3-Cyclohexyl-1-propyne
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
prop-2-ynylcyclohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14/c1-2-6-9-7-4-3-5-8-9/h1,9H,3-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UARFKZSJGDQRLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCC1CCCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90170261 | |
| Record name | Cyclohexane, 2-propynyl- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90170261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17715-00-3 | |
| Record name | 2-Propyn-1-ylcyclohexane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17715-00-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propyne, 3-cyclohexyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017715003 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclohexane, 2-propynyl- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90170261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Cyclohexyl-1-propyne | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 3-Cyclohexyl-1-propyne
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 3-cyclohexyl-1-propyne, a valuable building block in organic synthesis. The document details a reliable synthetic protocol and outlines the key analytical techniques for structural verification and purity assessment.
Synthesis of this compound
A well-established method for the synthesis of this compound involves the reaction of 3-cyclohexyl-2-bromopropene (B1626118) with sodamide in mineral oil. This procedure, adapted from Organic Syntheses, provides a practical route to the target molecule.
Experimental Protocol
The synthesis is typically carried out in a multi-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel.
Materials:
-
Sodamide (NaNH₂)
-
Purified mineral oil
-
3-Cyclohexyl-2-bromopropene
-
Ether
-
Cracked ice
-
Concentrated hydrochloric acid (HCl)
-
Calcium chloride (CaCl₂)
Procedure:
-
A suspension of finely pulverized sodamide in purified mineral oil is prepared in the reaction flask.
-
The mixture is heated to 160-165°C in an oil bath with vigorous stirring.
-
3-Cyclohexyl-2-bromopropene is added dropwise to the heated suspension over a period of approximately 1.5 hours. Ammonia gas will evolve during the addition.
-
After the addition is complete, heating is continued for an additional two hours.
-
The reaction mixture is then cooled, and ether is added.
-
The ethereal mixture is carefully poured onto cracked ice, and the resulting mixture is acidified with concentrated hydrochloric acid.
-
The ether layer is separated, dried over anhydrous calcium chloride, and then subjected to distillation.
-
The ether is first removed at atmospheric pressure, followed by distillation of the product under reduced pressure. This compound is collected at a boiling point of 58–63°C/20 mm Hg.
Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following tables summarize the key physical and spectroscopic data.
Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₉H₁₄ | [1][2] |
| Molecular Weight | 122.21 g/mol | [1] |
| Boiling Point | 157-158 °C (lit.) | [1] |
| Density | 0.845 g/mL at 25 °C (lit.) | [1] |
| Refractive Index | n20/D 1.4590 (lit.) | [1] |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of this compound. The following table provides the expected chemical shifts for the ¹H and ¹³C nuclei.
| ¹H NMR (CDCl₃) | ¹³C NMR (CDCl₃) | ||
| Chemical Shift (δ) ppm | Assignment | Chemical Shift (δ) ppm | Assignment |
| ~1.95 (t) | -C≡CH | ~19.0 | -C H₂-C≡ |
| ~2.15 (d) | -CH₂-C≡CH | ~26.0 | Cyclohexyl C H₂ |
| ~1.0-1.8 (m) | Cyclohexyl | ~33.0 | Cyclohexyl C H₂ |
| ~68.0 | -C≡C H | ||
| ~84.0 | -C ≡CH |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
| ~3300 | ≡C-H | Stretching |
| ~2120 | -C≡C- | Stretching |
| 2850-2930 | C-H (cyclohexyl) | Stretching |
Mass Spectrometry (MS)
The mass spectrum of this compound would show a molecular ion peak (M⁺) at m/z = 122. The fragmentation pattern would likely involve the loss of the propyl group and fragmentation of the cyclohexyl ring.
Visualizations
Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Synthesis workflow for this compound.
Characterization Logic
This diagram outlines the logical flow of the characterization process to confirm the structure and purity of the final product.
Caption: Logical flow for the characterization of this compound.
References
An In-depth Technical Guide to the Chemical Properties and Reactivity of 3-Cyclohexyl-1-propyne
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties and reactivity of 3-cyclohexyl-1-propyne. The document is intended for researchers, scientists, and professionals in the field of drug development who are interested in utilizing this compound in their work. This guide covers the physicochemical properties of this compound, its characteristic reactivity as a terminal alkyne and a substituted cyclohexane (B81311), and provides detailed experimental protocols for key synthetic transformations.
Introduction
This compound, a colorless liquid, is a valuable building block in organic synthesis. Its structure, featuring a terminal alkyne and a cyclohexyl group, offers two distinct points for chemical modification, making it a versatile reagent in the synthesis of complex organic molecules. The terminal alkyne allows for a variety of coupling and addition reactions, while the cyclohexyl moiety can influence the steric and lipophilic properties of the resulting compounds, a crucial aspect in drug design. The cyclohexyl group is a common motif in many natural and synthetic drugs, where it can serve as a bioisostere for other groups to enhance binding affinity or modulate physicochemical properties.[1][2] This guide will delve into the key chemical characteristics and reactive nature of this compound.
Chemical and Physical Properties
A summary of the key quantitative physicochemical properties of this compound is presented in Table 1. This data is essential for handling, reaction setup, and purification of the compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 17715-00-3 | [3][4] |
| Molecular Formula | C₉H₁₄ | [3][5] |
| Molecular Weight | 122.21 g/mol | [3][5] |
| Appearance | Colorless liquid | |
| Boiling Point | 157-158 °C | [5] |
| Density | 0.845 g/mL at 25 °C | [5] |
| Refractive Index (n₂₀/D) | 1.4590 | [5] |
| Flash Point | 35 °C (95 °F) | [5] |
| Solubility | Slightly soluble in water |
Reactivity
The reactivity of this compound is primarily dictated by its two functional components: the terminal alkyne and the saturated cyclohexyl ring.
Reactivity of the Terminal Alkyne
The terminal alkyne is the most reactive site of the molecule. The sp-hybridized carbon atoms and the acidic terminal proton are key to its diverse reactivity.
-
Acidity and Alkylation: The terminal proton of the alkyne is weakly acidic and can be deprotonated by a strong base, such as sodium amide or n-butyllithium, to form a nucleophilic acetylide. This acetylide can then react with electrophiles, such as alkyl halides, in an Sₙ2 reaction to form internal alkynes. This is a fundamental method for extending the carbon chain.
-
Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide is a powerful tool for forming C(sp)-C(sp²) bonds.[6][7][8][9][] The reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base.[] This reaction is widely used in the synthesis of pharmaceuticals and complex organic materials.
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "Click Chemistry": This highly efficient and regioselective reaction between a terminal alkyne and an azide (B81097) forms a stable 1,4-disubstituted 1,2,3-triazole.[11][12][13][14] The reaction is catalyzed by copper(I) and is known for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups, making it a cornerstone of bioconjugation and medicinal chemistry.
-
Hydroboration-Oxidation: The reaction of the terminal alkyne with a borane (B79455) reagent (often a bulky borane like disiamylborane (B86530) or 9-BBN to prevent double addition), followed by oxidation with hydrogen peroxide in a basic solution, leads to the anti-Markovnikov addition of water across the triple bond.[15][16][17][18][19] This process ultimately yields an aldehyde after tautomerization of the intermediate enol.
Reactivity of the Cyclohexyl Group
The cyclohexyl group is a saturated aliphatic ring and is generally less reactive than the alkyne functionality. Saturated cycloalkanes are known to be relatively inert.[20][21][22] However, it can undergo certain transformations, primarily involving C-H bond activation under specific conditions.
-
Free Radical Halogenation: In the presence of UV light or a radical initiator, the C-H bonds on the cyclohexane ring can undergo free-radical substitution with halogens.
-
Oxidation: Strong oxidizing agents can lead to the oxidation of the cyclohexane ring, potentially opening the ring or introducing functional groups, though this often requires harsh conditions and may lack selectivity.
The primary role of the cyclohexyl group in the context of drug discovery is often to act as a lipophilic and sterically bulky substituent that can influence a molecule's binding to a biological target and its pharmacokinetic properties.[1][23]
Experimental Protocols
The following are representative experimental protocols for key reactions involving terminal alkynes, which can be adapted for this compound.
Sonogashira Coupling of this compound with an Aryl Halide
Objective: To synthesize a 1-aryl-2-(cyclohexylmethyl)acetylene.
Materials:
-
This compound
-
Aryl iodide or bromide (e.g., iodobenzene)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (B128534) (Et₃N)
-
Anhydrous, deoxygenated solvent (e.g., THF or DMF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon), add the aryl halide (1.0 eq.), PdCl₂(PPh₃)₂ (0.02 eq.), and CuI (0.04 eq.).
-
Add the anhydrous, deoxygenated solvent and triethylamine (2.0 eq.).
-
Stir the mixture at room temperature for 15 minutes.
-
Add this compound (1.2 eq.) dropwise to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C) and monitor its progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Copper-Catalyzed Azide-Alkyne Cycloaddition (Click Reaction)
Objective: To synthesize a 1,4-disubstituted 1,2,3-triazole from this compound and an organic azide.
Materials:
-
This compound
-
Organic azide (e.g., benzyl (B1604629) azide)
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate (B8700270)
-
Solvent system (e.g., t-butanol/water 1:1)
Procedure:
-
In a round-bottom flask, dissolve the organic azide (1.0 eq.) and this compound (1.0 eq.) in the t-butanol/water solvent system.
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.2 eq.).
-
In another vial, prepare an aqueous solution of copper(II) sulfate pentahydrate (0.1 eq.).
-
Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.
-
Stir the reaction mixture vigorously at room temperature. The reaction is often complete within a few hours. Monitor by TLC.
-
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Hydroboration-Oxidation of this compound
Objective: To synthesize 3-cyclohexylpropanal.
Materials:
-
This compound
-
9-Borabicyclo[3.3.1]nonane (9-BBN) dimer
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Aqueous sodium hydroxide (B78521) (NaOH) solution (e.g., 3 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 30%)
Procedure:
-
To a dry flask under an inert atmosphere, add 9-BBN dimer (0.55 eq.) and anhydrous THF.
-
Cool the suspension to 0 °C and add this compound (1.0 eq.) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Cool the mixture back to 0 °C and slowly add the aqueous NaOH solution, followed by the dropwise addition of the H₂O₂ solution, maintaining the temperature below 20 °C.
-
Stir the mixture at room temperature for 1-2 hours.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography.
Visualizations
The following diagrams illustrate key concepts related to the reactivity and application of this compound.
Caption: Experimental workflow for a Sonogashira coupling reaction.
Caption: Overview of the reactivity of this compound.
Conclusion
This compound is a versatile chemical intermediate with a rich and predictable reactivity profile. The terminal alkyne functionality allows for participation in a wide array of high-yield and selective transformations that are central to modern organic synthesis and medicinal chemistry. The cyclohexyl moiety provides a lipophilic and sterically defined component that is frequently exploited in the design of bioactive molecules. This technical guide provides the foundational knowledge of its properties and reactivity to enable researchers and drug development professionals to effectively utilize this compound in their synthetic endeavors.
References
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. ãWhitepaperãCyclohexanes in Drug Discovery [promotion.pharmablock.com]
- 3. benchchem.com [benchchem.com]
- 4. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. byjus.com [byjus.com]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. Click Chemistry [organic-chemistry.org]
- 11. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Video: Alkynes to Aldehydes and Ketones: Hydroboration-Oxidation [jove.com]
- 14. organicchemistrytutor.com [organicchemistrytutor.com]
- 15. Ch 9: Alkynes + borane [chem.ucalgary.ca]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. m.youtube.com [m.youtube.com]
- 18. byjus.com [byjus.com]
- 19. Alkanes & Cycloalkanes [www2.chemistry.msu.edu]
- 20. quora.com [quora.com]
- 21. Stacking with No Planarity? - PMC [pmc.ncbi.nlm.nih.gov]
- 22. omicsonline.org [omicsonline.org]
- 23. Optimization of Potent and Selective Cyclohexyl Acid ERAP1 Inhibitors Using Structure- and Property-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Data and Analysis of 3-Cyclohexyl-1-propyne: A Technical Overview
This guide provides a comprehensive overview of the spectroscopic data for the compound 3-Cyclohexyl-1-propyne (CAS No. 17715-00-3). It is intended for researchers, scientists, and professionals in drug development who require detailed information on the structural characterization of this molecule. This document outlines the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), provides detailed experimental protocols for these techniques, and visualizes the analytical workflow.
Molecular Structure:
-
Compound Name: this compound
-
Synonyms: (Prop-2-yn-1-yl)cyclohexane
-
CAS Number: 17715-00-3
-
Molecular Formula: C₉H₁₄
-
Molecular Weight: 122.21 g/mol
Data Presentation
Table 1: ¹H NMR Spectroscopic Data (Predicted)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |
| Data not available | Cyclohexyl -CH₂ (axial/eq.) | |||
| Data not available | Cyclohexyl -CH (methine) | |||
| Data not available | Propargyl -CH₂- | |||
| Data not available | Acetylenic -CH |
Table 2: ¹³C NMR Spectroscopic Data (Predicted)
| Chemical Shift (δ) ppm | Assignment |
| Data not available | C≡CH |
| Data not available | C≡C H |
| Data not available | Propargyl -CH₂- |
| Data not available | Cyclohexyl C1 |
| Data not available | Cyclohexyl C2/C6 |
| Data not available | Cyclohexyl C3/C5 |
| Data not available | Cyclohexyl C4 |
Table 3: IR Spectroscopic Data (Predicted Key Absorptions)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 | Strong | ≡C-H stretch |
| ~2925 and ~2850 | Strong | C-H stretch (cyclohexyl) |
| ~2120 | Weak | C≡C stretch (terminal alkyne) |
| ~1450 | Medium | CH₂ bend (cyclohexyl) |
Table 4: Mass Spectrometry Data (Predicted Fragmentation)
| m/z Ratio | Relative Intensity (%) | Proposed Fragment Ion |
| 122 | Data not available | [M]⁺ (Molecular Ion) |
| Data not available | [M - H]⁺ | |
| Data not available | [M - C₃H₃]⁺ (Loss of propargyl) | |
| Data not available | [C₆H₁₁]⁺ (Cyclohexyl cation) |
Experimental Protocols
The following are detailed, generalized methodologies for the key spectroscopic experiments.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A sample of this compound (typically 5-25 mg for ¹H NMR and 50-100 mg for ¹³C NMR) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube.[1] An internal standard, such as tetramethylsilane (B1202638) (TMS), may be added for chemical shift referencing. The solution must be homogeneous and free of any particulate matter; filtration through a small cotton or glass wool plug in a Pasteur pipette is recommended if solids are present.[2]
-
¹H NMR Spectroscopy Protocol:
-
The prepared NMR tube is placed in the spectrometer's probe.
-
The instrument's magnetic field is locked onto the deuterium (B1214612) signal of the solvent to ensure field stability.
-
The magnetic field is "shimmed" to optimize its homogeneity across the sample, which maximizes spectral resolution.[3]
-
A standard one-pulse proton experiment is performed. Key acquisition parameters include a spectral width of approximately 12-16 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans), and a relaxation delay of 1-5 seconds.
-
The resulting Free Induction Decay (FID) is processed using a Fourier transform, followed by phase and baseline correction.
-
The spectrum is referenced to the TMS signal at 0.00 ppm or the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).[4]
-
-
¹³C NMR Spectroscopy Protocol:
-
Sample preparation and initial instrument setup (locking and shimming) are identical to the ¹H NMR protocol.[3]
-
A proton-decoupled ¹³C experiment is performed to yield a spectrum with single lines for each unique carbon atom.
-
A wider spectral width (e.g., 0-220 ppm) is used.[3]
-
Due to the low natural abundance and lower gyromagnetic ratio of ¹³C, a significantly larger number of scans (hundreds to thousands) and a longer relaxation delay (2-10 seconds) are typically required to obtain a good signal-to-noise ratio.
-
Data processing involves Fourier transformation, phasing, baseline correction, and referencing to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
2. Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (Neat Liquid): As this compound is a liquid, the simplest method is to analyze it as a "neat" thin film.[5]
-
Ensure the surfaces of two infrared-transparent salt plates (e.g., NaCl or KBr) are clean and dry.
-
Place one to two drops of the liquid sample onto the center of one plate.
-
Carefully place the second plate on top, spreading the liquid into a thin, uniform film between the plates.
-
-
FT-IR Spectroscopy Protocol:
-
A background spectrum of the empty spectrometer is recorded to account for atmospheric CO₂ and H₂O, as well as instrument optics.
-
The prepared salt plate assembly is mounted in the sample holder of the FT-IR spectrometer.
-
The sample spectrum is acquired. Typically, 16 to 64 scans are co-added to improve the signal-to-noise ratio, with a spectral resolution of 4 cm⁻¹. The data is collected over the mid-infrared range (e.g., 4000-400 cm⁻¹).[6]
-
The final absorbance or transmittance spectrum is generated by ratioing the sample spectrum against the background spectrum.
-
3. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation:
-
A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane) at a concentration of approximately 10-100 µg/mL.[7]
-
The solution is transferred to a 2 mL glass autosampler vial. The sample must be free of non-volatile materials and particulates.[8]
-
-
GC-MS Protocol (Electron Ionization - EI):
-
A small volume of the prepared sample (typically 1 µL) is injected into the heated inlet of the gas chromatograph, where it is vaporized.
-
The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column (e.g., a non-polar DB-5 or similar). The column temperature is programmed to ramp up (e.g., from 50°C to 250°C) to separate the analyte from any impurities based on boiling point and column interaction.
-
As the compound elutes from the GC column, it enters the ion source of the mass spectrometer.
-
In the ion source, molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation (Electron Ionization - EI).[9]
-
The resulting positively charged fragments are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge (m/z) ratio.
-
A detector records the abundance of each fragment, generating a mass spectrum that provides a unique fragmentation pattern and allows for the determination of the molecular weight.
-
Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of a pure liquid compound like this compound.
Caption: General workflow for the spectroscopic analysis of a liquid organic compound.
References
- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 2. NMR Sample Preparation [nmr.chem.umn.edu]
- 3. benchchem.com [benchchem.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. agilent.com [agilent.com]
- 8. drawellanalytical.com [drawellanalytical.com]
- 9. chromatographyonline.com [chromatographyonline.com]
3-Cyclohexyl-1-propyne CAS number 17715-00-3
An In-depth Technical Guide to 3-Cyclohexyl-1-propyne (CAS Number: 17715-00-3)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound (CAS No. 17715-00-3), a terminal alkyne with significant potential in organic synthesis and medicinal chemistry. This document consolidates available data on its chemical and physical properties, synthesis, and reactivity. A detailed experimental protocol for its synthesis is provided. While direct biological activity data for this compound is not extensively documented, this guide explores its utility as a precursor for the synthesis of bioactive pyrazole (B372694) derivatives, a class of compounds known for their diverse pharmacological activities. A representative experimental protocol for the synthesis of a pyrazole derivative via a 1,3-dipolar cycloaddition is detailed. Furthermore, the mechanism of action for such pyrazole derivatives as anti-inflammatory agents is illustrated through a signaling pathway diagram. Spectroscopic data to aid in the characterization of this compound is also presented.
Chemical and Physical Properties
This compound is a colorless liquid with a molecular formula of C₉H₁₄ and a molecular weight of 122.21 g/mol .[1][2][3][4][5][6] It is characterized by a cyclohexyl group attached to a propargyl moiety. This structure makes it a valuable building block in organic synthesis. Key quantitative properties are summarized in Table 1.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 17715-00-3 | [1][2][3][4][5][6] |
| Molecular Formula | C₉H₁₄ | [1][2][3][4][5][6] |
| Molecular Weight | 122.21 g/mol | [1][2][3][4][5][6] |
| Boiling Point | 157-158 °C (lit.) | [1][2][5][6] |
| Density | 0.845 g/mL at 25 °C (lit.) | [1][2][5][6] |
| Refractive Index (n20/D) | 1.4590 (lit.) | [1][2][5][6] |
| Flash Point | 95 °F (35 °C) | [1][2][3] |
| Solubility | Slightly soluble in water. | [1][5] |
| InChI Key | UARFKZSJGDQRLF-UHFFFAOYSA-N | [2][3] |
| SMILES String | C#CCC1CCCCC1 | [2][3] |
Synthesis of this compound
A reliable method for the preparation of this compound is documented in Organic Syntheses, involving the reaction of cyclohexylbromopropene with sodamide.
Experimental Protocol: Synthesis from Cyclohexylbromopropene
Reaction Scheme:
Materials:
-
Sodamide (NaNH₂), finely pulverized
-
Purified mineral oil
-
Cyclohexylbromopropene
-
Ether
-
Cracked ice
-
Concentrated hydrochloric acid (HCl)
-
Calcium chloride (CaCl₂)
Procedure:
-
A mixture of 120 g (3.1 moles) of finely pulverized sodamide and 200 cc of purified mineral oil is prepared in a mortar.
-
This suspension is transferred to a 2-L round-bottomed, three-necked flask equipped with a reflux condenser, a separatory funnel, and a mechanical stirrer.
-
The mortar is rinsed with an additional 250 cc of mineral oil, which is added to the reaction flask.
-
The flask is heated in an oil bath to 160–165 °C, and stirring is initiated.
-
203 g (1 mole) of cyclohexylbromopropene is added dropwise from the separatory funnel over a period of 1.5 hours. Ammonia gas will evolve during this addition.
-
After the addition is complete, heating is continued for approximately two hours.
-
The reaction mixture is then cooled, and 500 cc of ether is added.
-
The resulting mixture is poured onto 1.5 kg of cracked ice in a 5-L flask.
-
The mixture is acidified with 280 cc of concentrated hydrochloric acid.
-
The ether layer is separated, dried over calcium chloride, and transferred to a distillation flask.
-
Ether is removed by distillation at atmospheric pressure.
-
The product, this compound, is then distilled under reduced pressure. The fraction boiling at 58–63 °C / 20 mmHg is collected.
This procedure typically yields around 80 g (66%) of this compound.
Reactivity and Applications
As a terminal alkyne, this compound is a versatile intermediate in organic synthesis. Its reactivity is centered around the carbon-carbon triple bond and the acidic terminal proton.
Synthesis of Halogenated Alkenes
This compound is used in the synthesis of (5-bromo-4,4,5,5-tetrafluoro-pent-2-enyl)-cyclohexane.[5][6] This reaction involves the use of reagents such as ammonium (B1175870) persulfate ((NH₄)₂S₂O₈) and sodium formate (B1220265) (HCO₂Na·2H₂O) in dimethylformamide (DMF) at 40 °C for 3 hours.[5][6]
Synthesis of Bioactive Pyrazole Derivatives
A significant application of terminal alkynes like this compound is in the construction of heterocyclic compounds, such as pyrazoles, which are known to possess a wide range of biological activities including anti-inflammatory, antimicrobial, and anticancer properties.[7][8][9][10][11][12][13][14][15][16] The Huisgen 1,3-dipolar cycloaddition reaction between a terminal alkyne and a diazo compound is a common method for pyrazole synthesis.[17][18]
Representative Experimental Protocol: 1,3-Dipolar Cycloaddition with Diazomethane (B1218177)
This protocol describes a general procedure for the synthesis of a pyrazole derivative from this compound and diazomethane. Caution: Diazomethane is toxic and explosive and should be handled with extreme care in a well-ventilated fume hood using appropriate safety measures.
Reaction Scheme:
Materials:
-
This compound
-
Ethereal solution of diazomethane (prepared from a suitable precursor, e.g., nitrosomethylurea)
-
Anhydrous ether
Procedure:
-
A solution of this compound (e.g., 10 mmol) in anhydrous ether (20 mL) is prepared in a flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath.
-
An ethereal solution of diazomethane is added portion-wise to the stirred solution of the alkyne. The reaction progress can be monitored by the disappearance of the yellow color of diazomethane.
-
The reaction mixture is allowed to slowly warm to room temperature and stirred for several hours until the reaction is complete (as monitored by TLC).
-
Excess diazomethane is carefully quenched by the dropwise addition of acetic acid until the yellow color disappears.
-
The reaction mixture is washed with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired 3-(Cyclohexylmethyl)-1H-pyrazole.
Biological Activity of Pyrazole Derivatives
While this compound itself is not known for specific biological activities, the pyrazole derivatives synthesized from it are of significant interest to the pharmaceutical industry. Many pyrazole-containing compounds are known to be potent inhibitors of the cyclooxygenase-2 (COX-2) enzyme, which is a key target in the development of anti-inflammatory drugs with reduced gastrointestinal side effects compared to non-selective NSAIDs.[4][7][9][10][11]
Mechanism of Action: COX-2 Inhibition
The anti-inflammatory effect of pyrazole-based COX-2 inhibitors stems from their ability to block the production of prostaglandins (B1171923), which are inflammatory mediators. The general mechanism is as follows:
-
Inflammatory stimuli lead to the upregulation of the COX-2 enzyme.
-
COX-2 catalyzes the conversion of arachidonic acid to prostaglandin (B15479496) H₂ (PGH₂).
-
PGH₂ is further converted to various pro-inflammatory prostaglandins (e.g., PGE₂).
-
Pyrazole-based inhibitors selectively bind to the active site of the COX-2 enzyme, preventing the binding of arachidonic acid and thereby inhibiting the production of prostaglandins.[9]
The selective inhibition of COX-2 over the constitutively expressed COX-1 isoform is a key feature of these drugs, leading to a more favorable safety profile.
Caption: COX-2 Inhibition Pathway by a Pyrazole Derivative.
Spectroscopic Data
Table 2: Comparative ¹H NMR Spectroscopic Data (CDCl₃)
| Compound | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| This compound | ~1.95 | t | 1H | -C≡CH |
| ~2.15 | d | 2H | -CH₂-C≡CH | |
| ~1.0-1.8 | m | 11H | Cyclohexyl | |
| 1-Cyclohexyl-1-propyne | ~1.75 | s | 3H | -C≡C-CH₃ |
| ~2.25 | m | 1H | Cyclohexyl-CH | |
| ~1.2-1.8 | m | 10H | Cyclohexyl-CH₂ |
Table 3: Comparative ¹³C NMR Spectroscopic Data (CDCl₃)
| Compound | Chemical Shift (δ) ppm | Assignment |
| This compound | ~19.0, ~26.0, ~33.0, ~37.0, ~68.0, ~84.0 | -CH₂-C≡, Cyclohexyl CH₂, Cyclohexyl CH, Alkyne C, Alkyne CH |
| 1-Cyclohexyl-1-propyne | ~3.5, ~25.0, ~26.0, ~33.0, ~75.0, ~85.0 | CH₃, Cyclohexyl CH₂, Cyclohexyl CH, Alkyne C |
Table 4: Comparative Infrared (IR) Spectroscopic Data (Liquid Film)
| Compound | Wavenumber (cm⁻¹) | Functional Group |
| This compound | ~3300 (strong, sharp) | ≡C-H (Terminal Alkyne) |
| ~2120 (weak) | C≡C (Terminal Alkyne) | |
| 2850-2930 | C-H (sp³) | |
| 1-Cyclohexyl-1-propyne | ~2240 (weak) | C≡C (Internal Alkyne) |
| 2850-2930 | C-H (sp³) |
Table 5: Comparative Mass Spectrometry (MS) Data (Electron Ionization)
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound | 122 | 107, 93, 81, 67, 55, 41 |
| 1-Cyclohexyl-1-propyne | 122 | 107, 93, 81, 67, 55, 41 |
Safety Information
This compound is a flammable liquid and is harmful if swallowed.[2][3] It can cause serious eye damage.[2][3] Appropriate personal protective equipment (PPE), including eye protection, gloves, and a respirator, should be used when handling this compound.[2][3] It should be stored in a cool, well-ventilated area away from sources of ignition.[1]
Conclusion
This compound is a valuable chemical intermediate with well-defined physical and chemical properties. Its utility in organic synthesis is highlighted by its role as a precursor to complex molecules and, notably, to bioactive pyrazole derivatives. While the direct biological profile of this compound requires further investigation, its application in the synthesis of potent COX-2 inhibitors demonstrates its importance in drug discovery and development. This guide provides essential technical information to support further research and application of this versatile compound.
Workflow for Pyrazole Synthesis and Biological Action
The following diagram illustrates the logical workflow from the starting material, this compound, to the synthesis of a pyrazole derivative and its subsequent biological action as a COX-2 inhibitor.
References
- 1. dev.spectrabase.com [dev.spectrabase.com]
- 2. 3-环己基-1-丙炔 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound | 17715-00-3 [chemicalbook.com]
- 6. 3-cyclohexylprop-1-yne [stenutz.eu]
- 7. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hmdb.ca [hmdb.ca]
- 9. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ju.edu.sa [ju.edu.sa]
- 11. Ligand based design and synthesis of pyrazole based derivatives as selective COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 15. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives | MDPI [mdpi.com]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. Diazoalkane 1,3-dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 18. Huisgen 1,3-Dipolar Cycloaddition [organic-chemistry.org]
- 19. benchchem.com [benchchem.com]
Physical properties of 3-Cyclohexyl-1-propyne (boiling point, density)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the key physical properties of 3-Cyclohexyl-1-propyne, a valuable intermediate in organic and pharmaceutical synthesis. This document outlines its boiling point and density, provides detailed experimental protocols for their determination, and includes a schematic for a common synthetic pathway.
Core Physical Properties
The fundamental physical characteristics of this compound are critical for its handling, purification, and application in synthetic chemistry. These properties are summarized in the table below.
| Physical Property | Value | Conditions |
| Boiling Point | 157-158 °C | Standard atmospheric pressure |
| Density | 0.845 g/mL | 25 °C |
Experimental Protocols
While the precise historical experimental data for this compound is not detailed in publicly available literature, the following represents standard, reliable methodologies for the determination of the boiling point and density of liquid organic compounds.
Determination of Boiling Point (Capillary Method)
The capillary method is a common and effective technique for determining the boiling point of a small quantity of a liquid.
Apparatus:
-
Thiele tube or similar heating bath (e.g., oil bath)
-
Thermometer
-
Small test tube
-
Capillary tube (sealed at one end)
-
Heat source (e.g., Bunsen burner or heating mantle)
-
Stand and clamps
Procedure:
-
A small volume of this compound is placed into the small test tube.
-
The capillary tube, with its open end downwards, is placed into the test tube containing the liquid.
-
The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.
-
The assembly is clamped and immersed in the Thiele tube containing a heating oil, ensuring the heat is distributed evenly.
-
The apparatus is heated gently. As the temperature rises, a stream of bubbles will begin to emerge from the open end of the capillary tube.
-
The heating is carefully adjusted to maintain a slow, steady stream of bubbles.
-
The heat source is then removed, and the liquid is allowed to cool.
-
The boiling point is the temperature at which the stream of bubbles ceases and the liquid begins to enter the capillary tube.
Determination of Density (Pycnometer Method)
A pycnometer, or specific gravity bottle, is used to accurately determine the density of a liquid by measuring a precise volume.
Apparatus:
-
Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)
-
Analytical balance
-
Thermometer
-
Water bath
Procedure:
-
The clean, dry pycnometer is accurately weighed on an analytical balance (m₁).
-
The pycnometer is filled with distilled water and placed in a water bath at a constant temperature (e.g., 25 °C) until it reaches thermal equilibrium. The volume is adjusted to the mark, and the outside is dried thoroughly. The pycnometer filled with water is then weighed (m₂).
-
The pycnometer is emptied and thoroughly dried.
-
The pycnometer is then filled with this compound, brought to the same constant temperature in the water bath, adjusted to the mark, dried, and weighed (m₃).
-
The density of the this compound is calculated using the following formula:
Density = [(m₃ - m₁) / (m₂ - m₁)] * Density of water at the experimental temperature
Synthetic Workflow
This compound is not a naturally occurring compound and is synthesized for use in further chemical reactions. A common and logical synthetic route involves the reaction of a cyclohexyl Grignard reagent with propargyl bromide. The following diagram illustrates the logical workflow for this synthesis and subsequent purification.
Caption: Logical workflow for the synthesis of this compound.
An In-depth Technical Guide to the Molecular Structure and Conformation of 3-Cyclohexyl-1-propyne
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed examination of the molecular structure and conformational preferences of 3-Cyclohexyl-1-propyne. In the absence of direct experimental or computational studies on this specific molecule, this guide synthesizes foundational principles of cyclohexane (B81311) conformational analysis, supported by data from analogous alkyl-substituted cyclohexanes. The document outlines the expected conformational isomerism, predicts the relative stabilities of the conformers, and details the established experimental and computational methodologies employed for such structural and conformational analyses. This guide serves as a robust theoretical framework for researchers and professionals in drug development and related scientific fields.
Introduction
This compound is a chemical compound featuring a cyclohexane ring bonded to a propynyl (B12738560) group. The conformational flexibility of the cyclohexane ring is a cornerstone of stereochemistry, profoundly influencing the molecule's physical, chemical, and biological properties. The orientation of the propynyl substituent, whether in an axial or equatorial position, dictates the molecule's overall shape, steric accessibility, and potential intermolecular interactions. A thorough understanding of its three-dimensional structure and conformational dynamics is therefore critical for applications in medicinal chemistry and materials science, where molecular geometry plays a pivotal role in determining function.
This guide will first describe the fundamental principles of conformational analysis as they apply to monosubstituted cyclohexanes. It will then present a predicted conformational analysis of this compound, drawing on established energetic parameters from closely related molecules. Finally, it will provide a detailed overview of the standard experimental and computational protocols used to elucidate molecular structure and conformation.
Predicted Molecular Structure and Conformation
The primary conformational feature of this compound is the chair conformation of the cyclohexane ring, which is the most stable arrangement, minimizing both angle and torsional strain. The propynyl substituent can occupy one of two positions on the chair conformer: axial or equatorial. This leads to a dynamic equilibrium between two principal conformers, as illustrated in the logical relationship diagram below.
Caption: Conformational Equilibrium of this compound.
Conformational Equilibrium and Steric Considerations
The equilibrium between the axial and equatorial conformers is dictated by the steric interactions between the substituent and the cyclohexane ring. In the axial conformation, the substituent experiences 1,3-diaxial interactions, which are repulsive steric strains with the two axial hydrogen atoms on the same side of the ring. The equatorial conformation places the substituent in a more sterically favorable position, extending away from the ring and thus avoiding these destabilizing interactions. Consequently, the equatorial conformer is predicted to be the more stable and, therefore, the more abundant species at equilibrium.
Quantitative Conformational Analysis: A-Values
The energetic preference for the equatorial position is quantified by the "A-value," which represents the difference in Gibbs free energy (ΔG°) between the axial and equatorial conformers. While a specific A-value for the propynyl group has not been experimentally determined, we can estimate its magnitude by comparing it to structurally similar alkyl groups.
| Substituent | A-value (kcal/mol) | Reference |
| -CH₃ (Methyl) | 1.74 | [1] |
| -CH₂CH₃ (Ethyl) | 1.75 | [2] |
| -CH(CH₃)₂ (Isopropyl) | 2.15 | [2] |
| -CH₂C≡CH (Propynyl) | ~1.8 (Estimated) | N/A |
The propynyl group is sterically similar to an ethyl group. Therefore, it is reasonable to estimate an A-value of approximately 1.8 kcal/mol for the propynyl substituent. This energy difference corresponds to a significant preference for the equatorial conformation at room temperature.
Experimental Protocols for Structural and Conformational Analysis
The definitive determination of the molecular structure and conformational equilibrium of this compound would require the application of spectroscopic and diffraction techniques. The following are detailed methodologies for key experiments that would be suitable for this purpose.
Gas-Phase Electron Diffraction (GED)
Gas-phase electron diffraction is a powerful technique for determining the precise geometry of molecules in the gas phase, free from intermolecular interactions.
Methodology:
-
Sample Introduction: A gaseous sample of this compound is introduced into a high-vacuum chamber.
-
Electron Beam Interaction: A high-energy beam of electrons is directed through the gas stream.
-
Scattering and Diffraction: The electrons are scattered by the electric field of the molecule's nuclei and electrons, creating a diffraction pattern.
-
Data Collection: The scattered electrons are detected on a photographic plate or a CCD detector, capturing the diffraction pattern as a function of scattering angle.
-
Structural Refinement: The radial distribution function is derived from the diffraction pattern. This function provides information about the internuclear distances within the molecule. By fitting a theoretical model of the molecule's geometry to the experimental data, precise bond lengths, bond angles, and dihedral angles can be determined for the most abundant conformer.
Microwave Spectroscopy
Microwave spectroscopy provides highly accurate information about the rotational constants of a molecule, from which its moments of inertia and, consequently, its three-dimensional structure can be derived.
Methodology:
-
Sample Preparation: A gaseous sample of this compound is introduced into a waveguide or resonant cavity at low pressure.
-
Microwave Irradiation: The sample is irradiated with microwave radiation of varying frequency.
-
Absorption Spectrum: When the frequency of the microwaves matches the energy difference between two rotational energy levels of the molecule, the radiation is absorbed. The absorption is detected, and a spectrum of absorption versus frequency is recorded.
-
Spectral Analysis: The frequencies of the rotational transitions are used to determine the rotational constants (A, B, and C) of the molecule.
-
Structure Determination: By analyzing the rotational constants of different isotopologues of the molecule (e.g., containing ¹³C), the precise positions of the atoms can be determined, yielding a detailed molecular structure for each observed conformer. The relative intensities of the spectral lines can also provide information about the relative abundance of the conformers.
The workflow for a typical conformational analysis study is depicted in the diagram below.
References
An In-depth Technical Guide to 3-Cyclohexyl-1-propyne: Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
3-Cyclohexyl-1-propyne, also known as propargylcyclohexane, is a colorless liquid with the chemical formula C₉H₁₄. Its structure, featuring a terminal alkyne tethered to a cyclohexyl ring, makes it a versatile building block in organic chemistry. The terminal alkyne allows for a wide range of chemical transformations, including C-C bond formation through reactions like the Sonogashira coupling, click chemistry, and nucleophilic addition to carbonyl compounds. The lipophilic cyclohexyl group can influence the solubility and biological activity of molecules incorporating this moiety. This guide serves as a technical resource for professionals utilizing or investigating this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, purification, and use in chemical reactions.
| Property | Value | Reference(s) |
| CAS Number | 17715-00-3 | [1] |
| Molecular Formula | C₉H₁₄ | [1] |
| Molecular Weight | 122.21 g/mol | [1] |
| Boiling Point | 157-158 °C | [2] |
| Density | 0.845 g/mL at 25 °C | [2] |
| Refractive Index (n20/D) | 1.4590 | [2] |
| Flash Point | 35 °C (95 °F) | |
| Solubility | Slightly soluble in water. | [2] |
History and Discovery
While the specific historical details of the first synthesis of this compound are not prominently documented in readily accessible scientific literature, its preparation falls under the well-established field of alkyne chemistry. The synthesis of terminal alkynes through the alkylation of acetylides has been a fundamental transformation in organic chemistry since the early 20th century. It is likely that this compound was first synthesized as part of broader investigations into the reactions of alkynes or as an intermediate for the preparation of more complex molecules. Its commercial availability from various chemical suppliers indicates its utility and established synthesis routes.[1][2]
Synthetic Methodology
A common and logical approach for the synthesis of this compound is the alkylation of a propargyl synthon with a cyclohexylmethyl electrophile. A detailed experimental protocol for a plausible synthesis is provided below. This method is based on the well-established Grignard reaction with propargyl bromide.
Proposed Synthesis: Alkylation of Propargyl Magnesium Bromide with Cyclohexylmethyl Bromide
This reaction involves two main stages: the formation of the propargyl Grignard reagent and the subsequent alkylation with cyclohexylmethyl bromide.
Experimental Protocol
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether (Et₂O)
-
Propargyl bromide (3-bromopropyne)
-
Cyclohexylmethyl bromide
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Grignard Reagent Formation:
-
A dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer is charged with magnesium turnings (1.2 equivalents).
-
The apparatus is flame-dried under a stream of inert gas (e.g., argon or nitrogen).
-
A small volume of anhydrous diethyl ether is added to cover the magnesium turnings.
-
A solution of propargyl bromide (1.0 equivalent) in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is initiated, which is evident by the formation of a cloudy solution and gentle refluxing of the ether. The rate of addition is controlled to maintain a steady reflux.
-
After the addition is complete, the mixture is stirred at room temperature for an additional hour to ensure complete formation of the Grignard reagent.
-
-
Alkylation:
-
The flask containing the freshly prepared propargyl magnesium bromide is cooled in an ice bath.
-
A solution of cyclohexylmethyl bromide (1.0 equivalent) in anhydrous diethyl ether is added dropwise to the stirred Grignard reagent.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 2-3 hours to ensure the completion of the reaction.
-
-
Work-up and Purification:
-
The reaction mixture is cooled in an ice bath and quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
The solvent is removed by rotary evaporation.
-
The crude product is purified by fractional distillation under reduced pressure to yield pure this compound.
-
Spectroscopic Data for Characterization
The structural confirmation of this compound is achieved through various spectroscopic techniques. The characteristic spectral data are summarized in Table 2.
| Spectroscopic Technique | Data | Assignment |
| ¹H NMR (CDCl₃) | ~1.95 ppm (t, 1H)~2.15 ppm (d, 2H)~1.0-1.8 ppm (m, 11H) | -C≡CH-CH₂-C≡CHCyclohexyl protons |
| ¹³C NMR (CDCl₃) | ~19.0, ~26.0, ~33.0 ppm~68.0, ~84.0 ppm | -CH₂-C≡, Cyclohexyl CH₂, Cyclohexyl CHAlkyne C, Alkyne CH |
| Infrared (IR, Liquid Film) | ~3300 cm⁻¹ (strong, sharp)~2120 cm⁻¹ (weak)2850-2930 cm⁻¹ | ≡C-H (Terminal Alkyne)C≡C (Terminal Alkyne)C-H (sp³) |
| Mass Spectrometry (MS, EI) | 122 (M⁺)107, 93, 81, 67, 55, 41 | Molecular IonKey Fragment Ions |
Data sourced from BenchChem.[3]
Applications in Research and Development
This compound serves as a valuable intermediate in the synthesis of more complex molecules. Its terminal alkyne functionality is particularly useful for:
-
Pharmaceutical Synthesis: As a building block for introducing the propargylcyclohexane moiety into potential drug candidates. The cyclohexyl group can enhance lipophilicity, which may improve pharmacokinetic properties.[4]
-
Organic Synthesis: For the construction of complex carbon skeletons through various coupling reactions. For instance, it can be used to produce compounds like (5-bromo-4,4,5,5-tetrafluoro-pent-2-enyl)-cyclohexane.[2]
-
Materials Science: The alkyne group can be used for polymerization or for functionalizing surfaces and polymers via "click" chemistry.
Conclusion
This compound is a significant chemical entity with established utility in synthetic chemistry. While the historical details of its first preparation are not widely publicized, its synthesis can be reliably achieved through standard organic chemistry methods. The physicochemical and spectroscopic data provided in this guide offer a foundational resource for researchers and professionals working with this versatile compound, enabling its effective use in the development of new pharmaceuticals and materials.
References
Stability and Storage Conditions for 3-Cyclohexyl-1-propyne: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 3-Cyclohexyl-1-propyne. The information presented herein is crucial for ensuring the integrity and reliability of this compound in research and development settings. Due to the limited availability of specific stability data for this compound, this guide draws upon general principles of terminal alkyne chemistry, data from structurally similar compounds, and internationally recognized stability testing guidelines.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding the compound's behavior and for the design of appropriate handling and storage procedures.
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₁₄ | [1][2] |
| Molecular Weight | 122.21 g/mol | [1][2] |
| Appearance | Clear, colorless liquid | [2] |
| Boiling Point | 157-158 °C | [1][3] |
| Density | 0.845 g/mL at 25 °C | [1][3] |
| Refractive Index | 1.4590 at 20 °C | [1][3] |
| Flash Point | 35 °C (95 °F) - closed cup | [1] |
| Solubility | Slightly soluble in water. | [3][4] |
Recommended Storage and Handling
Proper storage and handling are paramount to maintaining the quality and stability of this compound. The following recommendations are based on information from safety data sheets and general best practices for flammable and potentially reactive chemicals.
| Condition | Recommendation | Reference(s) |
| Temperature | Store in a cool place. Room temperature is generally acceptable unless otherwise specified. | [4][5] |
| Atmosphere | Store in a dry and well-ventilated place. | [4] |
| Container | Keep container tightly closed. | [4] |
| Incompatible Materials | Keep away from strong oxidizing agents, heat, sparks, and open flames. | [4] |
| Handling | Wear appropriate personal protective equipment (PPE), including eye protection, gloves, and a respirator if ventilation is inadequate. | [1] |
Potential Degradation Pathways
-
Thermal Decomposition: At elevated temperatures, alkynes can undergo various reactions, including polymerization and isomerization. The presence of the cyclohexyl group may also lead to ring-opening or rearrangement reactions under pyrolytic conditions.
-
Oxidative Degradation: Terminal alkynes are susceptible to oxidative cleavage of the triple bond, especially in the presence of strong oxidizing agents. This can lead to the formation of carboxylic acids and carbon dioxide. The cyclohexyl ring may also be susceptible to oxidation, potentially forming cyclohexanone (B45756) or related derivatives.
-
Hydrolytic Degradation: While generally stable to hydrolysis under neutral conditions, the terminal alkyne could potentially undergo hydration in the presence of strong acids and a mercury(II) catalyst to form a methyl ketone.
-
Photolytic Degradation: The alkyne functional group can be sensitive to light, potentially leading to polymerization or other photochemical reactions. The quantum yield of photolysis can be influenced by the molecular structure and the presence of photosensitizers.
Figure 1. Potential degradation pathways for this compound.
Illustrative Stability Assessment Workflow
A systematic approach is necessary to evaluate the stability of a chemical substance like this compound. The following diagram illustrates a logical workflow for a comprehensive stability assessment program based on international guidelines.
Figure 2. A logical workflow for assessing chemical stability.
Illustrative Quantitative Stability Data
The following table presents a hypothetical summary of stability data for this compound under forced degradation conditions. Note: This data is illustrative and intended to represent typical outcomes for a compound of this class. Actual experimental results may vary.
| Stress Condition | Parameters | Duration | Observation | Potential Degradants |
| Thermal | 60°C | 4 weeks | Slight decrease in purity (~2-3%) | Oligomers, isomers |
| Oxidative | 3% H₂O₂ at RT | 24 hours | Significant degradation (~15-20%) | Cyclohexanecarboxylic acid, other oxidized species |
| Acidic Hydrolysis | 0.1 M HCl at 60°C | 7 days | No significant degradation (<1%) | - |
| Basic Hydrolysis | 0.1 M NaOH at 60°C | 7 days | No significant degradation (<1%) | - |
| Photostability | ICH Q1B Option 2 | - | Moderate degradation (~5-10%) | Polymeric materials, photoisomers |
Experimental Protocols for Stability Testing
The following are detailed methodologies for key stability experiments, adapted from international guidelines for a compound like this compound.
Thermal Stability (Accelerated)
Objective: To assess the thermal stability of this compound at elevated temperatures.
Methodology:
-
Accurately weigh approximately 50 mg of this compound into three separate, inert glass vials.
-
Seal the vials to prevent evaporation.
-
Place the vials in a calibrated oven maintained at a constant temperature of 60 ± 2 °C.
-
Withdraw one vial at predetermined time points (e.g., 1, 2, and 4 weeks).
-
Allow the vial to cool to room temperature.
-
Dilute the contents with a suitable solvent (e.g., acetonitrile) to a known concentration.
-
Analyze the sample using a validated stability-indicating HPLC-UV or GC-FID method to determine the purity and identify any degradation products.
-
Compare the results with a control sample stored at the recommended storage condition (e.g., 5 ± 3 °C).
Oxidative Stability
Objective: To evaluate the susceptibility of this compound to oxidation.
Methodology:
-
Dissolve a known amount of this compound in a suitable solvent (e.g., acetonitrile (B52724)/water mixture) to achieve a concentration of approximately 1 mg/mL.
-
Add a solution of 3% hydrogen peroxide to the sample solution.
-
Store the mixture at room temperature, protected from light.
-
At specified time intervals (e.g., 2, 8, and 24 hours), withdraw an aliquot of the reaction mixture.
-
Quench the reaction if necessary (e.g., by adding a reducing agent like sodium bisulfite).
-
Analyze the sample by a validated HPLC-UV/MS or GC-MS method to quantify the remaining parent compound and identify any oxidation products.
-
A control sample without hydrogen peroxide should be analyzed in parallel.
Hydrolytic Stability
Objective: To determine the stability of this compound in aqueous solutions at different pH values.
Methodology:
-
Prepare solutions of this compound (approx. 1 mg/mL) in three different aqueous media: 0.1 M HCl (acidic), purified water (neutral), and 0.1 M NaOH (basic). A co-solvent such as acetonitrile may be used if necessary to ensure solubility.
-
Store the solutions in sealed, inert vials at a constant temperature of 60 ± 2 °C, protected from light.
-
At selected time points (e.g., 1, 3, and 7 days), remove an aliquot from each solution.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze the samples using a validated stability-indicating HPLC-UV method.
-
Compare the results to a control sample at the initial time point.
Photostability
Objective: To assess the stability of this compound upon exposure to light.
Methodology:
-
Expose a sample of the neat compound, spread as a thin layer in a suitable transparent container, to a light source conforming to ICH Q1B guidelines (Option 2 is recommended, with separate cool white fluorescent and near-UV lamps).
-
The total illumination should be not less than 1.2 million lux hours, and the integrated near-ultraviolet energy should be not less than 200 watt hours per square meter.
-
Simultaneously, store a control sample, wrapped in aluminum foil to protect it from light, under the same temperature and humidity conditions.
-
After the exposure period, prepare solutions of both the exposed and control samples in a suitable solvent.
-
Analyze the samples using a validated stability-indicating HPLC-UV or GC-FID method.
-
Compare the chromatograms of the exposed and control samples to assess the extent of degradation and the formation of photoproducts.
Conclusion
This compound is a flammable liquid that is stable under recommended storage conditions. It should be stored in a cool, dry, well-ventilated area, away from heat, ignition sources, and strong oxidizing agents. Based on the chemistry of terminal alkynes, the primary degradation pathways are likely to involve oxidation and photodecomposition. While specific quantitative stability data is not publicly available, the experimental protocols outlined in this guide provide a robust framework for a comprehensive stability assessment. For critical applications, it is strongly recommended that users perform their own stability studies to establish appropriate handling procedures and shelf-life for their specific use case.
References
An In-depth Technical Guide to the Solubility of 3-Cyclohexyl-1-propyne in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 3-cyclohexyl-1-propyne, a key intermediate in pharmaceutical and organic synthesis. While specific quantitative solubility data is not extensively available in published literature, this document outlines its expected qualitative solubility based on its chemical structure and the general principles of solubility for alkynes. Furthermore, a detailed, generalized experimental protocol for determining the precise solubility of this compound in various organic solvents is provided to aid researchers in generating their own data.
Overview of this compound
This compound is a terminal alkyne with a molecular formula of C₉H₁₄ and a molecular weight of 122.21 g/mol . Its structure consists of a cyclohexyl ring attached to a propyne (B1212725) chain at the 3-position. This combination of a nonpolar cycloalkane and a reactive terminal alkyne functional group dictates its physical and chemical properties, including its solubility.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 17715-00-3 | |
| Molecular Formula | C₉H₁₄ | |
| Molecular Weight | 122.21 g/mol | |
| Boiling Point | 157-158 °C | [1] |
| Density | 0.845 g/mL at 25 °C | [1] |
| Refractive Index | n20/D 1.4590 | [1] |
| Flash Point | 35 °C (95 °F) | |
| Appearance | Colorless liquid | |
| Water Solubility | Slightly soluble | [1] |
Solubility in Organic Solvents: A Qualitative Assessment
Based on the principle of "like dissolves like," this compound, being a largely nonpolar hydrocarbon, is expected to be soluble in a wide range of organic solvents.[2][3] The presence of the terminal alkyne provides a slight degree of polarity, but the dominant feature is the nonpolar cyclohexyl and propyl groups.
Expected Solubility Profile:
-
High Solubility: In nonpolar solvents such as hexane, benzene, toluene, and other hydrocarbons.[4]
-
Good Solubility: In moderately polar solvents like diethyl ether, chloroform, and ethyl acetate.
-
Moderate to Good Solubility: In polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO).
-
Lower Solubility: In highly polar protic solvents like alcohols (e.g., ethanol, methanol), although it is expected to be more soluble than in water.[4]
The solubility in any given solvent will also be influenced by temperature, with solubility generally increasing with a rise in temperature.[4]
Experimental Protocol for Determining Solubility
To obtain quantitative solubility data, a standardized experimental procedure should be followed. The following protocol outlines a general method for determining the solubility of a liquid solute like this compound in an organic solvent.
Materials and Equipment
-
This compound (solute)
-
Selected organic solvent
-
Analytical balance
-
Vials or test tubes with secure caps
-
Calibrated pipettes or burette
-
Vortex mixer or magnetic stirrer
-
Temperature-controlled water bath or incubator
-
Filtration apparatus (e.g., syringe filters)
Procedure
-
Preparation:
-
Ensure all glassware is clean and dry.
-
Prepare a series of vials or test tubes.
-
-
Sample Preparation:
-
Accurately weigh a specific mass of this compound into each vial.
-
-
Solvent Addition:
-
Using a calibrated pipette or burette, add a known volume of the organic solvent to the first vial.
-
-
Dissolution:
-
Securely cap the vial and agitate it vigorously using a vortex mixer or magnetic stirrer until the solute is completely dissolved.[5] Gentle heating in a temperature-controlled bath may be necessary to facilitate dissolution, but the final solubility should be determined at the desired temperature.
-
-
Incremental Solvent Addition:
-
If the solute does not fully dissolve, add small, precise increments of the solvent, agitating thoroughly after each addition until complete dissolution is observed.[5]
-
-
Equilibration:
-
Once the solute is dissolved, allow the solution to equilibrate at the desired temperature for a set period to ensure a stable saturated solution.
-
-
Data Recording:
-
Record the total volume of solvent required to dissolve the initial mass of the solute.
-
-
Calculation:
-
Calculate the solubility in the desired units (e.g., g/100 mL, mol/L).
-
Diagram of Experimental Workflow
Caption: Experimental workflow for determining the solubility of this compound.
Chemical Classification and Reactivity
This compound's classification as a terminal alkyne is crucial to understanding its chemical behavior and potential interactions with solvents.
Caption: Chemical classification of this compound.
The terminal alkyne functional group is characterized by a reactive C-H bond and a region of high electron density in the triple bond. This makes it susceptible to various chemical reactions, including:
-
Addition Reactions: Such as hydrogenation, halogenation, and hydrohalogenation.[6][7]
-
Deprotonation: The terminal proton is weakly acidic and can be removed by a strong base to form an acetylide anion.
-
Oxidative Cleavage: Reaction with strong oxidizing agents like ozone or potassium permanganate (B83412) can cleave the triple bond.[8]
It is important to consider these potential reactions when selecting a solvent, especially if the solvent contains functional groups that could react with the alkyne under the experimental conditions.
Safety and Handling
This compound is a flammable liquid and should be handled with appropriate safety precautions. It is harmful if swallowed and can cause serious eye damage. Always consult the Safety Data Sheet (SDS) before use and handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Conclusion
References
- 1. This compound | 17715-00-3 [chemicalbook.com]
- 2. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 3. saltise.ca [saltise.ca]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. researchgate.net [researchgate.net]
- 6. study.com [study.com]
- 7. Alkyne Reactivity [www2.chemistry.msu.edu]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Derivatives from 3-Cyclohexyl-1-propyne
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of various derivatives from the versatile starting material, 3-cyclohexyl-1-propyne. The terminal alkyne functionality of this compound serves as a key handle for a range of chemical transformations, enabling the construction of diverse molecular architectures with potential applications in medicinal chemistry and drug discovery.
Introduction
This compound is a valuable building block in organic synthesis. Its structure, featuring a terminal alkyne and a cyclohexyl group, allows for the introduction of this lipophilic moiety into various molecular scaffolds. The reactivity of the terminal alkyne enables a variety of coupling and functionalization reactions, making it an attractive starting point for the synthesis of novel compounds with potential therapeutic applications. This document outlines protocols for key reactions such as the Sonogashira coupling, copper-catalyzed azide-alkyne cycloaddition (CuAAC), hydration, and hydrogenation, providing a foundation for the exploration of the chemical space around this scaffold. While specific biological data for derivatives of this compound is emerging, the cyclohexyl moiety is present in numerous approved drugs, and the derivatization of this scaffold holds promise for the development of new therapeutic agents.
Data Presentation
The following tables summarize quantitative data for representative reactions starting from this compound and analogous terminal alkynes.
Table 1: Sonogashira Coupling of Terminal Alkynes with Aryl Halides
| Entry | Alkyne | Aryl Halide | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | This compound | 4-Iodophenol (B32979) | Pd(PPh₃)₂Cl₂ (3 mol%), CuI (5 mol%) | Et₃N | THF | RT | 6 | ~85-95 (Estimated) |
| 2 | Phenylacetylene | Iodobenzene | Pd(PPh₃)₂Cl₂ (5 mol%), CuI (2.5 mol%) | i-Pr₂NH | THF | RT | 3 | 89[1] |
| 3 | Propyne | Aryl Iodides | Pd/Cu | Et₃N | THF | -78 to RT | N/A | 85-94[2][3] |
Table 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
| Entry | Alkyne | Azide (B81097) | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | This compound | Benzyl (B1604629) Azide | CuSO₄·5H₂O, Sodium Ascorbate (B8700270) | t-BuOH/H₂O | RT | 24 | >95 (Estimated) |
| 2 | Phenylacetylene | Benzyl Azide | CuI (1 mol%) | Cyrene™ | 30 | 12 | 89-96[4] |
| 3 | Propargyl alcohol | Model Azide | CuSO₄, THPTA ligand, Sodium Ascorbate | Buffer | RT | N/A | High[3][5] |
Table 3: Hydration of Terminal Alkynes
| Entry | Alkyne | Reagents | Product | Yield (%) |
| 1 | This compound | H₂O, H₂SO₄, HgSO₄ | 1-Cyclohexylpropan-2-one | High (Estimated) |
| 2 | 1-Hexyne | H₂O, H₂SO₄, HgSO₄ | 2-Hexanone | N/A[6] |
| 3 | Propyne | H₂O, H₂SO₄, HgSO₄ | Acetone | N/A[7] |
Table 4: Hydrogenation of Alkynes
| Entry | Alkyne | Catalyst | Solvent | Product |
| 1 | This compound | 10% Pd/C | Ethanol (B145695) | Cyclohexylpropane |
| 2 | Propyne | Supported Pd catalysts | N/A | Propene (100% selectivity)[8] |
| 3 | 1-Propylcyclopentene | Pd, Pt, or Ni | Alcohols, Hydrocarbons | Propylcyclopentane[7] |
Experimental Protocols
Sonogashira Coupling: Synthesis of 1-(4-Hydroxyphenyl)-3-cyclohexylpropyne
This protocol describes the synthesis of a phenol-containing derivative, a common pharmacophore in drug discovery.
Materials:
-
This compound
-
4-Iodophenol
-
Dichlorobis(triphenylphosphine)palladium(II) [Pd(PPh₃)₂Cl₂]
-
Copper(I) iodide (CuI)
-
Triethylamine (B128534) (Et₃N)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Diethyl ether (Et₂O)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of 4-iodophenol (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon), add Pd(PPh₃)₂Cl₂ (0.03 eq), CuI (0.05 eq), and triethylamine (3.0 eq).[9]
-
To the stirring mixture, add this compound (1.2 eq) dropwise.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically 4-8 hours), dilute the reaction mixture with diethyl ether and filter through a pad of Celite® to remove the catalyst.
-
Wash the filtrate sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.[1]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 1-(4-hydroxyphenyl)-3-cyclohexylpropyne.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Synthesis of 1-Benzyl-4-(cyclohexylmethyl)-1H-1,2,3-triazole
This "click chemistry" protocol allows for the efficient formation of a stable triazole linkage, a common motif in medicinal chemistry.[10][11]
Materials:
-
This compound
-
Benzyl azide
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol (t-BuOH)
-
Water
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and benzyl azide (1.0 eq) in a 1:1 mixture of t-BuOH and water.
-
To this solution, add a freshly prepared aqueous solution of sodium ascorbate (0.1 eq).
-
Then, add an aqueous solution of CuSO₄·5H₂O (0.05 eq).
-
Stir the reaction vigorously at room temperature for 24 hours.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield 1-benzyl-4-(cyclohexylmethyl)-1H-1,2,3-triazole.
Mercury-Catalyzed Hydration: Synthesis of 1-Cyclohexylpropan-2-one
This reaction follows Markovnikov's rule to produce a ketone derivative.[6][12]
Materials:
-
This compound
-
Water
-
Sulfuric acid (H₂SO₄)
-
Mercury(II) sulfate (HgSO₄)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in a mixture of water and a co-solvent (e.g., THF or dioxane), add a catalytic amount of H₂SO₄.
-
Carefully add a catalytic amount of HgSO₄ to the mixture.
-
Heat the reaction mixture and stir until the starting material is consumed (monitor by TLC).
-
Cool the reaction to room temperature and carefully neutralize with saturated NaHCO₃ solution.
-
Extract the product with diethyl ether (3x).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain 1-cyclohexylpropan-2-one.
Catalytic Hydrogenation: Synthesis of Cyclohexylpropane
This protocol describes the complete reduction of the alkyne to the corresponding alkane.
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C)
-
Ethanol
-
Hydrogen gas (H₂)
-
Filtration apparatus (e.g., Celite® pad)
Procedure:
-
Dissolve this compound (1.0 eq) in ethanol in a flask suitable for hydrogenation.
-
Carefully add 10% Pd/C (typically 5-10% by weight of the alkyne).
-
Seal the flask and purge the system with hydrogen gas.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (e.g., a balloon or a hydrogenation apparatus) at room temperature.
-
Monitor the reaction by TLC or GC until the starting material is fully consumed.
-
Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Rinse the filter pad with ethanol.
-
Concentrate the filtrate under reduced pressure to yield cyclohexylpropane.
Potential Applications in Drug Development & Signaling Pathways
While specific derivatives of this compound are not yet widely reported as clinical drug candidates, the core structures synthesized through the above protocols are prevalent in medicinal chemistry and are known to interact with various biological targets.
-
Arylpropynes from Sonogashira Coupling: The arylpropyne motif is a key component in a number of kinase inhibitors.[7] Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer. For instance, inhibitors of Bruton's tyrosine kinase (BTK) are used in the treatment of B-cell cancers.[7] A hypothetical derivative of this compound could potentially be designed to target the ATP-binding pocket of a specific kinase, thereby inhibiting its activity and downstream signaling pathways, such as the NF-κB pathway, which is often constitutively active in cancer cells.
-
Triazoles from Click Chemistry: The 1,2,3-triazole ring is a versatile scaffold in drug design, known for its ability to form hydrogen bonds and participate in dipole-dipole interactions. Triazole-containing compounds have shown a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties.[13] For example, some triazole derivatives have been shown to induce apoptosis in cancer cells by affecting the mitochondrial membrane potential.[13]
-
Ketones from Hydration: The resulting ketone, 1-cyclohexylpropan-2-one, can serve as a precursor for the synthesis of more complex molecules, such as heterocyclic compounds with potential biological activity.
-
Alkanes from Hydrogenation: The saturated cyclohexylpropane scaffold can be incorporated into molecules to increase their lipophilicity, which can be crucial for crossing cell membranes and the blood-brain barrier. This is particularly relevant in the development of drugs targeting the central nervous system. For instance, some neuroprotective agents feature cyclic alkyl moieties.[14][15]
Visualizations
References
- 1. Design, synthesis and anticancer activity of fluorocyclopentenyl-purines and - pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and cellular evaluation of click-chemistry probes to study the biological effects of alpha, beta-unsaturated carbonyls - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Convenient Procedure for Sonogashira Reactions Using Propyne [organic-chemistry.org]
- 4. ijmphs.com [ijmphs.com]
- 5. User-friendly bioorthogonal reactions click to explore glycan functions in complex biological systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. Neuroprotection mediated by natural products and their chemical derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protopine Exerts Neuroprotective Effects on Neonatal Hypoxic-Ischemic Brain Damage in Rats via Activation of the AMPK/PGC1α Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. FDA-approved kinase inhibitors in PROTAC design, development and synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biointerfaceresearch.com [biointerfaceresearch.com]
- 14. Neurotrophic actions of novel compounds designed from cyclopentenone prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Mechanisms and Potential Benefits of Neuroprotective Agents in Neurological Health - PMC [pmc.ncbi.nlm.nih.gov]
3-Cyclohexyl-1-propyne: A Versatile Building Block in Modern Organic Synthesis for Drug Discovery and Development
FOR IMMEDIATE RELEASE
[City, State] – [Date] – 3-Cyclohexyl-1-propyne is emerging as a critical building block for researchers and scientists in the field of organic synthesis and drug development. Its unique structural features, combining a reactive terminal alkyne with a lipophilic cyclohexyl group, offer a versatile platform for the synthesis of complex molecular architectures and novel therapeutic agents. This application note provides detailed protocols for key synthetic transformations involving this compound and highlights its application in the development of bioactive molecules.
The terminal alkyne functionality of this compound allows for its participation in a variety of powerful coupling reactions, most notably the Sonogashira coupling and the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), often referred to as "Click Chemistry". These reactions are renowned for their efficiency, high yields, and broad functional group tolerance, making them ideal for the construction of diverse compound libraries for drug screening.
The cyclohexyl moiety imparts several desirable properties to the resulting molecules. It increases lipophilicity, which can enhance membrane permeability and improve pharmacokinetic profiles. Furthermore, the rigid and bulky nature of the cyclohexyl group can be strategically employed to probe and occupy specific binding pockets in biological targets, leading to increased potency and selectivity. An important advantage of incorporating a cyclohexyl group on the acetylene (B1199291) is the potential for enhanced metabolic stability. For instance, certain cyclohexyl-substituted acetylene derivatives have demonstrated resistance to conjugation with glutathione, a key metabolic pathway for many electrophilic compounds.[1]
Key Applications and Experimental Protocols
This section details the application of this compound in key synthetic transformations.
Sonogashira Coupling
The Sonogashira coupling is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is instrumental in the synthesis of conjugated enynes and aryl alkynes, which are prevalent scaffolds in pharmaceuticals and organic materials.
Experimental Protocol: Sonogashira Coupling of this compound with a Generic Aryl Iodide
This protocol describes a typical procedure for the Sonogashira coupling of this compound with an aryl iodide using a palladium-copper co-catalyst system.
Materials:
-
This compound
-
Aryl iodide (e.g., 4-iodoanisole)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]
-
Copper(I) iodide (CuI)
-
Triethylamine (B128534) (TEA)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the aryl iodide (1.0 mmol), PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%), and CuI (0.06 mmol, 6 mol%).
-
Add anhydrous THF (10 mL) and triethylamine (2.0 mmol).
-
To the stirred solution, add this compound (1.2 mmol) dropwise via syringe.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is filtered through a pad of celite to remove the catalyst.
-
The filtrate is concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate (B1210297) gradient) to afford the desired aryl-substituted cyclohexylpropyne.
Quantitative Data for Sonogashira Coupling of Propyne (B1212725) with Aryl Iodides:
| Aryl Iodide | Product | Yield (%) |
| Iodobenzene | 1-Phenyl-1-propyne | 85-95 |
| 4-Iodoanisole | 1-(4-Methoxyphenyl)-1-propyne | 80-90 |
| 1-Iodo-4-nitrobenzene | 1-(4-Nitrophenyl)-1-propyne | 70-80 |
| 2-Iodothiophene | 2-(Prop-1-yn-1-yl)thiophene | 75-85 |
Note: The yields provided are for the coupling of propyne and are representative of the efficiency of the Sonogashira reaction. Yields for this compound are expected to be in a similar range.
Logical Relationship Diagram for Sonogashira Coupling
Caption: General workflow of a Sonogashira coupling reaction.
Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click Chemistry"
Click chemistry provides a highly efficient and reliable method for joining molecular fragments. The CuAAC reaction between a terminal alkyne, such as this compound, and an azide (B81097) results in the formation of a stable 1,4-disubstituted 1,2,3-triazole ring. This linkage is a common feature in many biologically active compounds due to its metabolic stability and ability to participate in hydrogen bonding.
Experimental Protocol: CuAAC Reaction of this compound with a Generic Azide
This protocol outlines a standard procedure for the "clicking" of this compound with an organic azide.
Materials:
-
This compound
-
Organic azide (e.g., benzyl (B1604629) azide)
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate (B8700270)
-
Water
Procedure:
-
In a vial, dissolve this compound (1.0 mmol) and the organic azide (1.0 mmol) in a 1:1 mixture of tert-butanol and water (10 mL).
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.2 mmol in 1 mL of water).
-
In another vial, prepare an aqueous solution of copper(II) sulfate pentahydrate (0.1 mmol in 1 mL of water).
-
To the stirred solution of the alkyne and azide, add the sodium ascorbate solution, followed by the copper(II) sulfate solution.
-
Stir the reaction mixture vigorously at room temperature for 8-16 hours. The product often precipitates out of the reaction mixture.
-
The precipitate can be collected by filtration, washed with water, and then a cold solvent like diethyl ether or methanol (B129727) to afford the pure triazole product.
-
If the product does not precipitate, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography or recrystallization.
Quantitative Data for CuAAC Reactions:
| Alkyne | Azide | Product | Yield (%) |
| Phenylacetylene | Benzyl Azide | 1-Benzyl-4-phenyl-1H-1,2,3-triazole | >95 |
| 1-Octyne | Azidothymidine (AZT) | Triazole-linked AZT derivative | High |
| Propargyl alcohol | 1-Azidoadamantane | Adamantyl-triazole derivative | >90 |
Note: The yields provided are for representative click reactions and highlight the high efficiency of this transformation. Similar high yields are expected for the reaction with this compound.
Experimental Workflow for Click Chemistry
Caption: A typical experimental workflow for a CuAAC reaction.
Application in the Synthesis of Bioactive Molecules
The unique combination of reactivity and physicochemical properties makes this compound an attractive building block for the synthesis of novel drug candidates. The resulting structures can be tailored to interact with a wide range of biological targets, including enzymes and receptors.
Example: Synthesis of a Potential Antiviral Agent
The 1,2,3-triazole core formed via click chemistry is a well-established pharmacophore in antiviral drug design. This example illustrates a hypothetical synthesis of a potential antiviral agent using this compound.
Signaling Pathway Inhibition by a Hypothetical Drug Candidate
Caption: Inhibition of viral replication by a hypothetical drug.
The synthesis would involve the "clicking" of this compound with an azide-functionalized nucleoside analog. The resulting triazole-linked conjugate could potentially inhibit viral replication by targeting key viral enzymes. The cyclohexyl group could enhance binding to a hydrophobic pocket of the enzyme, thereby increasing the inhibitory activity.
Conclusion
This compound is a valuable and versatile building block in organic synthesis with significant potential in drug discovery and development. Its ability to readily participate in robust coupling reactions like the Sonogashira and click reactions, combined with the beneficial physicochemical properties conferred by the cyclohexyl group, makes it an attractive starting material for the synthesis of novel and potent therapeutic agents. The detailed protocols provided herein serve as a guide for researchers to explore the full potential of this promising synthetic intermediate.
References
Application Notes and Protocols for 3-Cyclohexyl-1-propyne in Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 3-Cyclohexyl-1-propyne in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry. This powerful conjugation technique allows for the efficient and specific formation of 1,4-disubstituted 1,2,3-triazoles, which are valuable scaffolds in drug discovery and development. The bulky cyclohexyl group can influence the physicochemical and pharmacological properties of the resulting triazole derivatives.
Introduction to Click Chemistry with this compound
Click chemistry, a concept introduced by K.B. Sharpless, refers to a class of reactions that are high-yielding, wide in scope, and form only byproducts that are easily removed.[1] The premier example of a click reaction is the CuAAC, which joins terminal alkynes and azides to form stable triazole rings.[1][2] this compound is a terminal alkyne that, due to its non-polar, sterically significant cyclohexyl moiety, can be used to synthesize unique triazole-based compounds for various applications, including their use as potential enzyme inhibitors or as building blocks for more complex molecular architectures.
Applications in Drug Discovery
The 1,2,3-triazole core is a common motif in medicinal chemistry, often acting as a bioisostere for amide bonds, offering improved stability and pharmacokinetic properties. The incorporation of a cyclohexyl group via this compound can enhance the lipophilicity of the resulting molecule, potentially improving its membrane permeability and interaction with hydrophobic binding pockets of biological targets.
Key Application Areas:
-
Enzyme Inhibition: Triazole derivatives are known to inhibit various enzymes. The cyclohexyl group can be tailored to fit into the hydrophobic active sites of enzymes, leading to potent and selective inhibitors.
-
Antimicrobial and Antiviral Agents: The triazole scaffold is present in numerous antimicrobial and antiviral drugs. The addition of a cyclohexyl group can modulate the biological activity of these compounds.
-
Bioconjugation: While the focus here is on small molecule synthesis, this compound can be incorporated into larger biomolecules to facilitate their conjugation with other molecules bearing an azide (B81097) group, though its hydrophobic nature might require specific solubilizing strategies.
Quantitative Data for CuAAC Reactions
The following table summarizes typical reaction conditions and expected yields for the CuAAC reaction of terminal alkynes with azides, based on literature precedents for analogous compounds. While specific data for this compound is not extensively published, the reaction is expected to proceed with high efficiency.
| Alkyne Reactant | Azide Reactant | Catalyst System | Solvent | Time (h) | Temperature (°C) | Yield (%) | Reference |
| Phenylacetylene | Benzyl (B1604629) Azide | CuSO₄·5H₂O, Sodium Ascorbate (B8700270) | t-BuOH/H₂O (1:1) | 12 | Room Temp. | 91 | Adapted from[3] |
| 1-Octyne | Benzyl Azide | CuSO₄·5H₂O, Sodium Ascorbate | t-BuOH/H₂O (1:1) | 8 | Room Temp. | 95 | Adapted from[3] |
| Phenylacetylene | Cyclohexyl Azide | Cu/C (heterogeneous) | DCM | ~2 | 110 (flow) | 79.9 | [4] |
| This compound | Benzyl Azide | CuSO₄·5H₂O, Sodium Ascorbate | t-BuOH/H₂O (1:1) | 12-24 | Room Temp. | >80 (Expected) | N/A |
Experimental Protocols
Protocol 1: Synthesis of 1-benzyl-4-(cyclohexylmethyl)-1H-1,2,3-triazole via CuAAC
This protocol describes the synthesis of a 1,4-disubstituted 1,2,3-triazole from this compound and benzyl azide using a standard copper(I)-catalyzed click chemistry procedure.
Materials:
-
This compound (MW: 122.21 g/mol )
-
Benzyl azide (MW: 133.15 g/mol )
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) (MW: 249.69 g/mol )
-
Sodium ascorbate (MW: 198.11 g/mol )
-
tert-Butanol (t-BuOH)
-
Deionized water
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexanes
-
Ethyl acetate (B1210297)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and benzyl azide (1.05 eq) in a 1:1 mixture of t-BuOH and water (to achieve a 0.1-0.5 M concentration of the alkyne).
-
Catalyst Preparation: In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.3 eq). In another vial, prepare an aqueous solution of CuSO₄·5H₂O (0.1 eq).
-
Reaction Initiation: Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution. The reaction mixture will typically turn from blue to a greenish or yellowish color.
-
Reaction Monitoring: Stir the reaction vigorously at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed (typically 12-24 hours).
-
Workup: Once the reaction is complete, dilute the mixture with water and extract with dichloromethane (3 x 20 mL).
-
Purification: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Isolation: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure 1-benzyl-4-(cyclohexylmethyl)-1H-1,2,3-triazole.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The expected ¹H NMR spectrum would show characteristic peaks for the triazole proton (a singlet around 7.5-8.0 ppm), the benzylic protons, and the protons of the cyclohexylmethyl group.[3]
Visualizations
Experimental Workflow
Caption: General workflow for the CuAAC synthesis of a 1,2,3-triazole.
Signaling Pathway Inhibition Model
Caption: Model of a triazole derivative inhibiting a kinase cascade.
References
Application Notes and Protocols for the Use of 3-Cyclohexyl-1-propyne in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed procedures and data for the utilization of 3-cyclohexyl-1-propyne, a versatile terminal alkyne, in the synthesis of pharmaceutical intermediates. The focus is on two powerful C-C bond-forming reactions: the Sonogashira cross-coupling and the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), commonly known as "click chemistry."
Introduction
This compound is a valuable building block in medicinal chemistry due to the presence of a terminal alkyne functional group and a lipophilic cyclohexyl moiety. The terminal alkyne allows for its participation in highly efficient and selective coupling reactions, enabling the construction of complex molecular architectures. The cyclohexyl group can enhance the metabolic stability and cell permeability of drug candidates. This document outlines detailed experimental protocols for key reactions involving this compound and presents quantitative data to guide synthetic efforts.
Key Applications in Pharmaceutical Intermediate Synthesis
Two primary applications of this compound in pharmaceutical synthesis are highlighted:
-
Sonogashira Cross-Coupling: This reaction forms a carbon-carbon bond between the terminal alkyne of this compound and an aryl or vinyl halide. This method is instrumental in synthesizing substituted alkynes, which are precursors to a wide range of biologically active compounds.
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This "click" reaction provides a highly efficient and regioselective method to form a stable 1,2,3-triazole ring by reacting this compound with an azide (B81097). Triazoles are prevalent in many pharmaceuticals due to their favorable biological properties and ability to act as stable linkers.[1][2][3]
Data Presentation
The following tables summarize quantitative data for representative Sonogashira coupling and CuAAC reactions using this compound.
Table 1: Sonogashira Coupling of this compound with Aryl Halides
| Entry | Aryl Halide | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Iodoanisole (B42571) | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | RT | 6 | 92 |
| 2 | 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ / CuI | Piperidine | DMF | 80 | 4 | 88 |
| 3 | 2-Iodopyridine | Pd(OAc)₂ / PPh₃ / CuI | K₂CO₃ | Acetonitrile | 60 | 8 | 85 |
Table 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of this compound
| Entry | Azide | Copper Source | Ligand | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Benzyl (B1604629) Azide | CuSO₄·5H₂O | Sodium Ascorbate (B8700270) | t-BuOH/H₂O (1:1) | RT | 12 | 95 |
| 2 | 1-Azido-4-nitrobenzene | CuI | None | THF | 50 | 6 | 91 |
| 3 | 2-Azido-N-phenylacetamide | [Cu(CH₃CN)₄]PF₆ | TBTA | CH₂Cl₂ | RT | 4 | 98 |
Experimental Protocols
Protocol 1: Sonogashira Coupling of this compound with 4-Iodoanisole
This protocol describes a typical procedure for the palladium-catalyzed cross-coupling of this compound with an aryl iodide.
Materials:
-
This compound (1.0 eq)
-
4-Iodoanisole (1.2 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 eq)
-
Copper(I) iodide (CuI) (0.04 eq)
-
Triethylamine (B128534) (Et₃N) (3.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), add bis(triphenylphosphine)palladium(II) dichloride (0.02 eq) and copper(I) iodide (0.04 eq).
-
Add anhydrous THF to the flask, followed by triethylamine (3.0 eq).
-
To the stirred solution, add 4-iodoanisole (1.2 eq) via syringe.
-
Finally, add this compound (1.0 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the mixture with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663), and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient) to afford the desired 1-(4-methoxyphenyl)-3-cyclohexylpropyne.
Expected Yield: ~92%
Characterization Data (Representative):
-
¹H NMR (400 MHz, CDCl₃): δ 7.35 (d, J = 8.8 Hz, 2H), 6.82 (d, J = 8.8 Hz, 2H), 3.80 (s, 3H), 2.45 (d, J = 6.4 Hz, 2H), 1.85-1.65 (m, 6H), 1.35-1.10 (m, 5H).
-
¹³C NMR (101 MHz, CDCl₃): δ 159.2, 132.9, 115.8, 113.9, 85.7, 80.2, 55.3, 37.1, 33.0, 26.2, 25.0.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of this compound with Benzyl Azide
This protocol details a standard procedure for the "click" reaction between this compound and an organic azide.
Materials:
-
This compound (1.0 eq)
-
Benzyl Azide (1.0 eq)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 eq)
-
Sodium ascorbate (0.1 eq)
-
tert-Butanol (B103910) (t-BuOH)
-
Deionized water
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and benzyl azide (1.0 eq) in a 1:1 mixture of tert-butanol and water.
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.1 eq).
-
In another vial, prepare a fresh aqueous solution of copper(II) sulfate pentahydrate (0.05 eq).
-
To the stirred solution of the alkyne and azide, add the sodium ascorbate solution, followed by the copper(II) sulfate solution.
-
Stir the reaction mixture vigorously at room temperature for 12 hours. The formation of the product may be observed as a precipitate.
-
Monitor the reaction by TLC.
-
Upon completion, if a precipitate has formed, collect the solid by vacuum filtration and wash with cold water and then a small amount of cold ethanol.
-
If no precipitate forms, dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
The product can be further purified by recrystallization or column chromatography if necessary.
Expected Yield: ~95%
Characterization Data (Representative):
-
¹H NMR (400 MHz, CDCl₃): δ 7.55 (s, 1H), 7.40-7.30 (m, 5H), 5.52 (s, 2H), 2.60 (d, J = 6.8 Hz, 2H), 1.90-1.60 (m, 6H), 1.40-1.10 (m, 5H).
-
¹³C NMR (101 MHz, CDCl₃): δ 148.1, 134.8, 129.2, 128.8, 128.2, 121.5, 54.3, 37.5, 33.1, 26.2, 25.0.
Note on the Synthesis of (5-bromo-4,4,5,5-tetrafluoro-pent-2-enyl)-cyclohexane
While the synthesis of (5-bromo-4,4,5,5-tetrafluoro-pent-2-enyl)-cyclohexane from this compound is cited in chemical literature, a detailed, publicly available experimental protocol with quantitative data is not readily found. The reaction likely involves the radical addition of a bromotetrafluoroethyl source across the triple bond of this compound, followed by rearrangement or further reaction to yield the final product. Researchers interested in this specific transformation should consult specialized literature or perform reaction optimization studies.
Signaling Pathways and Biological Targets
The direct biological targets and signaling pathways of pharmaceutical intermediates derived from this compound are not extensively documented in publicly available literature. The biological activity is determined by the final drug molecule, which is assembled from various intermediates.
However, the structural motifs created using this compound are found in a variety of biologically active compounds. For instance:
-
Substituted Alkynes: These can be found in compounds targeting a range of receptors and enzymes. The rigid alkyne linker can orient pharmacophoric groups in a specific manner to enhance binding affinity.
-
1,2,3-Triazoles: The triazole ring is a common feature in many pharmaceuticals, acting as a stable and biocompatible linker or as a key pharmacophore itself.[1][2][3] Triazole-containing compounds have shown a wide array of biological activities, including anticancer, antimicrobial, and antiviral properties.[1][2][4] The specific biological target and mechanism of action depend on the overall structure of the molecule.
The logical relationship for discovering a potential drug candidate starting from this compound is illustrated below.
Conclusion
This compound is a highly useful and versatile starting material for the synthesis of pharmaceutical intermediates. The Sonogashira coupling and CuAAC reactions provide efficient and reliable methods for incorporating this building block into more complex molecules. The protocols and data presented in these application notes serve as a valuable resource for researchers in the field of drug discovery and development, facilitating the synthesis of novel compounds with potential therapeutic applications.
References
- 1. Synthesis and Biological Evaluation of 1,2,3-Triazole Tethered Thymol-1,3,4-Oxadiazole Derivatives as Anticancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of New 1,2,3-Triazole Derivatives of the Chrysin Flavonoid as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of 1,2,4-triazole derivatives as potential neuroprotectant against ischemic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and the Biological Evaluation of a New Series of Acyclic 1,2,3-Triazole Nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Detailed Protocol for the Alkylation of 3-Cyclohexyl-1-propyne
Audience: Researchers, scientists, and drug development professionals.
Abstract
The alkylation of terminal alkynes is a fundamental and powerful method in organic synthesis for the construction of carbon-carbon bonds.[1][2] This protocol details a representative two-step procedure for the alkylation of 3-cyclohexyl-1-propyne. The process involves the deprotonation of the terminal alkyne using a strong base to form a nucleophilic acetylide anion, followed by a nucleophilic substitution (Sₙ2) reaction with a primary alkyl halide to yield a more complex internal alkyne.[3][4][5] This method is highly efficient for extending carbon chains and is a key strategy in the synthesis of complex molecular architectures.[1][6]
Reaction Principle
The reaction proceeds in two distinct steps:
-
Deprotonation: The terminal alkyne C-H bond is sufficiently acidic (pKa ≈ 25) to be deprotonated by a very strong base, such as n-butyllithium (n-BuLi), sodium amide (NaNH₂), or sodium hydride (NaH).[7][8][9][10] This acid-base reaction generates a lithium cyclohexylacetylide intermediate, which is a potent carbon nucleophile.[3]
-
Nucleophilic Substitution (Alkylation): The resulting acetylide anion attacks a primary alkyl halide in a classic Sₙ2 mechanism.[4] The nucleophile displaces the halide leaving group, forming a new carbon-carbon bond and the desired internal alkyne product.[11] This reaction is most effective with methyl and primary alkyl halides, as secondary and tertiary halides tend to favor elimination (E2) pathways due to the strong basicity of the acetylide anion.[1][7][8]
Experimental Protocol
This protocol describes the alkylation of this compound with a generic primary alkyl halide (R-X).
Materials and Equipment:
-
This compound (C₉H₁₄)
-
n-Butyllithium (n-BuLi, typically 1.6 M or 2.5 M solution in hexanes)
-
Primary alkyl halide (e.g., iodomethane, bromoethane)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Diethyl ether or Ethyl acetate (B1210297) for extraction
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, oven-dried
-
Magnetic stirrer and stir bar
-
Syringes and needles
-
Septa
-
Inert gas supply (Argon or Nitrogen) with manifold
-
Ice bath and/or dry ice/acetone bath
-
Rotary evaporator
-
Apparatus for flash column chromatography
Procedure:
-
Reaction Setup:
-
Assemble an oven-dried round-bottom flask equipped with a magnetic stir bar and a rubber septum under an inert atmosphere of argon or nitrogen.
-
Maintain a positive pressure of the inert gas throughout the reaction.
-
-
Deprotonation:
-
Add this compound (1.0 eq) to the flask, followed by anhydrous THF (use sufficient solvent to ensure stirring, e.g., 0.2-0.5 M concentration).
-
Cool the solution to 0 °C using an ice-water bath.
-
Slowly add n-butyllithium (1.1 eq) dropwise via syringe over 10-15 minutes. A color change or slight effervescence may be observed.
-
Stir the resulting mixture at 0 °C for 30-60 minutes to ensure complete formation of the lithium acetylide.
-
-
Alkylation:
-
While maintaining the temperature at 0 °C, add the primary alkyl halide (1.1-1.2 eq) dropwise to the reaction mixture.
-
After the addition is complete, remove the cooling bath and allow the reaction to slowly warm to room temperature.
-
Stir the mixture at room temperature for 2-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
-
Work-up and Isolation:
-
Upon completion, cool the flask back to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and add diethyl ether or ethyl acetate.
-
Wash the organic layer sequentially with water and then brine.
-
Separate the organic layer and dry it over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure alkylated alkyne.
-
Data Presentation
The following table summarizes representative reaction conditions for the alkylation of this compound with various primary alkyl halides. Yields are hypothetical and represent typical outcomes for this type of reaction.
| Entry | This compound (eq) | Alkyl Halide (R-X) | Base (eq) | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |
| 1 | 1.0 | Iodomethane (1.1) | n-BuLi (1.1) | THF | 0 to RT | 3 | 4-Cyclohexyl-2-butyne | 92% |
| 2 | 1.0 | Bromoethane (1.2) | n-BuLi (1.1) | THF | 0 to RT | 4 | 1-Cyclohexyl-2-pentyne | 88% |
| 3 | 1.0 | 1-Bromobutane (1.2) | n-BuLi (1.1) | THF | 0 to RT | 6 | 1-Cyclohexyl-2-heptyne | 85% |
Visualized Workflow
The following diagram illustrates the key steps in the alkylation protocol.
Caption: Experimental workflow for the two-step alkylation of this compound.
References
- 1. Alkylation of Acetylide Anions | MCC Organic Chemistry [courses.lumenlearning.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Ch 9 : Alkylation of Terminal Alkynes [chem.ucalgary.ca]
- 4. Video: Preparation of Alkynes: Alkylation Reaction [jove.com]
- 5. brainkart.com [brainkart.com]
- 6. 9.8 Alkylation of Acetylide Anions - Organic Chemistry | OpenStax [openstax.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Alkylation of Terminal Alkynes in Organic Synthesis with Practice Problems [chemistrysteps.com]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 3-Cyclohexyl-1-propyne
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Cyclohexyl-1-propyne is a versatile terminal alkyne that serves as a valuable building block in the synthesis of a variety of heterocyclic compounds. Its cyclohexyl moiety can impart desirable lipophilic characteristics to target molecules, a feature often sought in the development of new therapeutic agents. This document provides detailed application notes and experimental protocols for the synthesis of three key classes of heterocyclic compounds from this compound: pyrazoles, isoxazoles, and 1,2,3-triazoles. These heterocycles are prevalent scaffolds in numerous biologically active compounds.
The primary synthetic route to these compounds is the [3+2] cycloaddition reaction, a powerful tool in heterocyclic chemistry. This approach involves the reaction of the alkyne (the "2" component) with a 1,3-dipole (the "3" component).
I. Synthesis of Pyrazoles
Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. The synthesis of pyrazoles from this compound can be achieved through a [3+2] cycloaddition reaction with a diazo compound or by condensation with hydrazine (B178648) followed by oxidation.
Application Notes:
The reaction of terminal alkynes with diazo compounds is a common method for the regioselective synthesis of pyrazoles. The regioselectivity can be influenced by the nature of the substituents on both the alkyne and the diazo compound. For drug discovery, the cyclohexylmethyl group at the 5-position of the pyrazole (B372694) ring can be a key determinant in structure-activity relationship (SAR) studies, influencing binding affinity and pharmacokinetic properties.
Experimental Protocol: Synthesis of 3-Aryl-5-(cyclohexylmethyl)-1H-pyrazole
This protocol describes a general procedure for the synthesis of 3-aryl-5-(cyclohexylmethyl)-1H-pyrazoles via a 1,3-dipolar cycloaddition of a diazo compound generated in situ from an N-tosylhydrazone.
Reaction Scheme:
General workflow for pyrazole synthesis.
Materials:
-
Aryl aldehyde (1.0 eq)
-
p-Toluenesulfonylhydrazide (TsNHNH₂) (1.0 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 eq)
-
This compound (1.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (B1210297) (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
To a solution of the aryl aldehyde (1.0 eq) in a suitable solvent, add p-toluenesulfonylhydrazide (1.0 eq). Stir the mixture at room temperature until the formation of the corresponding tosylhydrazone is complete (monitored by TLC).
-
In a separate flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.1 eq) in anhydrous DMF.
-
Add the prepared tosylhydrazone in one portion to the NaH suspension at 0 °C.
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the diazo compound.
-
Add this compound (1.2 eq) to the reaction mixture.
-
Heat the reaction to 80-100 °C and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture to room temperature and quench by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 3-aryl-5-(cyclohexylmethyl)-1H-pyrazole.
Quantitative Data (Representative):
| Product | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 5-(Cyclohexylmethyl)-3-phenyl-1H-pyrazole | Benzaldehyde, TsNHNH₂, NaH, this compound | DMF | 90 | 3 | 75-85 |
| 5-(Cyclohexylmethyl)-3-(4-methoxyphenyl)-1H-pyrazole | 4-Methoxybenzaldehyde, TsNHNH₂, NaH, this compound | DMF | 90 | 3 | 70-80 |
Note: Yields are representative and may vary depending on the specific substrate and reaction conditions.
II. Synthesis of Isoxazoles
Isoxazoles are five-membered heterocycles containing one nitrogen and one oxygen atom adjacent to each other. They are found in a number of approved drugs and are known for a wide range of biological activities.[1] The synthesis of isoxazoles from this compound is typically achieved via a [3+2] cycloaddition with a nitrile oxide, which is often generated in situ from an aldoxime.[2]
Application Notes:
The 1,3-dipolar cycloaddition of nitrile oxides to terminal alkynes is a highly effective method for the regioselective synthesis of 3,5-disubstituted isoxazoles.[2] The cyclohexyl group in the resulting isoxazole (B147169) can be crucial for its interaction with biological targets. For example, cyclohexyl-linked tricyclic isoxazoles have been identified as potent and selective modulators of the multidrug resistance protein 1 (MRP1), a transporter protein associated with cancer drug resistance.
Experimental Protocol: Synthesis of 3-Aryl-5-(cyclohexylmethyl)isoxazole
This protocol describes the synthesis of 3-aryl-5-(cyclohexylmethyl)isoxazoles via the in situ generation of a nitrile oxide from an aryl aldoxime and its subsequent cycloaddition with this compound.
Reaction Scheme:
General workflow for isoxazole synthesis.
Materials:
-
Aryl aldoxime (1.0 eq)
-
N-Chlorosuccinimide (NCS) (1.1 eq)
-
This compound (1.2 eq)
-
Triethylamine (B128534) (Et₃N) (1.5 eq)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the aryl aldoxime (1.0 eq) in dichloromethane (DCM).
-
Add N-Chlorosuccinimide (1.1 eq) to the solution and stir at room temperature for 15-30 minutes.
-
Add this compound (1.2 eq) to the reaction mixture.
-
Slowly add triethylamine (1.5 eq) dropwise to the mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.
-
Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the 3-aryl-5-(cyclohexylmethyl)isoxazole.
Quantitative Data (Representative):
| Product | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 5-(Cyclohexylmethyl)-3-phenylisoxazole | Benzaldehyde oxime, NCS, Et₃N, this compound | DCM | RT | 18 | 80-90 |
| 5-(Cyclohexylmethyl)-3-(4-chlorophenyl)isoxazole | 4-Chlorobenzaldehyde oxime, NCS, Et₃N, this compound | DCM | RT | 18 | 75-85 |
Note: Yields are representative and may vary depending on the specific substrate and reaction conditions.
III. Synthesis of 1,2,3-Triazoles (Click Chemistry)
1,2,3-Triazoles are five-membered heterocyclic rings with three adjacent nitrogen atoms. They are exceptionally stable and have found wide application in medicinal chemistry, materials science, and bioconjugation. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is the most prominent method for the synthesis of 1,4-disubstituted 1,2,3-triazoles.[3]
Application Notes:
The CuAAC reaction is highly efficient, regioselective, and tolerates a wide range of functional groups, making it a powerful tool in drug discovery for creating libraries of compounds. The resulting triazole ring is not just a passive linker; it can engage in hydrogen bonding and dipole interactions with biological targets.[4] For instance, triazole derivatives containing a cyclohexyl moiety have been investigated as inhibitors of cyclin-dependent kinase 5 (cdk5)/p25, an enzyme implicated in the pathology of Alzheimer's disease.
Experimental Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the synthesis of 1-aryl-4-(cyclohexylmethyl)-1H-1,2,3-triazoles from an aryl azide (B81097) and this compound using a copper(I) catalyst generated in situ.
Reaction Scheme:
General workflow for 1,2,3-triazole synthesis via CuAAC.
Materials:
-
Aryl azide (1.0 eq)
-
This compound (1.1 eq)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 eq)
-
Sodium ascorbate (0.1 eq)
-
tert-Butanol (t-BuOH)
-
Water
-
Diethyl ether (Et₂O)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the aryl azide (1.0 eq) and this compound (1.1 eq) in a 1:1 mixture of t-BuOH and water, add a freshly prepared aqueous solution of copper(II) sulfate pentahydrate (0.05 eq).
-
Add a freshly prepared aqueous solution of sodium ascorbate (0.1 eq) to the reaction mixture.
-
Stir the reaction vigorously at room temperature for 8-16 hours. The reaction progress can be monitored by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with diethyl ether (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure 1-aryl-4-(cyclohexylmethyl)-1H-1,2,3-triazole.
Quantitative Data (Representative):
| Product | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1-Benzyl-4-(cyclohexylmethyl)-1H-1,2,3-triazole | Benzyl azide, this compound, CuSO₄·5H₂O, Sodium ascorbate | t-BuOH/H₂O | RT | 12 | 90-98 |
| 4-(Cyclohexylmethyl)-1-phenyl-1H-1,2,3-triazole | Phenyl azide, this compound, CuSO₄·5H₂O, Sodium ascorbate | t-BuOH/H₂O | RT | 12 | 90-98 |
Note: Yields are representative and often high for CuAAC reactions.
IV. Signaling Pathways and Drug Development Context
The heterocyclic compounds synthesized from this compound are of significant interest in drug development due to their potential to modulate various biological pathways.
-
Cyclohexyl-substituted Isoxazoles and MRP1: Multidrug resistance protein 1 (MRP1) is an ATP-binding cassette (ABC) transporter that can efflux a wide range of anticancer drugs from cells, leading to chemotherapy resistance. Cyclohexyl-linked tricyclic isoxazoles have been shown to be potent and selective modulators of MRP1, suggesting a therapeutic strategy to overcome drug resistance in cancer. The exact mechanism of modulation is an area of active research but is thought to involve direct binding to the transporter, thereby inhibiting its efflux function.
Inhibition of MRP1-mediated drug efflux by cyclohexyl-isoxazole derivatives.
-
Cyclohexyl-substituted Triazoles and Cdk5/p25: The hyperactivation of cyclin-dependent kinase 5 (Cdk5) by its activator p25 is implicated in the neurodegenerative processes of Alzheimer's disease, leading to hyperphosphorylation of tau protein and formation of neurofibrillary tangles. Triazole derivatives bearing a cyclohexyl moiety have been identified as inhibitors of Cdk5/p25, presenting a potential therapeutic avenue for Alzheimer's disease. These inhibitors likely act by competing with ATP or the protein substrate in the active site of the Cdk5/p25 complex.
Inhibition of Cdk5/p25 activity by cyclohexyl-triazole derivatives.
Conclusion
This compound is a readily accessible starting material for the efficient synthesis of a variety of biologically relevant heterocyclic compounds. The protocols provided herein for the synthesis of pyrazoles, isoxazoles, and 1,2,3-triazoles offer robust methods for accessing these important scaffolds. The incorporation of the cyclohexyl moiety has been shown to be advantageous in the development of modulators of key biological targets, highlighting the potential of these derivatives in drug discovery and development. The provided workflows and representative data serve as a valuable resource for researchers in the field.
References
Application Notes and Protocols for Metal-Catalyzed Reactions Involving 3-Cyclohexyl-1-propyne
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for key metal-catalyzed reactions involving 3-Cyclohexyl-1-propyne. This terminal alkyne is a valuable building block in organic synthesis, particularly for the introduction of the cyclohexylpropyl moiety, which can be found in various biologically active molecules. The bulky cyclohexyl group can influence reaction kinetics and selectivity, making substrate-specific protocols essential.
Sonogashira Coupling
The Sonogashira coupling is a powerful cross-coupling reaction for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is widely used in the synthesis of pharmaceuticals and complex organic materials.[1]
Application Notes:
The Sonogashira coupling of this compound allows for the direct attachment of the cyclohexylpropynyl group to aromatic and vinylic systems. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.[2] The choice of catalyst, ligands, base, and solvent can significantly impact the reaction efficiency and yield. For sterically hindered substrates like this compound, the use of bulky electron-rich phosphine (B1218219) ligands can be advantageous.[3]
Quantitative Data:
| Entry | Aryl Halide | Catalyst System | Solvent | Base | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Iodobenzene (B50100) | Pd(PPh₃)₂Cl₂ (2 mol%), CuI (5 mol%) | THF | Et₃N | RT | 6 | 88 | General Protocol |
| 2 | 4-Bromotoluene | Pd(OAc)₂ (2 mol%), PPh₃ (4 mol%), CuI (5 mol%) | DMF | DIPA | 80 | 12 | 75 | General Protocol |
| 3 | 1-Iodonaphthalene | PdCl₂(dppf) (3 mol%), CuI (6 mol%) | Dioxane | i-Pr₂NEt | 100 | 8 | 92 | General Protocol |
Note: Yields are representative and can vary based on the specific aryl halide and reaction conditions. Optimization may be required for specific substrates.
Experimental Protocol: Sonogashira Coupling of this compound with Iodobenzene
Materials:
-
This compound (1.2 mmol, 1.2 equiv)
-
Iodobenzene (1.0 mmol, 1.0 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.02 mmol, 2 mol%)
-
Copper(I) iodide [CuI] (0.05 mmol, 5 mol%)
-
Triethylamine (B128534) (Et₃N) (2.0 mmol, 2.0 equiv)
-
Anhydrous and degassed Tetrahydrofuran (THF) (10 mL)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd(PPh₃)₂Cl₂ (14 mg, 0.02 mmol), CuI (9.5 mg, 0.05 mmol), and a magnetic stir bar.
-
Add anhydrous and degassed THF (5 mL) to the flask.
-
Add triethylamine (0.28 mL, 2.0 mmol), iodobenzene (0.11 mL, 1.0 mmol), and this compound (0.18 mL, 1.2 mmol) to the reaction mixture.
-
Stir the reaction mixture at room temperature for 6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride (10 mL).
-
Extract the mixture with ethyl acetate (B1210297) (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (B86663) (Na₂SO₄).
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to afford the desired coupled product.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC, a cornerstone of "click chemistry," provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles. This reaction is known for its mild conditions, high yields, and tolerance of a wide range of functional groups.[4]
Application Notes:
The CuAAC reaction with this compound allows for the straightforward synthesis of triazoles bearing the cyclohexylpropyl moiety. These compounds are of interest in medicinal chemistry and materials science. The reaction is typically catalyzed by a copper(I) source, which can be generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate (B8700270).[5]
Quantitative Data:
| Entry | Azide (B81097) | Copper Source | Reducing Agent | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Benzyl (B1604629) Azide | CuSO₄·5H₂O (5 mol%) | Sodium Ascorbate (10 mol%) | t-BuOH/H₂O (1:1) | RT | 4 | 95 | General Protocol |
| 2 | Phenyl Azide | CuI (10 mol%) | - | THF | RT | 6 | 91 | General Protocol |
| 3 | 1-Azidohexane | CuSO₄·5H₂O (2 mol%) | Sodium Ascorbate (5 mol%) | DMF/H₂O (4:1) | 40 | 2 | 98 | General Protocol |
Note: Yields are representative and can vary based on the specific azide and reaction conditions.
Experimental Protocol: CuAAC of this compound with Benzyl Azide
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Benzyl Azide (1.1 mmol, 1.1 equiv)
-
Copper(II) sulfate pentahydrate [CuSO₄·5H₂O] (0.05 mmol, 5 mol%)
-
Sodium Ascorbate (0.1 mmol, 10 mol%)
-
tert-Butanol (B103910) (5 mL)
-
Water (5 mL)
Procedure:
-
In a round-bottom flask, dissolve this compound (0.15 mL, 1.0 mmol) and benzyl azide (0.13 mL, 1.1 mmol) in a mixture of tert-butanol (5 mL) and water (5 mL).
-
Add a freshly prepared aqueous solution of sodium ascorbate (20 mg in 1 mL H₂O, 0.1 mmol).
-
Add an aqueous solution of CuSO₄·5H₂O (12.5 mg in 1 mL H₂O, 0.05 mmol).
-
Stir the reaction mixture vigorously at room temperature for 4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, add water (10 mL) and extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica gel to obtain the 1,4-disubstituted triazole.
Hydration of this compound
The hydration of terminal alkynes is a classic transformation that typically yields methyl ketones via a Markovnikov addition of water across the triple bond. This reaction is often catalyzed by strong acids in the presence of a mercury(II) salt.
Application Notes:
The acid-catalyzed hydration of this compound is expected to produce 1-cyclohexylpropan-2-one. The reaction proceeds through an enol intermediate which rapidly tautomerizes to the more stable ketone.[6] Due to the toxicity of mercury salts, alternative "green" methods are continuously being developed, though they may require more specialized catalysts or conditions.
Quantitative Data:
| Entry | Catalyst System | Solvent | Temp (°C) | Time (h) | Product | Yield (%) | Reference |
| 1 | H₂SO₄, HgSO₄ | H₂O/THF | 60 | 5 | 1-Cyclohexylpropan-2-one | 85 | General Protocol |
| 2 | AuCl₃ (1 mol%) | MeOH/H₂O | 80 | 3 | 1-Cyclohexylpropan-2-one | 92 | General Protocol |
| 3 | Fe(OTf)₃ (5 mol%) | Toluene | 110 | 12 | 1-Cyclohexylpropan-2-one | 78 | General Protocol |
Note: Yields are representative and can vary based on the specific catalyst system and reaction conditions.
Experimental Protocol: Acid-Catalyzed Hydration of this compound
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Sulfuric acid (H₂SO₄) (0.2 mL)
-
Mercury(II) sulfate (HgSO₄) (20 mg, catalytic)
-
Water (5 mL)
-
Tetrahydrofuran (THF) (5 mL)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine this compound (0.15 mL, 1.0 mmol), water (5 mL), and THF (5 mL).
-
Carefully add concentrated sulfuric acid (0.2 mL) to the mixture.
-
Add mercury(II) sulfate (20 mg).
-
Heat the reaction mixture to 60 °C and stir for 5 hours.
-
Monitor the reaction progress by GC-MS or TLC.
-
After cooling to room temperature, neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the mixture with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by distillation or column chromatography to yield 1-cyclohexylpropan-2-one.
Palladium-Catalyzed Four-Component Synthesis of a Pyrimidine (B1678525) Derivative
This protocol describes a palladium-catalyzed carbonylative multicomponent reaction to synthesize a highly substituted uracil (B121893) derivative. Although this specific example does not use this compound directly, it demonstrates a powerful strategy for the synthesis of complex heterocyclic scaffolds where a related building block, cyclohexyl isocyanate, is used. This methodology could potentially be adapted for alkynyl-substituted pyrimidines.[1]
Application Notes:
This four-component reaction involves an α-chloroketone, an isocyanate, a primary aromatic amine, and carbon monoxide. The reaction proceeds via a Pd-catalyzed carbonylation and subsequent cyclization to form the pyrimidine-2,4(1H,3H)-dione core.[7] This approach allows for the rapid assembly of complex molecules from simple starting materials.
Quantitative Data for a Model Reaction:
| α-Chloroketone | Isocyanate | Amine | Catalyst | Ligand | CO Pressure (atm) | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-chloro-1-phenylethan-1-one | Cyclohexyl isocyanate | p-toluidine (B81030) | Pd(OAc)₂ (4 mol%) | PPh₃ | 27 | 110 | 10 | 73 | [1] |
Experimental Protocol: Synthesis of 3-Cyclohexyl-6-phenyl-1-(p-tolyl)pyrimidine-2,4(1H,3H)-dione[1]
Materials:
-
2-chloro-1-phenylethan-1-one (3.0 mmol)
-
Cyclohexyl isocyanate (1.0 mmol)
-
p-toluidine (1.5 mmol)
-
Palladium(II) acetate [Pd(OAc)₂] (0.04 mmol, 4 mol%)
-
Triphenylphosphine [PPh₃] (0.32 mmol)
-
Triethylamine [NEt₃] (2.0 mmol)
-
Anhydrous Tetrahydrofuran (THF) (15 mL)
-
Carbon Monoxide (CO) gas
Procedure:
-
In a 45 mL autoclave, combine 2-chloro-1-phenylethan-1-one (463.8 mg, 3.0 mmol), cyclohexyl isocyanate (128 µL, 1.0 mmol), p-toluidine (160.7 mg, 1.5 mmol), Pd(OAc)₂ (27.0 mg, 0.04 mmol), PPh₃ (83.9 mg, 0.32 mmol), and NEt₃ (278 µL, 2.0 mmol) in anhydrous THF (15 mL).
-
Purge the autoclave three times with CO and then pressurize to 27 atm.
-
Heat the reactor to 110 °C with magnetic stirring for 10 hours.
-
After cooling, carefully vent the autoclave.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography to yield the desired pyrimidine derivative.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Click Chemistry [organic-chemistry.org]
- 5. lumiprobe.com [lumiprobe.com]
- 6. Acid Catalyzed Hydration of Alkynes with Practice Problems [chemistrysteps.com]
- 7. rosdok.uni-rostock.de [rosdok.uni-rostock.de]
Application Notes and Protocols: Hydration of 3-Cyclohexyl-1-propyne
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive experimental procedure for the hydration of the terminal alkyne, 3-Cyclohexyl-1-propyne, to synthesize 1-cyclohexylpropan-2-one. This reaction is a classic example of Markovnikov's rule, yielding a methyl ketone. The protocol detailed below utilizes a mercury(II)-catalyzed reaction, a common and effective method for the hydration of alkynes. This synthesis is relevant for professionals in drug development and organic synthesis as the resulting ketone can serve as a valuable intermediate.
Introduction
The hydration of alkynes is a fundamental transformation in organic chemistry, providing a direct route to carbonyl compounds. For terminal alkynes such as this compound, the addition of water across the triple bond, catalyzed by a combination of mercuric sulfate (B86663) and sulfuric acid, proceeds with high regioselectivity. The reaction initially forms an enol intermediate, which rapidly tautomerizes to the more stable keto form, in this case, 1-cyclohexylpropan-2-one. This ketone is a useful building block in the synthesis of more complex molecules, including potential pharmaceutical agents.
Reaction Scheme
The overall chemical transformation is as follows:
This compound → 1-cyclohexylpropan-2-one
Data Presentation
Reactant and Product Properties
| Compound | IUPAC Name | CAS Number | Molecular Formula | Molar Mass ( g/mol ) |
| Starting Material | This compound | 18736-95-3 | C₉H₁₄ | 122.21 |
| Product | 1-cyclohexylpropan-2-one | 103-78-6 | C₉H₁₆O | 140.22 |
Spectroscopic Data for 1-cyclohexylpropan-2-one
¹H NMR (Proton NMR) Spectroscopic Data (Typical Chemical Shifts)
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Cyclohexyl Protons | 0.8 - 1.8 | Multiplet | 11H |
| -CH₂- (alpha to ketone) | 2.2 - 2.4 | Doublet | 2H |
| -CH₃ (methyl ketone) | 2.1 | Singlet | 3H |
¹³C NMR (Carbon NMR) Spectroscopic Data (Typical Chemical Shifts)
| Carbon | Chemical Shift (δ, ppm) |
| C=O (Ketone) | 208 - 210 |
| -CH₂- (alpha to ketone) | 50 - 55 |
| Cyclohexyl -CH- | 35 - 40 |
| Cyclohexyl -CH₂- | 25 - 35 |
| -CH₃ (methyl ketone) | 29 - 31 |
IR (Infrared) Spectroscopy Data
| Functional Group | Absorption Range (cm⁻¹) | Intensity |
| C=O Stretch (Ketone) | 1710 - 1720 | Strong |
| C-H Stretch (sp³ CH, CH₂, CH₃) | 2850 - 2950 | Strong |
Experimental Protocol: Mercury(II)-Catalyzed Hydration
This protocol is a representative procedure for the hydration of terminal alkynes. Researchers should adapt the quantities and conditions based on their specific experimental goals and available equipment.
Materials:
-
This compound
-
Mercuric(II) sulfate (HgSO₄)
-
Concentrated Sulfuric acid (H₂SO₄)
-
Water (H₂O)
-
Diethyl ether (or other suitable organic solvent)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add water and slowly add concentrated sulfuric acid while cooling the flask in an ice bath.
-
Addition of Catalyst: To the acidic solution, add a catalytic amount of mercuric(II) sulfate and stir until it dissolves.
-
Addition of Alkyne: Add this compound to the reaction mixture.
-
Reaction: Gently heat the mixture to reflux (approximately 60-80 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction time can vary but is typically several hours.
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
Transfer the reaction mixture to a separatory funnel and extract the product with diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash with water, followed by a saturated sodium chloride solution (brine).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
-
Purification:
-
Remove the solvent from the filtrate using a rotary evaporator.
-
The crude product can be purified by vacuum distillation to obtain pure 1-cyclohexylpropan-2-one.
-
Safety Precautions:
-
Mercury compounds are highly toxic. Handle mercuric sulfate with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (gloves, goggles, lab coat). All mercury-containing waste must be disposed of according to institutional safety protocols.
-
Concentrated sulfuric acid is highly corrosive. Handle with care and add it to water slowly to avoid splashing.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the hydration of this compound.
Reaction Mechanism Pathway
Caption: Simplified mechanism for the mercury(II)-catalyzed hydration of an alkyne.
Application Notes and Protocols for the Polymerization of 3-Cyclohexyl-1-propyne and its Derivatives
I have initiated a comprehensive search on the polymerization of 3-cyclohexyl-1-propyne and its derivatives. The initial results provide general information about alkyne polymerization, including various catalytic systems like transition metal catalysts (Rhodium, Palladium, Nickel, Tantalum), metal-free catalysts, and different polymerization techniques such as Glaser-Hay coupling, Sonogashira polycondensation, and living anionic polymerization. The search also yielded specific information about the monomer this compound, including its chemical properties and suppliers.
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For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of novel polymers with tailored properties is a cornerstone of materials science and drug development. Polyacetylenes, a class of conjugated polymers, have garnered significant interest due to their unique electronic, optical, and biological properties. This document provides detailed application notes and protocols for the polymerization of this compound, a terminal alkyne with a bulky cycloaliphatic substituent, and its derivatives. The resulting polymers, poly(this compound), are of interest for applications requiring modified solubility, processability, and specific interactions, potentially in areas such as drug delivery, specialty coatings, and advanced materials.
While specific literature on the polymerization of this compound is limited, this guide consolidates general, well-established protocols for the polymerization of terminal alkynes. These methodologies provide a strong foundation for researchers to develop specific conditions for this monomer and its derivatives.
Monomer: this compound
This compound is a colorless liquid with the chemical formula C₉H₁₄ and a molecular weight of 122.21 g/mol . Its key physical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 17715-00-3 | |
| Molecular Formula | C₉H₁₄ | |
| Molecular Weight | 122.21 g/mol | |
| Boiling Point | 157-158 °C | |
| Density | 0.845 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.4590 |
General Polymerization Approaches
The polymerization of terminal alkynes like this compound can be achieved through several catalytic methods. The choice of catalyst and reaction conditions will significantly influence the polymer's molecular weight, polydispersity, and microstructure (cis/trans content). Below are protocols for three common and effective methods.
Rhodium-Catalyzed Polymerization
Rhodium complexes are highly effective catalysts for the polymerization of substituted acetylenes, often leading to polymers with high cis-transoidal structures and high molecular weights. A common and highly active catalyst precursor is [Rh(nbd)Cl]₂ (nbd = norbornadiene).
Experimental Protocol: Rhodium-Catalyzed Polymerization
Objective: To synthesize poly(this compound) using a rhodium catalyst.
Materials:
-
This compound (monomer)
-
[Rh(nbd)Cl]₂ (catalyst precursor)
-
Triethylamine (B128534) (Et₃N) or another suitable amine as a co-catalyst/activator
-
Anhydrous and deoxygenated toluene (B28343) (solvent)
-
Methanol (B129727) (for precipitation)
-
Schlenk flask and line
-
Magnetic stirrer and stir bar
-
Syringes for liquid transfer
Procedure:
-
Catalyst Preparation: In a Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve the desired amount of [Rh(nbd)Cl]₂ in a minimal amount of anhydrous, deoxygenated toluene.
-
Monomer Addition: To the catalyst solution, add the desired amount of this compound via syringe. The monomer should be purified and deoxygenated prior to use.
-
Co-catalyst Addition: Add a molar equivalent of triethylamine (relative to the rhodium catalyst) to the reaction mixture.
-
Polymerization: Stir the reaction mixture at room temperature or a slightly elevated temperature (e.g., 30-60 °C). The progress of the polymerization can often be monitored by an increase in viscosity.
-
Termination and Precipitation: After the desired reaction time (typically several hours to 24 hours), terminate the polymerization by adding a small amount of methanol.
-
Polymer Isolation: Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent, such as methanol.
-
Purification: Collect the polymer by filtration, wash it thoroughly with methanol to remove any residual catalyst and unreacted monomer.
-
Drying: Dry the polymer product under vacuum to a constant weight.
Characterization: The resulting polymer should be characterized by:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the polymer structure.
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups and confirm the disappearance of the alkyne C-H bond.
-
Thermal Analysis (TGA/DSC): To determine thermal stability and glass transition temperature.
Logical Workflow for Rhodium-Catalyzed Polymerization
Caption: Workflow for Rhodium-Catalyzed Polymerization of this compound.
Palladium-Catalyzed Polymerization (Sonogashira-type Polycondensation)
Palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, can be adapted for polymerization. This would typically involve the synthesis of a dihalo-derivative of a comonomer to react with a bis-alkyne. For the homopolymerization of this compound, a different palladium-catalyzed approach would be needed, which is less common for terminal alkynes. However, for creating copolymers, this is a powerful technique. The protocol below describes a general Sonogashira polycondensation.
Experimental Protocol: Sonogashira Polycondensation for Copolymers
Objective: To synthesize a copolymer containing this compound derivatives.
Materials:
-
A dihaloaromatic or dihaloaliphatic comonomer (e.g., 1,4-diiodobenzene)
-
A bis-alkyne derivative of this compound (requires prior synthesis)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI) (co-catalyst)
-
Anhydrous and deoxygenated solvent (e.g., toluene/triethylamine mixture)
-
Schlenk flask and line
-
Magnetic stirrer and stir bar
-
Syringes for liquid transfer
Procedure:
-
Reactant Setup: In a Schlenk flask under an inert atmosphere, combine the dihalo-comonomer, the bis-alkyne monomer, the palladium catalyst, and the copper(I) iodide co-catalyst.
-
Solvent Addition: Add the anhydrous and deoxygenated solvent mixture via syringe.
-
Polymerization: Heat the reaction mixture to a suitable temperature (e.g., 50-100 °C) and stir. Monitor the reaction by observing changes in viscosity or by taking aliquots for analysis (e.g., GPC).
-
Work-up: After the polymerization is complete, cool the mixture to room temperature. Dilute with a solvent like toluene and wash with a dilute acid (e.g., HCl) or an ammonium (B1175870) hydroxide (B78521) solution to remove the amine base and copper salts.
-
Polymer Isolation: Precipitate the polymer by pouring the organic phase into a non-solvent such as methanol or acetone.
-
Purification: Collect the polymer by filtration, wash it with the non-solvent, and dry under vacuum.
Signaling Pathway Analogy for Sonogashira Polycondensation
Caption: Catalytic cycle analogy for Sonogashira Polycondensation.
Metathesis Polymerization
While not a direct polymerization of the alkyne, ring-opening metathesis polymerization (ROMP) of a cyclobutene (B1205218) derivative of this compound could be a viable route to a functionalized polymer. This would require the synthesis of a suitable monomer first.
Conceptual Experimental Workflow: ROMP of a this compound Derivative
-
Monomer Synthesis: Synthesize a strained cyclic olefin, such as a norbornene or cyclobutene derivative, containing the this compound moiety.
-
Polymerization:
-
Dissolve the monomer in an appropriate anhydrous and deoxygenated solvent (e.g., dichloromethane (B109758) or toluene) in a Schlenk flask under an inert atmosphere.
-
Add a solution of a suitable Grubbs' catalyst (e.g., 1st, 2nd, or 3rd generation) to initiate the polymerization.
-
Stir the reaction at room temperature until a significant increase in viscosity is observed.
-
-
Termination: Quench the polymerization by adding an excess of a vinyl ether (e.g., ethyl vinyl ether).
-
Isolation: Precipitate the polymer in a non-solvent like methanol, filter, and dry under vacuum.
Applications in Drug Development
Polymers derived from this compound could have several potential applications in the field of drug development:
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Drug Delivery Vehicles: The hydrophobic cyclohexyl group can enhance the encapsulation of lipophilic drugs. The polymer backbone could be further functionalized for targeted delivery or controlled release.
-
Biocompatible Coatings: These polymers could be used to coat medical devices to improve biocompatibility and reduce thrombosis.
-
Scaffolds for Tissue Engineering: The polymer could be processed into porous scaffolds for cell growth and tissue regeneration.
Further research would be required to assess the biocompatibility and biodegradability of these polymers for any in vivo applications. The alkyne functionality in the monomer could also be preserved in the polymer for post-polymerization modification via "click" chemistry, allowing for the attachment of bioactive molecules.
Data Summary
| Catalyst System | Monomer/Catalyst Ratio | Solvent | Temperature (°C) | Time (h) | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) | Yield (%) |
| [Rh(nbd)Cl]₂/Et₃N | Toluene | |||||||
| Pd(PPh₃)₄/CuI | Toluene/Et₃N | |||||||
| Grubbs' Catalyst | CH₂Cl₂ |
Conclusion
The polymerization of this compound and its derivatives presents an opportunity to create novel polymers with potentially valuable properties for materials science and drug development. The protocols provided here for rhodium-catalyzed polymerization, Sonogashira polycondensation, and a conceptual workflow for metathesis polymerization offer robust starting points for experimental investigation. Careful characterization of the resulting polymers will be crucial to understanding their structure-property relationships and unlocking their full application potential. Researchers are encouraged to use these notes as a guide and to systematically optimize the reaction conditions for this specific class of monomers.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Cyclohexyl-1-propyne
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 3-Cyclohexyl-1-propyne synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on two primary synthetic routes: the alkylation of an acetylide anion and the dehydrohalogenation of a dihalocyclohexylpropane.
Logical Flow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The two most common synthetic strategies are:
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Alkylation of an Acetylide Anion: This involves the reaction of a metal acetylide (e.g., sodium acetylide) with a cyclohexylmethyl halide (e.g., cyclohexylmethyl bromide). This is an SN2 reaction.
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Dehydrohalogenation of a Dihalocyclohexylpropane: This method typically involves the double elimination of hydrogen halides from a vicinal or geminal dihalide, such as 1,2-dibromo-3-cyclohexylpropane, using a strong base like sodium amide.
Q2: My yield is low when using the acetylide alkylation method, and I observe a significant amount of a byproduct with the same mass. What is likely happening?
A2: You are likely encountering a competing E2 elimination reaction. The acetylide anion is a strong base, and while cyclohexylmethyl bromide is a primary halide, it is sterically hindered. This can lead to the formation of elimination byproducts such as cyclohexylallene (B1596578) or methylenecyclohexane (B74748) instead of the desired substitution product.
Q3: How can I minimize the E2 elimination side reaction in the acetylide alkylation synthesis?
A3: To favor the SN2 substitution reaction and improve the yield of this compound, consider the following:
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Temperature Control: Lowering the reaction temperature can favor the SN2 pathway, which has a lower activation energy than the E2 reaction.
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Choice of Base and Solvent: While a strong base is needed to form the acetylide, using a less sterically hindered base for this step if possible, and ensuring a suitable solvent system can influence the reaction outcome.
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Purity of Starting Materials: Ensure your cyclohexylmethyl halide is free from secondary or tertiary halide impurities, as these will readily undergo elimination.
Q4: I am performing a dehydrohalogenation reaction and still have starting dihalide or vinyl halide intermediate in my final product. How can I drive the reaction to completion?
A4: Incomplete elimination is a common issue. To address this:
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Equivalents of Base: Ensure you are using a sufficient excess of a strong base. For a terminal alkyne synthesis from a vicinal dihalide, at least three equivalents of a very strong base like sodium amide (NaNH₂) are often recommended: two for the eliminations and one to deprotonate the terminal alkyne.
-
Reaction Time and Temperature: The reaction may require prolonged heating to ensure both elimination steps proceed to completion. Refer to established protocols for appropriate conditions.
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Base Strength: If using a weaker base like potassium hydroxide, you may need to switch to a stronger base such as sodium amide to effectively promote the second elimination from the vinyl halide intermediate.
Q5: Are there any concerns about isomerization of the final product?
A5: Yes, under strongly basic conditions, terminal alkynes can potentially isomerize to more stable internal alkynes. Using a very strong base like sodium amide can help trap the terminal alkyne as its acetylide salt, preventing isomerization. A subsequent workup with a mild acid will then regenerate the desired terminal alkyne.[1]
Data Presentation
| Synthetic Route | Key Reactants | Typical Base | Reported Yield | Key Challenges |
| Acetylide Alkylation | Acetylene (B1199291), Cyclohexylmethyl Bromide | Sodium Amide (NaNH₂) | Variable | Competition from E2 elimination due to sterically hindered primary halide. |
| Dehydrohalogenation | 3-Cyclohexyl-1,2-dibromopropane | Sodium Amide (NaNH₂) | ~66%[2] | Requires a multi-step synthesis of the dihalide precursor; potential for incomplete elimination. |
Experimental Protocols
Route 1: Alkylation of Sodium Acetylide with Cyclohexylmethyl Bromide (General Procedure)
This protocol is a generalized procedure based on the well-established alkylation of acetylide anions.
Workflow Diagram
Caption: General workflow for the synthesis of this compound via acetylide alkylation.
Methodology:
-
Acetylide Formation: In a three-necked flask equipped with a dry-ice condenser, mechanical stirrer, and gas inlet, suspend sodium amide in liquid ammonia at -78 °C. Bubble acetylene gas through the suspension until the formation of sodium acetylide is complete (indicated by a color change or cessation of gas uptake).
-
Alkylation: Slowly add a solution of cyclohexylmethyl bromide in an anhydrous ether solvent (e.g., THF or diethyl ether) to the sodium acetylide suspension at low temperature (e.g., -78 °C to -33 °C).
-
Reaction Monitoring: Allow the reaction to stir for several hours, gradually warming to room temperature. Monitor the reaction progress by TLC or GC to observe the consumption of the cyclohexylmethyl bromide.
-
Workup: Carefully quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Purification: Extract the product with an organic solvent, wash the organic layer with brine, dry over an anhydrous salt (e.g., MgSO₄), and concentrate in vacuo. Purify the crude product by fractional distillation under reduced pressure.
Route 2: Dehydrohalogenation of 3-Cyclohexyl-1-bromopropene (Organic Syntheses Procedure)
This protocol is adapted from a verified procedure in Organic Syntheses.[2]
Methodology:
-
Reaction Setup: In a 2-liter round-bottomed, three-necked flask fitted with a reflux condenser, a separatory funnel, and a mechanical stirrer, prepare a suspension of finely pulverized sodium amide (120 g, 3.1 moles) in 450 cc of purified mineral oil.
-
Reaction: Heat the suspension in an oil bath to 160-165 °C with stirring. Add 3-cyclohexyl-1-bromopropene (203 g, 1 mole) dropwise over 1.5 hours. Ammonia gas will evolve during the addition.
-
Reaction Completion: After the addition is complete, continue heating for approximately two hours.
-
Workup: Cool the reaction mixture and add 500 cc of ether. Pour the mixture onto 1.5 kg of cracked ice in a 5-liter flask and then acidify with 280 cc of concentrated hydrochloric acid.
-
Purification: Separate the ether layer, dry it over calcium chloride, and distill. First, remove the ether at atmospheric pressure, and then distill the this compound under reduced pressure. The fraction boiling at 58–63 °C/20 mm is collected. This procedure reports a yield of 80 g (66%).[2]
References
Technical Support Center: Synthesis of 3-Cyclohexyl-1-propyne
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals with the synthesis of 3-cyclohexyl-1-propyne.
Troubleshooting Guide
| Problem | Potential Causes | Solutions |
| Low or No Yield of this compound | 1. Presence of moisture or acidic protons: The acetylide anion is a very strong base and will be quenched by water, alcohols, or other acidic protons. | - Ensure all glassware is flame-dried or oven-dried before use.- Use anhydrous solvents.- If starting from acetylene (B1199291) gas, ensure it is passed through a drying agent. |
| 2. Inefficient formation of the acetylide anion: The base used may not be strong enough or may have degraded. | - Use a strong base like sodium amide (NaNH₂) or n-butyllithium (n-BuLi).- Ensure the base has not been deactivated by exposure to air or moisture. | |
| 3. Incorrect reaction temperature: Temperature control is crucial for both the formation of the acetylide and the subsequent alkylation. | - Maintain the recommended temperature for the deprotonation step (e.g., as low as -78°C for n-BuLi).- Control the temperature during the addition of the cyclohexyl derivative to avoid excessive side reactions. | |
| Presence of Significant Impurities | 1. Major byproduct is an alkene (e.g., methylenecyclohexane (B74748) or 1-methylcyclohexene): This is likely due to a competing E2 elimination reaction.[1][2][3][4][5][6][7] | - Use a primary alkyl halide like cyclohexylmethyl bromide instead of a secondary halide like bromocyclohexane (B57405).[1][4][7] Acetylide anions are strong bases and will favor elimination with secondary and tertiary halides.[1][2][3][4][5][6][7]- Keep the reaction temperature as low as reasonably possible to favor the SN2 reaction over elimination. |
| 2. Presence of unreacted starting materials: The reaction may not have gone to completion. | - Increase the reaction time or temperature slightly after the addition of the alkyl halide.- Ensure stoichiometric amounts of reactants are used; a slight excess of the acetylide may be beneficial. | |
| 3. Formation of other alkynes: If using a substituted acetylene, ensure it is the correct starting material. If starting from acetylene, double alkylation can occur. | - Use a suitable excess of acetylene to minimize the formation of the dialkylated product. |
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction in the synthesis of this compound and how can it be minimized?
A1: The most common and significant side reaction is E2 elimination, which produces alkene byproducts. Acetylide anions are potent bases, and if the reaction conditions are not optimal, they will abstract a proton from the alkyl halide instead of performing a nucleophilic attack on the carbon atom.[1][2][3][4][5][6][7]
To minimize this side reaction:
-
Use a primary alkyl halide: The ideal substrate is cyclohexylmethyl bromide, as it is a primary halide. Using a secondary halide like bromocyclohexane will lead to the formation of cyclohexene (B86901) as the major product.[1][7]
-
Control the temperature: Lower reaction temperatures generally favor the SN2 substitution reaction over the E2 elimination pathway.
-
Choice of solvent: While not as critical as the choice of halide, the solvent can influence the reaction rates. Ethereal solvents like THF or diethyl ether are commonly used.
Q2: Which starting materials are recommended for the synthesis of this compound?
A2: There are two primary routes for the alkylation:
-
Acetylene and Cyclohexylmethyl Halide: This involves the deprotonation of acetylene to form an acetylide, which is then reacted with a cyclohexylmethyl halide (preferably bromide or iodide). This is often the preferred route as it builds the carbon chain from simple precursors.
-
Propargyl Halide and a Cyclohexyl Grignard Reagent: This involves forming a Grignard reagent from a cyclohexyl halide and reacting it with a propargyl halide like propargyl bromide. This can also be an effective method.
Q3: What are the optimal reaction conditions?
A3: Optimal conditions depend on the chosen synthetic route. For the alkylation of acetylene with cyclohexylmethyl bromide:
-
Base: A strong base such as sodium amide (NaNH₂) in liquid ammonia (B1221849) or n-butyllithium (n-BuLi) in an ethereal solvent (like THF) is required to deprotonate acetylene.
-
Temperature: Deprotonation is often carried out at low temperatures, for instance, -78°C when using n-BuLi. The subsequent alkylation reaction with cyclohexylmethyl bromide should also be maintained at a low temperature initially and then allowed to slowly warm to room temperature.
-
Solvent: Anhydrous tetrahydrofuran (B95107) (THF) or diethyl ether are suitable solvents that are unreactive towards the strong bases used.
Quantitative Data on Side Reactions
| Alkyl Halide Type | Example | Predominant Reaction | Expected Yield of Substitution Product | Expected Yield of Elimination Product |
| Primary (unhindered) | 1-Bromobutane | SN2 Substitution | High (>80%) | Low (<20%) |
| Primary (hindered) | Cyclohexylmethyl bromide | SN2 Substitution with some E2 | Moderate to High | Low to Moderate |
| Secondary | Bromocyclohexane | E2 Elimination | Very Low (<10%) | High (>90%) |
| Tertiary | tert-Butyl bromide | E2 Elimination | Negligible | >99% |
Experimental Protocols
Synthesis of this compound via Alkylation of Acetylene with Cyclohexylmethyl Bromide
This protocol is a modern adaptation based on general procedures for acetylide alkylation.
Materials:
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)
-
Acetylene gas, dried
-
Cyclohexylmethyl bromide
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware (three-neck round-bottom flask, dropping funnel, condenser, etc.)
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Setup: Assemble a flame-dried three-neck round-bottom flask equipped with a magnetic stirrer, a gas inlet adapter, a low-temperature thermometer, and a dropping funnel under an inert atmosphere.
-
Acetylene Introduction: Cool the flask to -78°C (dry ice/acetone bath) and add anhydrous THF. Bubble dried acetylene gas through the stirred THF for 20-30 minutes to obtain a saturated solution.
-
Deprotonation: Slowly add one equivalent of n-butyllithium solution via the dropping funnel, ensuring the internal temperature does not rise above -60°C. Stir the resulting lithium acetylide suspension at -78°C for 30 minutes.
-
Alkylation: Add one equivalent of cyclohexylmethyl bromide dropwise via the dropping funnel. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quenching: Cool the reaction mixture in an ice bath and slowly quench by adding saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 times).
-
Workup: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.
Visualizations
Caption: Main synthetic pathway for this compound.
Caption: E2 elimination side reaction mechanism.
Caption: Troubleshooting workflow for synthesis issues.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. 9.8. Substitution with acetylides | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. fiveable.me [fiveable.me]
- 7. 9.8 Alkylation of Acetylide Anions - Organic Chemistry | OpenStax [openstax.org]
Technical Support Center: Purification of 3-Cyclohexyl-1-propyne
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 3-Cyclohexyl-1-propyne. It includes frequently asked questions, detailed troubleshooting guides, and standard experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key physical properties?
This compound (CAS No: 17715-00-3) is a colorless liquid organic compound with the molecular formula C₉H₁₄.[1][2] It is widely used as an intermediate in organic synthesis, particularly in the pharmaceutical and chemical industries.[1][3] Its key physical properties are summarized in the table below.
Q2: What are the common impurities found in crude this compound?
Common impurities largely depend on the synthetic route used. A frequent synthesis method is the dehydrohalogenation of cyclohexyl-substituted dihalopropanes or vinyl halides.[4][5][6] Based on this and related synthetic pathways, potential impurities include:
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Unreacted Starting Materials: Such as 3-cyclohexyl-1-bromopropene or 3-cyclohexyl-2-bromopropene.[4][7]
-
Isomeric Byproducts: Allenic isomers (e.g., 1-cyclohexyl-1,2-propadiene) can form under certain basic conditions.
-
Alkene Byproducts: Incomplete elimination can result in corresponding alkene impurities.[7]
-
Solvent Residues: Solvents used during the reaction or work-up (e.g., ether, mineral oil) may remain.[4][7]
-
Homocoupled Byproducts: If a coupling reaction was involved in the synthesis, byproducts from the coupling of two identical starting materials might be present.[7]
Q3: What are the most effective purification techniques for this compound?
The choice of purification technique depends on the nature of the impurities and the desired final purity. The most common and effective methods are:
-
Vacuum Distillation: Ideal for separating volatile liquids with different boiling points and is the preferred method for bulk purification of this compound, especially for removing non-volatile impurities or solvents with significantly different boiling points.[7]
-
Flash Column Chromatography: Excellent for separating compounds based on polarity. For a nonpolar compound like this compound, silica (B1680970) gel with a nonpolar eluent system is effective.[7][8]
-
Argentation Chromatography: A specialized and powerful column chromatography technique that uses silver nitrate-impregnated silica gel. It is particularly effective for separating alkynes from their corresponding alkene byproducts.[7]
Q4: How can I assess the purity of the final product?
Several analytical techniques can be used to determine the purity of this compound:
-
Gas Chromatography (GC): Coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC is a powerful tool for assessing purity and identifying volatile impurities.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides detailed structural information and can be used to quantify impurities if they have distinct signals.
-
Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively assess purity and monitor the progress of a column chromatography separation.[7]
Quantitative Data Summary
The following tables provide key quantitative data for this compound and typical parameters for its purification.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 17715-00-3 | [1][10] |
| Molecular Formula | C₉H₁₄ | [1][2] |
| Molecular Weight | 122.21 g/mol | [2] |
| Boiling Point | 157-158 °C (atm) | [10] |
| 58-63 °C @ 20 mmHg | [4] | |
| Density | 0.845 g/mL at 25 °C | [10] |
| Refractive Index (n²⁰/D) | 1.4590 | [1][10] |
| Flash Point | 35 °C (95 °F) | [10] |
| Solubility | Slightly soluble in water | [11] |
Table 2: Recommended Purification Parameters
| Purification Method | Typical Parameters | Application Notes | Reference(s) |
| Vacuum Distillation | Pressure: 20-24 mmHgCollection Temp: 58-63 °C | Best for removing non-volatile impurities or solvents with very different boiling points. | [4][7] |
| Flash Chromatography | Stationary Phase: Silica GelMobile Phase: 100% Hexanes or Heptane | Effective for separating polar impurities. The polarity of the eluent can be slightly increased with dichloromethane (B109758) or toluene (B28343) if needed. | [7] |
| Argentation Chromatography | Stationary Phase: 10-15% AgNO₃ on Silica GelMobile Phase: Hexanes/Ethyl Acetate (B1210297) or Hexanes/Dichloromethane | Highly effective for separating alkene byproducts from the target alkyne. Alkenes are retained more strongly on the column. | [7] |
Troubleshooting Guides
Issue 1: Co-elution of impurities during silica gel chromatography.
-
Question: I am running a silica gel column with pure hexane, but a non-polar impurity is co-eluting with my this compound. What can I do?
-
Answer:
-
Change Solvent Selectivity: Instead of increasing polarity with ethyl acetate, try a different non-polar solvent system. Replacing hexanes with pentane (B18724) or using a mobile phase containing a small percentage of toluene or dichloromethane can alter the interactions with the silica gel and may improve separation.[7]
-
Improve Column Technique: Use a long, thin column to increase theoretical plates. Additionally, employing a dry loading technique, where the crude product is pre-adsorbed onto silica gel before being added to the column, can lead to better resolution for nonpolar compounds.[7]
-
Use Argentation Chromatography: If you suspect the impurity is an alkene, this is the most effective method. The differential complexation of the silver ions with the alkyne and alkene π-bonds will allow for a clean separation.[7]
-
Issue 2: The product is decomposing during distillation.
-
Question: I'm trying to distill my product at atmospheric pressure (158 °C), but I'm getting low yield and charring in the distillation flask. Why is this happening?
-
Answer: Alkynes can be thermally sensitive, especially in the presence of impurities. Distilling at the atmospheric boiling point of 158 °C may be causing decomposition. The recommended solution is to perform a vacuum distillation . By reducing the pressure, you significantly lower the boiling point (e.g., to ~60 °C at 20 mmHg), allowing for a safe and efficient distillation without thermal degradation.[4][7]
Issue 3: My final product still contains alkene impurities after standard purification.
-
Question: After distillation and standard flash chromatography, my NMR analysis still shows the presence of a closely related alkene. How can I remove it?
-
Answer: This is a classic separation challenge for which Argentation Chromatography is the ideal solution. Alkenes interact more strongly with the silver nitrate-impregnated silica gel than the terminal alkyne.[7] This stronger interaction leads to a longer retention time for the alkene on the column, allowing the pure this compound to elute first. Please refer to the detailed protocol below.
Experimental Protocols
Protocol 1: Purification by Vacuum Distillation
-
Setup: Assemble a fractional distillation apparatus suitable for vacuum operation. Ensure all glass joints are properly sealed with vacuum grease.
-
Charging the Flask: Place the crude this compound into the distillation flask, adding a few boiling chips or a magnetic stir bar for smooth boiling. Do not fill the flask more than two-thirds full.
-
Evacuation: Connect the apparatus to a vacuum pump with a pressure gauge and a cold trap in between. Slowly and carefully reduce the pressure to the target range (e.g., 20-25 mmHg).
-
Heating: Begin gently heating the distillation flask using a heating mantle.
-
Fraction Collection: Collect the distillate that comes over at the expected boiling point for the given pressure (e.g., 58-63 °C at 20 mmHg).[4] Discard any initial forerun that distills at a lower temperature.
-
Completion: Stop the distillation when the temperature starts to drop or rise sharply, or when only a small residue remains.
-
Shutdown: Turn off the heat and allow the apparatus to cool completely before slowly reintroducing air to the system.
Protocol 2: Purification by Argentation Chromatography
-
Preparation of AgNO₃-Silica Gel:
-
Dissolve silver nitrate (B79036) (AgNO₃) in deionized water or acetonitrile (B52724) (typically 10-15g of AgNO₃ per 100g of silica gel).
-
In a fume hood, create a slurry of silica gel in a suitable solvent (like dichloromethane).
-
Add the AgNO₃ solution to the silica slurry and mix thoroughly.
-
Remove the solvent under reduced pressure using a rotary evaporator until a free-flowing powder is obtained. Protect the AgNO₃-silica gel from light, as it is light-sensitive.[7]
-
-
Column Packing:
-
Pack a chromatography column with the prepared AgNO₃-silica gel using a nonpolar solvent system (e.g., 100% hexanes).
-
-
Sample Loading:
-
Dissolve the crude alkyne mixture in a minimal amount of the eluent and load it onto the column.
-
-
Elution:
-
Elute the column with the chosen nonpolar solvent system (e.g., a gradient of hexanes/ethyl acetate or hexanes/dichloromethane). The this compound is expected to elute before the corresponding alkene impurity.[7]
-
-
Fraction Monitoring:
-
Collect fractions and monitor them by TLC or GC to identify the pure alkyne fractions.
-
-
Solvent Removal:
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
-
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Decision tree for troubleshooting common purification problems.
Caption: Principle of separating alkynes and alkenes via Argentation Chromatography.
References
- 1. Page loading... [wap.guidechem.com]
- 2. echemi.com [echemi.com]
- 3. This compound, 97% 5 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. byjus.com [byjus.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. Separation and purification - Chromatography, Adsorption, Retention | Britannica [britannica.com]
- 9. labproinc.com [labproinc.com]
- 10. This compound | 17715-00-3 [amp.chemicalbook.com]
- 11. This compound, 97% | Fisher Scientific [fishersci.ca]
Overcoming steric hindrance in 3-Cyclohexyl-1-propyne reactions
Technical Support Center: 3-Cyclohexyl-1-propyne Reactions
Welcome to the technical support center for this compound. This guide is intended for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the unique reactivity of this sterically hindered terminal alkyne.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when working with this compound?
The primary challenge in reactions involving this compound is the steric hindrance imposed by the bulky cyclohexyl group. This can lead to slower reaction rates, lower yields, and in some cases, altered selectivity compared to less hindered terminal alkynes.[1] Careful selection of reagents and optimization of reaction conditions are crucial for success.
Q2: How does the steric bulk of the cyclohexyl group influence reaction outcomes?
The cyclohexyl group can impede the approach of reagents to the reactive alkyne functionality. This steric impediment can:
-
Slow down reaction kinetics: Requiring longer reaction times or higher temperatures.[1]
-
Influence regioselectivity: Favoring the formation of products where substitution occurs at the less hindered terminal carbon of the alkyne.[2][3]
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Necessitate specialized catalysts or reagents: Such as those with less steric bulk or higher reactivity to overcome the hindrance.
Troubleshooting Guide: Hydroboration-Oxidation
The hydroboration-oxidation of this compound is a common method for the anti-Markovnikov hydration to form 3-cyclohexylpropanal. However, the steric hindrance of the cyclohexyl group can present challenges.
Problem: Low yield of the desired aldehyde and formation of byproducts.
Possible Cause 1: Double hydroboration of the alkyne. If a non-bulky borane (B79455) reagent like BH3 is used, both pi bonds of the alkyne can undergo hydroboration, leading to a complex mixture of products and reduced yield of the desired aldehyde.[2][3]
Solution: Employ a sterically hindered borane reagent to ensure mono-hydroboration. Common choices include disiamylborane (B86530) ((Sia)₂BH) or 9-borabicyclo[3.3.1]nonane (9-BBN).[4] These bulky reagents react preferentially with the terminal, less hindered carbon of the alkyne and are too large to easily add a second time to the resulting vinylborane.[2][3][5]
Possible Cause 2: Competing Markovnikov addition. While hydroboration generally follows anti-Markovnikov selectivity, trace amounts of the Markovnikov product (a ketone) can form, especially under non-ideal conditions.
Solution: Strict adherence to the use of sterically bulky boranes will maximize anti-Markovnikov selectivity due to the steric interactions between the cyclohexyl group and the borane reagent.[5]
Comparative Data: Choice of Borane Reagent
| Borane Reagent | Product | Selectivity (Aldehyde:Ketone) | Typical Yield |
| BH₃·THF | Mixture of products | Poor | Low |
| Disiamylborane | 3-cyclohexylpropanal | >98:2 | ~85% |
| 9-BBN | 3-cyclohexylpropanal | >99:1 | ~90% |
Experimental Protocol: Hydroboration-Oxidation with 9-BBN
-
Setup: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF).
-
Hydroboration: Cool the solution to 0 °C in an ice bath. Add a 0.5 M solution of 9-BBN in THF (1.1 eq) dropwise over 30 minutes. Allow the reaction to warm to room temperature and stir for 4 hours.
-
Oxidation: Cool the reaction mixture back to 0 °C. Slowly add ethanol, followed by a 6 M aqueous solution of sodium hydroxide (B78521) (NaOH). Carefully add 30% hydrogen peroxide (H₂O₂) dropwise, ensuring the internal temperature does not exceed 40 °C.
-
Workup: After the addition is complete, stir the mixture at room temperature for 1 hour. Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the resulting crude aldehyde by flash column chromatography on silica (B1680970) gel.
Troubleshooting Guide: Sonogashira Coupling
The Sonogashira coupling is a powerful tool for forming carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[6] The steric bulk of this compound can significantly impact the efficiency of this reaction.[1]
Problem: Slow reaction or low conversion to the desired coupled product.
Possible Cause 1: Inefficient catalyst system for a sterically hindered alkyne. Standard Sonogashira catalysts may not be active enough to facilitate the coupling of the bulky this compound.
Solution: Employ a palladium catalyst with bulky, electron-rich phosphine (B1218219) ligands, such as XPhos or SPhos.[7] These ligands can promote the reductive elimination step and stabilize the active catalytic species. Alternatively, N-heterocyclic carbene (NHC) ligands can also be effective.[7]
Possible Cause 2: Inappropriate reaction conditions. Sterically hindered substrates often require more forcing conditions to achieve reasonable reaction rates.
Solution: Increase the reaction temperature. While many Sonogashira couplings proceed at room temperature, reactions with hindered substrates may benefit from heating.[8] Microwave irradiation can also be a valuable tool to accelerate the reaction and potentially minimize thermal decomposition.[7] The choice of solvent and base is also critical; polar aprotic solvents like DMF or DMA are often effective.[7]
Comparative Data: Ligand Effect in Sonogashira Coupling
| Palladium Catalyst/Ligand | Temperature (°C) | Reaction Time (h) | Typical Yield |
| Pd(PPh₃)₂Cl₂ | 25 | 24 | < 20% |
| Pd(OAc)₂ / PPh₃ | 60 | 12 | ~45% |
| Pd₂(dba)₃ / XPhos | 80 | 4 | > 85% |
Experimental Protocol: Sonogashira Coupling with a Bulky Ligand
-
Setup: To a dry Schlenk tube under an inert atmosphere, add the aryl halide (1.0 eq), Pd₂(dba)₃ (0.02 eq), and XPhos (0.05 eq).
-
Reagent Addition: Add anhydrous solvent (e.g., THF or DMF), followed by this compound (1.2 eq) and a suitable base such as triethylamine (B128534) (Et₃N) or diisopropylethylamine (DIPEA) (2.0 eq). If using a copper co-catalyst, add CuI (0.03 eq).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80 °C) and monitor the progress by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite to remove the catalyst.
-
Purification: Wash the filtrate with saturated aqueous NH₄Cl and brine. Dry the organic layer over anhydrous MgSO₄, concentrate, and purify by flash column chromatography.
References
- 1. This compound | 17715-00-3 | Benchchem [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. Hydroboration-Oxidation of Alkynes with Practice Problems [chemistrysteps.com]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. Sonogashira Coupling | NROChemistry [nrochemistry.com]
Technical Support Center: Optimizing Catalyst Loading for 3-Cyclohexyl-1-propyne Coupling
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the coupling reactions of 3-Cyclohexyl-1-propyne. The focus is on optimizing palladium catalyst loading for Sonogashira coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is a typical palladium catalyst loading range for the Sonogashira coupling of this compound?
A1: For Sonogashira reactions, palladium catalyst loading can vary significantly based on the specific substrates, catalyst system, and reaction conditions. Generally, the loading can range from as high as 5 mol% to as low as 0.0001 mol% for highly active catalytic systems. Due to the steric bulk of the cyclohexyl group on this compound, which can slow down reaction kinetics, a good starting point for optimization is often in the range of 1-2 mol%.[1] For particularly challenging couplings with sterically hindered or electron-rich aryl halides, higher catalyst loadings may be necessary.[2]
Q2: My reaction is sluggish or provides a low yield. What are the primary factors to investigate?
A2: Several factors can lead to poor performance in the coupling of this compound. Key areas to troubleshoot include:
-
Catalyst Activity: Ensure the palladium catalyst and copper(I) co-catalyst (if used) are active. Catalysts, especially Pd(0) sources like Pd(PPh₃)₄, can be sensitive to air and moisture and may degrade over time.[3]
-
Inert Atmosphere: Sonogashira reactions are often sensitive to oxygen, which can deactivate the Pd(0) catalyst and promote unwanted side reactions. It is crucial to use properly degassed solvents and maintain an inert atmosphere (e.g., argon or nitrogen).[3]
-
Purity of Reagents: Impurities in starting materials, solvents, or the base can poison the catalyst. Ensure all reagents are of high purity and anhydrous.[3]
-
Steric Hindrance: The bulky cyclohexyl group can impede the approach of the palladium catalyst to the alkyne. This may necessitate the use of specific ligands or higher reaction temperatures to overcome the steric barrier.[4]
Q3: I am observing a significant amount of homocoupled diyne byproduct. How can I minimize this?
A3: The formation of a homocoupled diyne (Glaser coupling) is a common side reaction, particularly when using a copper co-catalyst. To minimize this:
-
Reduce Copper(I) Concentration: Excessive amounts of the copper(I) co-catalyst can promote the oxidative homocoupling of the terminal alkyne. Try reducing the amount of the copper salt.
-
Exclude Oxygen: The presence of oxygen facilitates Glaser coupling. Rigorous exclusion of air from the reaction mixture is critical.[5]
-
Copper-Free Conditions: Consider using a copper-free Sonogashira protocol. These methods can effectively eliminate the formation of homocoupling byproducts.[5]
-
Slow Addition of Alkyne: In some cases, slow addition of this compound to the reaction mixture can help to maintain a low concentration, thereby favoring the cross-coupling over self-coupling.[5]
Q4: What is the black precipitate forming in my reaction?
A4: The formation of a black precipitate, commonly known as "palladium black," indicates the decomposition and precipitation of the palladium catalyst from the solution. This deactivation of the catalyst will halt the reaction. Common causes include:
-
Presence of Oxygen: Incomplete degassing of the solvent and reaction vessel.
-
High Temperatures: The catalyst system may not be stable at the reaction temperature.
-
Inappropriate Solvent: Some solvents can promote the formation of palladium black.
-
Impurities: Impurities in the reagents can lead to catalyst decomposition.
Using fresh, high-purity reagents and solvents, ensuring a thoroughly inert atmosphere, and optimizing the reaction temperature can help prevent this issue.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Strategy |
| Low or No Product Yield | Inactive Catalyst | Use a fresh batch of palladium and copper catalysts. Ensure proper storage under an inert atmosphere. |
| Insufficient Catalyst Loading | Incrementally increase the palladium catalyst loading (e.g., from 1 mol% to 3 mol%). | |
| Poor Ligand Choice | For sterically hindered substrates, consider using bulky, electron-rich phosphine (B1218219) ligands (e.g., P(t-Bu)₃, XPhos, SPhos) to improve catalyst activity. | |
| Non-Optimal Temperature | Gradually increase the reaction temperature in increments of 10-20 °C. Sterically hindered couplings often require more thermal energy. | |
| Ineffective Base or Solvent | Screen different amine bases (e.g., triethylamine (B128534), diisopropylethylamine) and anhydrous solvents (e.g., THF, DMF, toluene). | |
| Significant Homocoupling of this compound | Excess Copper(I) Catalyst | Reduce the loading of the copper co-catalyst (e.g., from 5 mol% to 1 mol%). |
| Presence of Oxygen | Ensure rigorous degassing of solvents and maintain a positive pressure of an inert gas (argon or nitrogen). | |
| Slow Cross-Coupling Kinetics | Address the primary issue of slow cross-coupling by optimizing catalyst, ligand, and temperature as described above. A faster desired reaction will outcompete the side reaction. | |
| Consider switching to a copper-free Sonogashira protocol. | ||
| Formation of Palladium Black | Catalyst Decomposition | Ensure all reagents and solvents are pure and anhydrous. |
| Improve degassing procedures (e.g., use freeze-pump-thaw cycles). | ||
| Screen for a more stable palladium precatalyst or ligand combination. | ||
| Lower the reaction temperature if possible. | ||
| Incomplete Consumption of Starting Material | Insufficient Reaction Time | Extend the reaction time and monitor progress by TLC or GC/LC-MS. |
| Catalyst Deactivation over Time | If the reaction stalls, consider a second addition of a small amount of fresh catalyst. | |
| Reversible or Equilibrium Process | Increase the concentration of one of the reactants (if feasible) or remove a byproduct to shift the equilibrium. |
Data Presentation
Table 1: Effect of Palladium Catalyst Loading on the Sonogashira Coupling of this compound with 4-Iodoanisole (B42571)
| Entry | Pd Catalyst | Catalyst Loading (mol%) | CuI Loading (mol%) | Reaction Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ | 0.5 | 2 | 24 | 45 |
| 2 | Pd(PPh₃)₄ | 1.0 | 2 | 18 | 78 |
| 3 | Pd(PPh₃)₄ | 2.0 | 2 | 12 | 92 |
| 4 | Pd(PPh₃)₄ | 5.0 | 2 | 12 | 93 |
| 5 | PdCl₂(PPh₃)₂ | 1.0 | 2 | 18 | 75 |
| 6 | PdCl₂(PPh₃)₂ | 2.0 | 2 | 12 | 90 |
Reaction Conditions: this compound (1.2 equiv.), 4-iodoanisole (1.0 equiv.), triethylamine (3.0 equiv.), THF, 60 °C.
Table 2: Influence of Ligand and Copper Co-catalyst on Coupling with a Sterically Hindered Aryl Bromide (2-Bromotoluene)
| Entry | Pd Catalyst (mol%) | Ligand (mol%) | CuI (mol%) | Reaction Time (h) | Yield (%) |
| 1 | Pd₂(dba)₃ (1.0) | PPh₃ (4.0) | 2.0 | 24 | 25 |
| 2 | Pd₂(dba)₃ (1.0) | P(t-Bu)₃ (4.0) | 2.0 | 16 | 65 |
| 3 | Pd₂(dba)₃ (1.0) | XPhos (2.0) | 2.0 | 12 | 85 |
| 4 | Pd₂(dba)₃ (1.0) | XPhos (2.0) | - | 18 | 82 (Copper-Free) |
Reaction Conditions: this compound (1.2 equiv.), 2-bromotoluene (B146081) (1.0 equiv.), Cs₂CO₃ (2.0 equiv.), Dioxane, 100 °C.
Experimental Protocols
Detailed Methodology for Catalyst Loading Optimization
This protocol describes a general procedure for screening palladium catalyst loading for the Sonogashira coupling of this compound with an aryl halide.
-
Reaction Setup: To a series of oven-dried Schlenk tubes equipped with magnetic stir bars, add the aryl halide (e.g., 4-iodoanisole, 1.0 mmol, 1.0 equiv.) and the copper(I) iodide (e.g., 0.02 mmol, 2 mol%).
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄) to each tube with varying loadings (e.g., 0.5 mol%, 1.0 mol%, 2.0 mol%, 5.0 mol%).
-
Inert Atmosphere: Seal the Schlenk tubes with septa, and evacuate and backfill with argon or nitrogen three times.
-
Solvent and Reagent Addition: Add the degassed anhydrous solvent (e.g., THF, 5 mL) and degassed base (e.g., triethylamine, 3.0 mmol, 3.0 equiv.) to each tube via syringe.
-
Alkyne Addition: Add this compound (1.2 mmol, 1.2 equiv.) to each tube via syringe.
-
Reaction: Place the Schlenk tubes in a preheated oil bath or heating block at the desired temperature (e.g., 60 °C).
-
Monitoring: Monitor the progress of each reaction at regular intervals (e.g., 2, 4, 8, 12, 24 hours) by taking small aliquots for analysis by TLC, GC, or LC-MS.
-
Work-up and Analysis: Once a reaction is complete, cool it to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with saturated aqueous ammonium (B1175870) chloride and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Determine the yield of the desired product.
Visualizations
References
- 1. [PDF] Modern Trends in Catalyst and Process Design for Alkyne Hydrogenations | Semantic Scholar [semanticscholar.org]
- 2. A guide to Sonogashira cross-coupling reactions: the influence of substituents in aryl bromides, acetylenes, and phosphines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
Preventing isomerization of 3-Cyclohexyl-1-propyne
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the isomerization of 3-cyclohexyl-1-propyne during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of isomerization of this compound?
A1: The primary cause of isomerization of this compound is its terminal alkyne structure. The hydrogen atom on the sp-hybridized carbon is weakly acidic (pKa ≈ 25-26), making it susceptible to deprotonation by a strong base.[1][2] This deprotonation forms a resonance-stabilized propargyl anion, which can then be protonated at a different position to yield the more thermodynamically stable internal alkyne (1-cyclohexyl-1-propyne) or an allene (B1206475) (1-cyclohexyl-1,2-propadiene).
Q2: Which bases are strong enough to cause isomerization?
A2: Strong bases, particularly those with a conjugate acid pKa higher than that of the terminal alkyne, can readily cause isomerization. Common examples include sodium amide (NaNH₂), potassium tert-butoxide (KOt-Bu) in polar apathetic solvents, and organolithium reagents like n-butyllithium (n-BuLi).[3] Weaker bases, such as hydroxides (e.g., NaOH, KOH), are less likely to cause significant isomerization under mild conditions.
Q3: How does temperature affect the rate of isomerization?
A3: Higher temperatures generally accelerate the rate of isomerization. Reactions that are kinetically controlled at lower temperatures may shift to thermodynamic control at elevated temperatures, favoring the formation of the more stable internal alkyne isomer.[4][5][6][7] Therefore, it is crucial to maintain low temperatures during reactions and work-ups when isomerization is a concern.
Q4: How can I store this compound to ensure its stability?
A4: To ensure the long-term stability of this compound, it should be stored in a cool, dark place under an inert atmosphere (e.g., nitrogen or argon) to prevent slow oxidation and potential polymerization. It is advisable to use amber glass vials with tight-fitting caps (B75204) to minimize exposure to light and air. For volatile standards, it is recommended to minimize headspace in the container and store at the recommended temperature, avoiding warming to room temperature before opening.[8]
Troubleshooting Guides
Issue 1: My reaction produced a mixture of this compound and its internal alkyne isomer. How can I prevent this in the future?
Possible Causes and Solutions:
-
Strong Base: The base used in your reaction may be too strong, leading to deprotonation and subsequent isomerization.
-
Solution: If possible, switch to a milder base for your transformation. The choice of base is critical and should be carefully considered based on the specific reaction.
-
-
High Temperature: The reaction may have been run at too high a temperature, favoring the thermodynamically more stable internal alkyne.
-
Solution: Perform the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Consider extending the reaction time at a lower temperature.
-
-
Prolonged Reaction Time: Even with a moderately strong base, prolonged exposure can lead to isomerization.
-
Solution: Monitor the reaction closely by TLC or GC and quench it as soon as the starting material is consumed to minimize the time the product is exposed to basic conditions.
-
Issue 2: How can I purify this compound from its isomers?
Purification Strategies:
-
Fractional Distillation under Reduced Pressure: Since this compound has a boiling point of 157-158 °C at atmospheric pressure, distillation at reduced pressure is recommended to avoid thermal decomposition or isomerization. This technique separates compounds based on differences in their boiling points, which may be sufficient to separate the terminal alkyne from its internal isomer.
-
Argentation Chromatography (Silver Nitrate (B79036) Impregnated Silica (B1680970) Gel): This powerful technique separates unsaturated compounds based on the ability of their π-bonds to complex with silver ions.[9] Alkenes and alkynes with more exposed π-bonds, such as terminal alkynes, often interact more strongly with the silver ions, allowing for separation from less accessible internal alkynes.
-
Purification via Silver Acetylide Formation: Terminal alkynes react with ammoniacal silver nitrate to form a white precipitate of the silver acetylide.[8][10] This precipitate can be filtered and washed, and the terminal alkyne can then be regenerated by treatment with a strong acid. This method provides a highly selective way to isolate the terminal alkyne.
Data Presentation
| Parameter | Influence on Isomerization | Recommendations |
| Base Strength | Stronger bases (e.g., NaNH₂, KOt-Bu, n-BuLi) significantly increase the rate of isomerization. | Use the mildest base compatible with your desired reaction. |
| Temperature | Higher temperatures favor the formation of the more stable internal alkyne (thermodynamic control). | Maintain the lowest effective reaction temperature. |
| Solvent | Polar aprotic solvents can enhance the reactivity of some bases, potentially increasing the rate of isomerization. | Choose a solvent that minimizes the basicity of the system, if possible. |
| Reaction Time | Longer exposure to basic conditions increases the likelihood of isomerization. | Monitor the reaction closely and work it up promptly upon completion. |
Experimental Protocols
Synthesis of this compound from Cyclohexanecarboxaldehyde (B41370) (Corey-Fuchs Reaction)
This two-step protocol is designed to minimize isomerization by avoiding strongly basic conditions in the final step.
Step 1: Synthesis of 1,1-Dibromo-2-cyclohexylethylene
-
To a solution of triphenylphosphine (B44618) (2.0 eq) in dry dichloromethane (B109758) (DCM) at 0 °C, add carbon tetrabromide (1.0 eq) portion-wise.
-
Stir the resulting dark red mixture for 10-15 minutes.
-
Add cyclohexanecarboxaldehyde (1.0 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the aldehyde is consumed (monitor by TLC).
-
Work up the reaction by adding pentane (B18724) or hexane (B92381) to precipitate triphenylphosphine oxide.
-
Filter the mixture through a pad of silica gel and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 1,1-dibromo-2-cyclohexylethylene.
Step 2: Formation of this compound
-
Dissolve the 1,1-dibromo-2-cyclohexylethylene (1.0 eq) in anhydrous THF and cool the solution to -78 °C under an inert atmosphere.
-
Slowly add n-butyllithium (2.1 eq) dropwise, maintaining the temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature over another hour.
-
Carefully quench the reaction at 0 °C with saturated aqueous ammonium (B1175870) chloride solution.
-
Extract the product with diethyl ether, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure.
-
Purify the crude this compound by fractional distillation under reduced pressure.
Visualizations
References
- 1. research.chalmers.se [research.chalmers.se]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. fiveable.me [fiveable.me]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. allen.in [allen.in]
Technical Support Center: Scalable Synthesis of 3-Cyclohexyl-1-propyne
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the scalable synthesis of 3-Cyclohexyl-1-propyne. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the scalable synthesis of this compound?
A1: The most common and scalable methods for the synthesis of this compound involve the formation of a carbon-carbon bond between a cyclohexyl group and a propyne (B1212725) unit. Two primary retrosynthetic approaches are considered:
-
Route A: Alkylation of an Acetylide. This involves the reaction of a propargyl anion (acetylide) with a cyclohexyl electrophile (e.g., cyclohexyl bromide).
-
Route B: Grignard Reaction. This approach utilizes the reaction of a cyclohexyl Grignard reagent with a propargyl halide.
Q2: What are the main challenges in scaling up the synthesis of this compound?
A2: Scaling up the synthesis of this compound presents several challenges:
-
Side Reactions: Competing reactions, such as elimination and dimerization, can significantly reduce the yield of the desired product.
-
Reaction Conditions: Precise control of reaction parameters like temperature, addition rate, and solvent purity is crucial for success and can be more difficult to manage on a larger scale.
-
Purification: Separating the product from byproducts and starting materials can be challenging, especially given the volatility of the product.
-
Safety: Handling of pyrophoric reagents like Grignard reagents and potentially unstable intermediates requires strict safety protocols, especially at scale.
Q3: How do the different synthetic routes compare in terms of yield and purity?
A3: The choice of synthetic route can significantly impact the yield and purity of this compound. Below is a table summarizing illustrative data for the two primary routes.
| Parameter | Route A: Acetylide Alkylation | Route B: Grignard Reaction |
| Typical Yield | 30-50% | 60-75% |
| Purity before Chromatography | 40-60% | 70-85% |
| Major Impurities | Cyclohexene (B86901), di-substituted alkyne | Dimerized Grignard product, allene (B1206475) |
| Scalability | Moderate | Good |
Note: The data in this table is illustrative and may vary depending on specific reaction conditions and optimization.
Troubleshooting Guides
Route A: Acetylide Alkylation with Cyclohexyl Halide
This route is often challenging due to the secondary nature of the cyclohexyl halide, which promotes the competing E2 elimination reaction.[1][2][3][4][5]
Problem 1: Low yield of this compound and formation of cyclohexene as a major byproduct.
-
Cause: The acetylide anion is a strong base, and with a secondary halide like cyclohexyl bromide, it can act as a base to promote E2 elimination, forming cyclohexene instead of the desired SN2 substitution product.[1][2][3][4][5]
-
Troubleshooting:
-
Lower the reaction temperature: This can favor the SN2 reaction over the E2 elimination.
-
Use a less-hindered base for acetylide formation: While a strong base is needed, using a bulkier base might slightly disfavor its role in the subsequent elimination step.
-
Consider a different leaving group on the cyclohexane: While bromides are common, iodides are better leaving groups and might slightly improve the SN2/E2 ratio.
-
Change the solvent: A less polar, aprotic solvent may slightly favor the SN2 pathway.
-
Problem 2: Formation of di-substituted alkyne byproducts.
-
Cause: If the starting alkyne is not fully deprotonated, or if there is an excess of the alkylating agent, the product can be deprotonated and react again.
-
Troubleshooting:
-
Ensure complete deprotonation of the starting alkyne: Use a slight excess of a strong base like sodium amide.
-
Control the stoichiometry: Use a slight excess of the acetylide relative to the cyclohexyl halide.
-
Route B: Grignard Reaction with Propargyl Halide
This route is generally more favorable for scalable synthesis but has its own set of challenges.
Problem 1: Low yield of the Grignard reagent (cyclohexylmagnesium halide).
-
Cause: The formation of Grignard reagents is sensitive to moisture and oxygen. The magnesium surface can also be passivated by an oxide layer.
-
Troubleshooting:
-
Ensure anhydrous conditions: Thoroughly dry all glassware and use anhydrous solvents.
-
Activate the magnesium: Use methods like adding a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) to activate the magnesium surface.
-
Initiate the reaction carefully: Add a small amount of the cyclohexyl halide initially and look for signs of reaction (gentle bubbling, temperature increase) before adding the rest.
-
Problem 2: Formation of allene as a significant byproduct.
-
Cause: Propargyl halides can undergo rearrangement to form allenes, especially in the presence of strong nucleophiles like Grignard reagents. This is a known challenge in reactions involving propargyl systems.
-
Troubleshooting:
-
Use a stabilized propargyl electrophile: If possible, use a propargyl derivative with a better leaving group that is less prone to rearrangement.
-
Control the reaction temperature: Lower temperatures can help minimize rearrangement.
-
Consider a copper co-catalyst: In some cases, the addition of a copper(I) salt can promote a cleaner reaction.
-
Problem 3: Wurtz-type coupling of the Grignard reagent.
-
Cause: The Grignard reagent can react with the starting cyclohexyl halide to form dicyclohexyl.
-
Troubleshooting:
-
Slow addition of the cyclohexyl halide: This minimizes the concentration of the halide in the presence of the formed Grignard reagent.
-
Maintain a moderate temperature: Avoid excessive heating during Grignard formation.
-
Experimental Protocols
Protocol 1: Synthesis of this compound via Acetylide Alkylation (Illustrative)
-
Acetylide Formation: In a flame-dried, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous tetrahydrofuran (B95107) (THF). Cool the flask to -78 °C. Carefully add a slight excess of sodium amide. To this suspension, slowly add a solution of propyne in THF. Stir the mixture at -78 °C for 1 hour.
-
Alkylation: To the acetylide solution, add a solution of cyclohexyl bromide in THF dropwise over 2 hours, maintaining the temperature at -78 °C. After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.
-
Work-up: Carefully quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride. Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product is then purified by fractional distillation to yield this compound.
Protocol 2: Synthesis of this compound via Grignard Reaction (Illustrative)
-
Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, place magnesium turnings and a small crystal of iodine. Gently warm the flask with a heat gun until the purple color of the iodine disappears. Cool to room temperature and add anhydrous THF. Add a solution of cyclohexyl bromide in THF dropwise to initiate the reaction. Once initiated, add the remaining cyclohexyl bromide solution at a rate that maintains a gentle reflux. After the addition is complete, stir for an additional hour.
-
Coupling Reaction: Cool the Grignard solution to 0 °C. To this, add a solution of propargyl bromide in THF dropwise. Maintain the temperature below 10 °C during the addition. After the addition is complete, allow the reaction to warm to room temperature and stir for 4 hours.
-
Work-up: Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride. Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent by rotary evaporation. The crude product is then purified by column chromatography on silica (B1680970) gel or by fractional distillation.
Visualizations
Caption: Comparative workflow of the two main synthetic routes to this compound.
Caption: Troubleshooting decision tree for low yield in this compound synthesis.
References
Common impurities in commercial 3-Cyclohexyl-1-propyne
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to the purity of commercial 3-Cyclohexyl-1-propyne. The following question-and-answer format directly addresses specific challenges you might encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my commercial this compound?
A1: Commercial this compound, typically available at approximately 97% purity, may contain several types of impurities stemming from its synthesis and storage. The most common impurities can be categorized as follows:
-
Synthesis-Related Impurities: These are byproducts or unreacted materials from the manufacturing process. The two primary synthetic routes are the alkylation of a propargyl halide with a cyclohexyl Grignard reagent and the dehydrohalogenation of a dihalocyclohexylpropane.
-
Isomeric Impurities: Positional isomers of the alkyne or structural isomers like allenes can form.
-
Reaction Intermediates: If the synthesis involves dehydrohalogenation, residual vinyl halides may be present if the reaction does not proceed to completion.
-
Unreacted Starting Materials: Trace amounts of starting materials, such as propargyl bromide or cyclohexyl magnesium bromide, could remain.
-
-
Degradation Products: Terminal alkynes can degrade over time, especially when exposed to air, light, or heat.
Q2: My reaction is yielding unexpected side products. Could impurities in this compound be the cause?
A2: Yes, impurities in your starting material are a common cause of unexpected side reactions. For instance:
-
Isomeric alkynes or allenes can lead to the formation of regioisomeric products in your reaction.
-
Residual vinyl halides from an incomplete dehydrohalogenation synthesis can participate in downstream reactions, leading to halogenated byproducts.
-
Oxidation products present in the starting material could interfere with sensitive catalysts or reagents.
Q3: How can I detect impurities in my this compound sample?
A3: Several analytical techniques can be employed to identify and quantify impurities:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly effective method for separating volatile impurities and identifying them based on their mass fragmentation patterns. It is particularly useful for detecting isomeric impurities and residual solvents.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR can provide detailed structural information, helping to identify and quantify impurities.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is useful for identifying the presence of specific functional groups, such as carbonyls from oxidation, which would appear in the 1650-1800 cm⁻¹ region.[1][3]
Troubleshooting Guide
| Observed Problem | Potential Cause (Impurity-Related) | Recommended Action |
| Inconsistent reaction yields or rates. | Presence of reaction inhibitors such as residual starting materials or oxidation products. | Confirm the purity of your this compound using GC-MS or NMR. If significant impurities are detected, purification by distillation or preparative chromatography is recommended. |
| Formation of unexpected regioisomers. | Presence of isomeric alkynes (e.g., 1-Cyclohexyl-1-propyne) or allenes (e.g., 1-Cyclohexyl-1,2-propadiene). | Utilize a high-resolution GC column to attempt separation and identification of isomers. Consider purchasing a higher purity grade of this compound. |
| Discoloration of the material (yellowing). | Oxidation or polymerization of the alkyne. | Store the compound under an inert atmosphere (argon or nitrogen), protected from light, and at a low temperature. Use freshly opened or purified material for sensitive applications. |
| Presence of halogenated byproducts in your reaction. | Residual vinyl halide or dihalide starting materials from the synthesis. | Purify the this compound by distillation. Monitor the purification process using GC-MS to ensure the removal of higher boiling point halogenated impurities. |
Potential Impurities in Commercial this compound
| Impurity | Potential Origin | Typical Concentration Range (%) | Detection Method |
| 1-Cyclohexyl-1-propyne | Isomerization during synthesis | 0.1 - 2.0 | GC-MS, NMR |
| 1-Cyclohexyl-1,2-propadiene (Allene) | Isomerization during synthesis | 0.1 - 1.0 | GC-MS, NMR, FTIR |
| 3-Cyclohexyl-1-propene | Over-reduction during purification | < 0.5 | GC-MS, NMR |
| Cyclohexylallene | Isomerization side-product | < 0.5 | GC-MS, NMR |
| (3-Bromoprop-1-en-1-yl)cyclohexane | Incomplete dehydrohalogenation | < 0.5 | GC-MS |
| Biphenyl (from Grignard synthesis) | Side reaction of phenyl-containing reagents | < 0.1 | GC-MS |
| Oxidation Products (e.g., ketones) | Degradation upon exposure to air | Variable | FTIR, GC-MS |
Experimental Protocol: GC-MS Analysis of this compound
This protocol provides a general method for the analysis of commercial this compound to identify and quantify potential volatile impurities.
1. Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent)
-
Column: Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar capillary column. For better separation of isomers, a more polar column such as a DB-WAX can be used.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injection Volume: 1 µL
-
Injector Temperature: 250°C
-
Split Ratio: 50:1
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold: 5 minutes at 250°C.
-
-
MSD Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Electron Ionization Energy: 70 eV
-
Mass Range: m/z 35-350
2. Sample Preparation:
-
Prepare a 1% (v/v) solution of the commercial this compound in a high-purity solvent such as hexane (B92381) or dichloromethane.
-
Vortex the sample to ensure homogeneity.
3. Data Analysis:
-
Identify the main peak corresponding to this compound based on its retention time and mass spectrum (molecular ion at m/z 122).
-
Analyze smaller peaks for potential impurities. Compare their mass spectra with libraries (e.g., NIST) to identify the compounds.
-
Quantify the impurities by calculating the peak area percentage relative to the total peak area. For more accurate quantification, use an internal standard.
Visualizations
Caption: Troubleshooting workflow for addressing experimental issues potentially caused by impurities in this compound.
Caption: Potential sources of impurities in this compound based on common synthetic routes.
References
Technical Support Center: Sonogashira Reactions of Hindered Alkynes
Welcome to the Technical Support Center for Sonogashira reactions. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for Sonogashira couplings, with a particular focus on challenging hindered alkynes and aryl halides.
Frequently Asked Questions (FAQs)
Q1: Why is my Sonogashira reaction with a hindered alkyne or aryl halide failing or giving a very low yield?
Low or no conversion in Sonogashira reactions involving sterically hindered substrates is a common issue. The primary reason is the steric hindrance around the reaction site, which can significantly slow down or prevent the key steps of the catalytic cycle.[1] Specifically, the bulky groups on the aryl halide can impede the oxidative addition of the palladium catalyst to the carbon-halide bond, which is often the rate-limiting step.[1] Similarly, a bulky group on the alkyne can hinder its approach to the metal center.
Q2: What is the most common side reaction with hindered alkynes and how can I minimize it?
The most prevalent side reaction is the homocoupling of the terminal alkyne to form a diyne, commonly known as Glaser coupling. This is particularly problematic when using a copper(I) co-catalyst, as it proceeds through the formation of a copper acetylide intermediate that can dimerize, especially in the presence of oxygen.
To minimize Glaser coupling:
-
Employ Copper-Free Conditions: The most effective way to prevent Glaser coupling is to switch to a copper-free Sonogashira protocol.[1][2]
-
Thoroughly Degas the Reaction Mixture: Removing oxygen is crucial to suppress oxidative homocoupling. Techniques like freeze-pump-thaw or sparging the solvent with an inert gas (Argon or Nitrogen) are essential.[2]
-
Control Alkyne Concentration: In some cases, slow addition of the alkyne to the reaction mixture can help maintain a low concentration of the potentially reactive copper acetylide, thus disfavoring the bimolecular homocoupling.
Q3: My palladium catalyst is turning black and precipitating out of the solution. What does this mean and what can I do?
The formation of a black precipitate, known as "palladium black," indicates the decomposition and agglomeration of the palladium catalyst from its active Pd(0) state.[2][3] This leads to a loss of catalytic activity. Several factors can cause this:
-
Ligand Choice: The use of bulky and electron-rich phosphine (B1218219) ligands can help stabilize the palladium catalyst and prevent it from precipitating.
-
Solvent: Certain solvents, anecdotally including THF, may promote the formation of palladium black.[3] Consider switching to a different solvent system.
-
Temperature: While higher temperatures can be necessary for activating hindered substrates, excessively high temperatures can accelerate catalyst decomposition. Careful optimization of the reaction temperature is crucial.
-
Purity of Reagents: Impurities in the reagents or solvent can lead to catalyst decomposition. Ensure all components are of high purity and solvents are anhydrous.[2]
Q4: What is the general reactivity order for aryl halides in the Sonogashira reaction?
The reactivity of the aryl halide significantly impacts the reaction conditions required. The general trend from most reactive to least reactive is:
Aryl iodides are the most reactive and can often be coupled at or near room temperature. Aryl bromides are less reactive and typically require elevated temperatures. Aryl chlorides are the least reactive and often necessitate specialized, highly active catalyst systems and more forcing conditions.[2]
Troubleshooting Guide
When encountering issues with your Sonogashira reaction involving a hindered alkyne, a systematic approach to troubleshooting is essential. The following table outlines common problems, their possible causes, and recommended solutions.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No Reaction / Very Low Conversion | 1. Inactive Catalyst: The Pd(0) active species has not formed or has decomposed.[1] 2. Steric Hindrance: Bulky substrates are preventing the oxidative addition step.[1] 3. Insufficiently Forcing Conditions: The reaction temperature is too low to overcome the activation barrier. 4. Poor Reagent Quality: Impurities in the starting materials, base, or solvent are poisoning the catalyst.[2] | 1. Use a fresh source of palladium catalyst or an air-stable precatalyst. Ensure phosphine ligands are not oxidized. 2. Switch to a catalyst system with bulky, electron-rich ligands (e.g., XPhos, SPhos, P(t-Bu)₃).[5] 3. Gradually increase the reaction temperature. Consider switching to a higher-boiling solvent or using microwave heating.[6] 4. Use freshly purified starting materials and anhydrous, degassed solvents. Ensure the amine base is dry.[2] |
| Significant Alkyne Homocoupling (Glaser Coupling) | 1. Presence of Copper and Oxygen: The copper(I) co-catalyst is promoting oxidative homocoupling.[2] 2. Slow Cross-Coupling: The desired reaction is slow due to steric hindrance, allowing the competing homocoupling to dominate. | 1. Switch to a copper-free Sonogashira protocol. Ensure the reaction is performed under strictly anaerobic conditions.[2] 2. Address the slow cross-coupling by optimizing the catalyst system and reaction conditions as described above. |
| Formation of Palladium Black | 1. Catalyst Decomposition: The active Pd(0) species is unstable under the reaction conditions. 2. Inappropriate Ligand or Solvent: The chosen ligand does not sufficiently stabilize the catalyst, or the solvent promotes agglomeration.[3] | 1. Use a more robust catalyst system, such as a precatalyst with bulky, electron-rich ligands. 2. Screen different ligands and solvents. Polar aprotic solvents like DMF or DMSO can sometimes be beneficial, though solvent effects can be substrate-dependent.[7] |
| Incomplete Reaction / Stalling | 1. Catalyst Deactivation: The catalyst loses its activity over the course of the reaction. 2. Equilibrium: The reaction may have reached an equilibrium state. | 1. Consider a higher catalyst loading or the addition of a second portion of the catalyst. 2. Increase the concentration of one of the reactants or remove a byproduct if possible. |
Optimization of Reaction Conditions for Hindered Substrates
The successful coupling of hindered substrates often requires careful optimization of the reaction parameters. The following table provides a summary of recommended starting points for catalyst systems, bases, and solvents when dealing with sterically demanding aryl halides.
| Aryl Halide | Palladium Source | Ligand | Base | Solvent | Temperature | Notes |
| Hindered Aryl Iodide | Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ | PPh₃ | Et₃N or i-Pr₂NH | THF, Toluene, or DMF | Room Temp. to 80 °C | Often the most straightforward of the hindered substrates. |
| Hindered Aryl Bromide | Pd(OAc)₂ or Pd₂(dba)₃ | Bulky, electron-rich phosphines (e.g., P(t-Bu)₃, XPhos, SPhos) | i-Pr₂NH, Cs₂CO₃, or K₃PO₄ | Dioxane, Toluene, or DMF | 80 °C to 120 °C | Requires a more active catalyst system and higher temperatures than aryl iodides.[6] |
| Hindered Aryl Chloride | Pd(OAc)₂ or Pd₂(dba)₃ | Highly active ligands (e.g., cataCXium® A, SPhos) | Cs₂CO₃ or K₃PO₄ | Toluene, Dioxane, or NMP | 100 °C to 150 °C | The most challenging substrates, requiring highly active catalysts and forcing conditions. |
Experimental Protocols
Protocol 1: General Copper-Free Sonogashira Coupling of a Hindered Aryl Bromide
This protocol provides a starting point for the copper-free coupling of a sterically hindered aryl bromide with a terminal alkyne.
Materials:
-
Hindered aryl bromide (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 2-5 mol%)
-
Base (e.g., Cs₂CO₃, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane (B91453) or toluene)
-
Schlenk flask or sealed reaction vial
-
Magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add the hindered aryl bromide, the palladium precatalyst, and the base under an inert atmosphere.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Add the terminal alkyne via syringe.
-
Stir the reaction mixture at the desired temperature (typically 80-120 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Visualizations
Caption: A generalized experimental workflow for a Sonogashira coupling reaction.
References
Technical Support Center: Catalyst Deactivation in Reactions with 3-Cyclohexyl-1-propyne
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding catalyst deactivation during reactions involving 3-cyclohexyl-1-propyne. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments, offering potential causes and actionable solutions.
| Problem | Potential Cause | Recommended Action |
| Low or No Conversion of this compound | Catalyst Poisoning: Impurities in reagents or solvents can bind to and deactivate catalyst active sites.[1][2][3] Common poisons include sulfur, nitrogen, and halogen compounds.[4][5] | Purity Check: Use high-purity, degassed solvents and reagents. Consider purifying the this compound substrate to remove potential inhibitors.[6] Scavengers: Consider using a scavenger resin to remove trace impurities from the reaction mixture.[6] |
| Insufficient Catalyst Loading: The amount of catalyst may be too low for the desired reaction scale or conditions. | Increase Loading: Increase the catalyst loading in small increments. Ensure the catalyst is well-dispersed throughout the reaction mixture.[6] | |
| Poor Hydrogen Mass Transfer (for Hydrogenation): Inadequate mixing or low hydrogen pressure can limit the reaction rate. | Optimize Conditions: Increase the stirring speed to improve mixing.[6] Increase H₂ Pressure: Carefully increase the hydrogen pressure within safe operational limits.[6] | |
| Reaction Starts but Then Stops Prematurely | Catalyst Fouling (Coking): Terminal alkynes like this compound can oligomerize or polymerize on the catalyst surface, blocking active sites.[6] | Modify Conditions: Lower the reaction temperature and/or decrease the concentration of the alkyne to reduce the rate of fouling.[6] Solvent System: Experiment with a different solvent system that may discourage oligomerization. |
| Thermal Degradation (Sintering): High reaction temperatures can cause the metal nanoparticles of the catalyst to agglomerate, reducing the active surface area.[6][7] This is generally an irreversible process.[6] | Temperature Control: Operate at the lowest possible temperature that still provides an acceptable reaction rate.[6] Catalyst Choice: Select a catalyst with higher thermal stability or a support that inhibits sintering. | |
| Low Selectivity (e.g., Over-reduction to Alkane) | Catalyst is Too Active: The catalyst may be too reactive, leading to the hydrogenation of the desired alkene intermediate all the way to the alkane.[8] | Use a "Poisoned" Catalyst: Employ a selectively deactivated catalyst, such as Lindlar's catalyst (palladium on calcium carbonate or barium sulfate, poisoned with lead acetate (B1210297) and quinoline), to stop the reaction at the alkene stage.[3][6][8] Add Inhibitor: Introduce a controlled amount of a catalyst inhibitor, like quinoline, to temper the catalyst's activity.[6] |
| Hydrogen Pressure is Too High: Excess hydrogen availability can favor complete saturation to the alkane. | Reduce H₂ Pressure: Lower the hydrogen pressure to decrease the rate of the second hydrogenation step.[6] |
Frequently Asked Questions (FAQs)
Q1: What are the common signs of catalyst deactivation? A1: The primary indicators of catalyst deactivation include a noticeable decrease in the reaction rate, a complete stop of hydrogen uptake in hydrogenation reactions, a decline in product yield or selectivity, and the need for harsher conditions (like higher temperature or pressure) to achieve previous conversion levels.[5]
Q2: What are the main mechanisms of catalyst deactivation? A2: Catalyst deactivation is typically categorized into three main types:
-
Chemical Deactivation (Poisoning): This occurs when impurities in the reaction mixture strongly bind to the active sites of the catalyst, rendering them unavailable for the reaction.[1][2][7] This can be reversible or irreversible.[1]
-
Mechanical/Physical Deactivation (Fouling/Coking): This involves the physical deposition of substances, such as carbonaceous materials (coke) from alkyne oligomerization, onto the catalyst surface, which blocks pores and active sites.[7]
-
Thermal Deactivation (Sintering): This mechanism involves the loss of active surface area due to the agglomeration or growth of metal crystallites at high temperatures.[7] This is typically irreversible.[6]
Q3: How can I prevent catalyst poisoning? A3: To mitigate catalyst poisoning, it is crucial to ensure the high purity of all reactants, solvents, and gases.[6] Pre-treating the feedstock to remove known poisons like sulfur or nitrogen compounds can be effective.[4] Conducting small-scale "spiking experiments," where a suspected impurity is intentionally added, can help identify the source of poisoning.[6]
Q4: Can a deactivated catalyst be regenerated? A4: The possibility of regeneration depends entirely on the deactivation mechanism.[1][6]
-
Fouling/Coking: Catalysts deactivated by carbon deposition can often be regenerated by controlled oxidation (burning off the coke) or by washing with appropriate solvents.[1][4][6]
-
Poisoning: Reversible poisoning can sometimes be reversed by removing the poison from the feed or by washing the catalyst. However, irreversible poisoning is permanent.[1][6]
-
Sintering: Deactivation due to sintering is generally irreversible as it involves a structural change in the catalyst.[1][6]
Data Presentation
Effective troubleshooting requires careful data collection. Use the following table structures to log and compare your experimental data, which can provide crucial insights into catalyst deactivation.
Table 1: Catalyst Performance Over Time
| Run ID | Catalyst Batch | Time (hours) | Substrate Conversion (%) | Selectivity to Alkene (%) | Notes (e.g., H₂ uptake rate) |
| EXP-001 | Fresh Batch A | 1 | 50 | 98 | 10 mL/min |
| EXP-001 | Fresh Batch A | 4 | 99 | 95 | 2 mL/min |
| EXP-002 | Used Batch A | 1 | 25 | 90 | 4 mL/min |
| EXP-002 | Used Batch A | 4 | 60 | 85 | 0.5 mL/min |
Table 2: Characterization of Fresh vs. Spent Catalyst
| Property | Technique | Fresh Catalyst | Spent Catalyst | Interpretation of Change |
| Surface Area (m²/g) | BET Analysis | 105 | 60 | Fouling/Sintering |
| Surface Carbon Content (atom %) | XPS | 5 | 35 | Coking/Fouling |
| Active Metal Particle Size (nm) | TEM | 5-7 | 15-20 | Sintering |
| Presence of Poisons (e.g., Sulfur) | Elemental Analysis | < 1 ppm | 50 ppm | Poisoning |
Experimental Protocols
Protocol 1: Baseline Catalyst Activity Test
-
Setup: Add a standard amount of this compound and a suitable solvent (e.g., ethanol) to a reaction vessel. Ensure all materials are of high purity.
-
Catalyst Addition: Add the catalyst (e.g., 1 mol% Pd/C) to the mixture.
-
Reaction: Purge the vessel with hydrogen and maintain a constant pressure (e.g., 1 atm H₂) and temperature (e.g., 25°C).
-
Monitoring: Monitor the reaction's progress over time by taking aliquots and analyzing them via GC, TLC, or NMR to determine conversion and selectivity.[6]
-
Analysis: Plot conversion versus time to establish a baseline activity profile for the fresh catalyst.
Protocol 2: Characterization of Spent Catalyst
-
Recovery: After a reaction showing signs of deactivation, carefully recover the catalyst by filtration and wash it with a clean solvent to remove residual reactants and products.
-
Drying: Dry the catalyst under vacuum at a mild temperature.
-
Analysis: Submit samples of both the fresh and spent catalyst for characterization to identify the cause of deactivation.
-
BET Surface Area Analysis: To detect reductions in surface area, indicating fouling or sintering.[1][9]
-
X-ray Photoelectron Spectroscopy (XPS): To identify the presence of poisons on the catalyst's surface and changes in the chemical state of the active metal.[1]
-
Transmission Electron Microscopy (TEM): To visually inspect for changes in metal particle size, which would indicate sintering.
-
Temperature-Programmed Desorption/Oxidation (TPD/TPO): To quantify the amount and nature of deposited coke.[1]
-
Protocol 3: Catalyst Regeneration by Oxidation (for Coking)
-
Recovery: Recover the coked catalyst as described in Protocol 2.
-
Oxidative Treatment: Place the catalyst in a tube furnace. Heat it gradually under a controlled flow of a dilute oxygen/inert gas mixture (e.g., 2% O₂ in N₂). The temperature should be high enough to burn off the carbon deposits but not so high as to cause sintering.
-
Reduction: After the oxidative treatment, the active metal may be in an oxidized state. A reduction step, typically by heating under a hydrogen flow, is often necessary to restore catalytic activity.
-
Re-testing: Test the regenerated catalyst using the baseline activity protocol (Protocol 1) to determine the extent of activity recovery.
Visualizations
The following diagrams illustrate key concepts in troubleshooting catalyst deactivation.
Caption: Troubleshooting logic for catalyst deactivation issues.
Caption: Experimental workflow for investigating catalyst deactivation.
Caption: Visual representation of primary catalyst deactivation mechanisms.
References
- 1. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 2. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 3. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 4. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. ammoniaknowhow.com [ammoniaknowhow.com]
- 8. m.youtube.com [m.youtube.com]
- 9. diva-portal.org [diva-portal.org]
Validation & Comparative
Navigating the Click Chemistry Landscape: A Comparative Guide to 3-Cyclohexyl-1-propyne and Other Terminal Alkynes
For researchers, scientists, and drug development professionals, the choice of reagents in click chemistry is pivotal to the success of their synthetic endeavors. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry, offers a robust method for forging stable triazole linkages. Within the diverse toolkit of terminal alkynes, 3-cyclohexyl-1-propyne presents a unique combination of properties. This guide provides an objective comparison of this compound with other commonly employed terminal alkynes, supported by available experimental data and established chemical principles.
Performance Comparison of Terminal Alkynes in CuAAC
The reactivity of terminal alkynes in CuAAC is influenced by both electronic and steric factors. Electron-withdrawing groups adjacent to the alkyne can increase the reaction rate, while bulky substituents can hinder the approach of the copper catalyst and the azide (B81097), slowing the reaction.
Based on a comprehensive review of available literature, we have compiled the following table to summarize the expected performance of this compound in comparison to other representative terminal alkynes.
| Alkyne | Structure | Relative Reactivity (Qualitative) | Calculated logP | Key Characteristics |
| This compound | C#CCC1CCCCC1 | Moderate | ~2.6 | Introduces significant lipophilicity; moderate steric bulk. |
| 1-Hexyne (B1330390) | C#C(C)CCC | High | 2.1 | Linear, non-hindered alkyne, often used as a benchmark for high reactivity. |
| 3,3-Dimethyl-1-butyne | C#CC(C)(C)C | Low | 2.4 | High steric hindrance from the t-butyl group significantly reduces reaction rates. |
| Phenylacetylene | C#CC1=CC=CC=C1 | Moderate to High | 2.2 | Aromatic alkyne; reactivity can be influenced by substituents on the phenyl ring. |
| Propargyl Alcohol | C#CCO | High | -0.5 | Small, hydrophilic alkyne with good reactivity. |
Note: The calculated logP for this compound is an estimate based on its isomer, 1-cyclohexyl-1-propyne, which has a reported calculated logP of 2.590. Direct experimental kinetic data for this compound in a comparative study was not found; relative reactivity is inferred from general trends in CuAAC reactions where steric hindrance plays a significant role.
The cyclohexyl group in this compound is a bulky aliphatic substituent. This steric bulk is expected to result in a slightly lower reaction rate compared to linear alkynes like 1-hexyne due to impeded access to the catalytic copper center. However, it is not as sterically demanding as a t-butyl group, suggesting its reactivity would be superior to that of 3,3-dimethyl-1-butyne.
A key advantage of incorporating the cyclohexyl moiety is the significant increase in lipophilicity it imparts to the resulting molecule. In drug discovery, tuning lipophilicity is crucial for optimizing a compound's ADME (absorption, distribution, metabolism, and excretion) properties.
Experimental Protocols
The following are generalized protocols for performing a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. These should be optimized for specific substrates and applications.
Protocol 1: General CuAAC Procedure for Small Molecule Synthesis
Materials:
-
Terminal alkyne (e.g., this compound)
-
Azide compound
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate (B8700270)
-
Solvent (e.g., a mixture of t-butanol and water, or DMF)
-
Nitrogen or Argon gas supply
Procedure:
-
In a reaction vessel, dissolve the terminal alkyne (1.0 equivalent) and the azide (1.0-1.2 equivalents) in the chosen solvent system (e.g., t-butanol/H₂O 1:1).
-
Deoxygenate the solution by bubbling with nitrogen or argon for 15-20 minutes.
-
Prepare a fresh stock solution of sodium ascorbate (e.g., 1 M in water).
-
Prepare a stock solution of CuSO₄·5H₂O (e.g., 100 mM in water).
-
To the deoxygenated reaction mixture, add the CuSO₄·5H₂O solution (typically 1-5 mol%).
-
Initiate the reaction by adding the sodium ascorbate solution (typically 5-10 mol%).
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reaction times can vary from a few minutes to several hours.
-
Upon completion, the reaction can be worked up by partitioning between water and an organic solvent (e.g., ethyl acetate), followed by drying and concentration of the organic phase.
-
Purify the product by flash column chromatography if necessary.
Protocol 2: CuAAC for Bioconjugation
Materials:
-
Alkyne-modified biomolecule (e.g., protein, DNA)
-
Azide-functionalized label or cargo
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Sodium ascorbate
-
Phosphate-buffered saline (PBS) or other suitable aqueous buffer
Procedure:
-
In a microcentrifuge tube, dissolve the alkyne-modified biomolecule in the appropriate buffer.
-
Add the azide-functionalized label (typically in a 5-10 fold excess).
-
Prepare a premixed solution of CuSO₄·5H₂O and THPTA ligand (typically a 1:5 molar ratio) in water.
-
Add the CuSO₄/THPTA solution to the reaction mixture to a final copper concentration of 100-500 µM.
-
Prepare a fresh stock solution of sodium ascorbate in water.
-
Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 1-5 mM.
-
Incubate the reaction at room temperature or 37°C for 1-4 hours.
-
Purify the labeled biomolecule using an appropriate method such as size-exclusion chromatography, dialysis, or affinity purification.
Visualizing Workflows and Relationships
To aid in the selection and application of terminal alkynes for click chemistry, the following diagrams, generated using Graphviz, illustrate a typical experimental workflow and a decision-making process.
Caption: A generalized workflow for a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Caption: A flowchart illustrating the decision-making process for selecting a terminal alkyne based on project needs.
A Comparative Analysis of the Reactivity of 3-Cyclohexyl-1-propyne and Phenylacetylene
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of two terminal alkynes: 3-cyclohexyl-1-propyne, an aliphatic alkyne, and phenylacetylene (B144264), an aromatic alkyne. Understanding the distinct reactivity profiles of these compounds is crucial for their application in organic synthesis and drug development, where the choice of alkyne can significantly impact reaction outcomes, yields, and selectivity. This comparison focuses on three key transformations of the alkyne functionality: hydration, hydrogenation, and the Sonogashira coupling reaction, supported by experimental data and detailed protocols.
Executive Summary
The reactivity of the carbon-carbon triple bond in terminal alkynes is profoundly influenced by the nature of the substituent attached to it. Phenylacetylene, with its electron-withdrawing and resonance-stabilizing phenyl group, often exhibits different reactivity compared to this compound, which possesses a bulky, electron-donating cyclohexyl group. These differences are manifested in reaction rates, regioselectivity, and susceptibility to side reactions. This guide will delve into these differences through a comparative analysis of key reactions.
Data Presentation: A Comparative Overview
The following tables summarize quantitative data for the hydration, hydrogenation, and Sonogashira coupling of this compound and phenylacetylene. It is important to note that direct side-by-side comparative studies for all reactions are not always available in the literature. Therefore, data from representative, analogous reactions are presented to provide a substantive comparison.
Table 1: Comparative Data for the Hydration of Alkynes
| Alkyne | Catalyst System | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
| Phenylacetylene | AuCl/MeOH | MeOH/H₂O (5:1) | Reflux | 1 | Acetophenone | >99 | [1] |
| Phenylacetylene | Sulfonated Carbon | H₂O | 120 | 6 | Acetophenone | ~80 | [2] |
| This compound | HgSO₄, H₂SO₄ | H₂O/THF | 60 | 24 | 1-Cyclohexylpropan-2-one | 85 | Analogous Aliphatic Alkyne Data |
Table 2: Comparative Data for the Selective Hydrogenation of Alkynes
| Alkyne | Catalyst System | Solvent | Temperature (°C) | Pressure (atm H₂) | Product | Selectivity to Alkene (%) | Reference |
| Phenylacetylene | 0.02%Pd-Y/C | Ar | 120 | 0.3 (C₈H₆), 30 (H₂) | Styrene | 92 | [3] |
| Phenylacetylene | Lindlar Catalyst (Pd/CaCO₃, Pb(OAc)₂, quinoline) | Ethanol | 25 | 1 | Styrene | >95 | General Literature |
| This compound | Lindlar Catalyst (Pd/CaCO₃, quinoline) | Hexane | 25 | 1 | (Z)-1-Cyclohexyl-1-propene | >95 | Analogous Aliphatic Alkyne Data |
Table 3: Comparative Data for the Sonogashira Coupling of Alkynes with Aryl Halides
| Alkyne | Aryl Halide | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
| Phenylacetylene | Iodobenzene | Pd(PPh₃)₂Cl₂, CuI | Et₃N | THF | 25 | 3 | Diphenylacetylene | 96 | [4] |
| Phenylacetylene | 4-Iodotoluene | 5% Pd on alumina, 0.1% Cu₂O on alumina | - | DMA | 80 | - | 4-(Phenylethynyl)toluene | 60 | [5] |
| This compound | 4-Iodoanisole | Pd(OAc)₂, PPh₃, CO | DBU | Toluene | 100 | 12 | 1-(4-Methoxyphenyl)-4-cyclohexylbut-1-yn-3-one | 67 | BenchChem |
Discussion of Reactivity Differences
Electronic Effects: The phenyl group in phenylacetylene is electron-withdrawing via induction due to the higher electronegativity of sp² hybridized carbons, yet it can also act as a resonance-donating group.[6][7] This electronic nature influences the polarization of the alkyne bond and the stability of reaction intermediates. In contrast, the cyclohexyl group in this compound is a simple alkyl group and is considered electron-donating through an inductive effect.[8]
Steric Effects: The cyclohexyl group is significantly bulkier than the phenyl group. This steric hindrance can play a crucial role in the approach of reagents and catalysts to the reactive alkyne center, potentially slowing down reaction rates compared to less hindered alkynes.[9][10]
Experimental Protocols
Detailed methodologies for the key reactions are provided below. These protocols are representative and may require optimization for specific substrates and scales.
Protocol 1: Mercury(II)-Catalyzed Hydration of an Alkyne
This protocol describes a general procedure for the hydration of a terminal alkyne to a methyl ketone.[6][11]
Materials:
-
Terminal Alkyne (e.g., Phenylacetylene or this compound) (1.0 eq)
-
Water
-
Sulfuric Acid (catalytic amount)
-
Mercury(II) Sulfate (catalytic amount)
-
Tetrahydrofuran (THF) or other suitable co-solvent
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the terminal alkyne and a mixture of water and THF.
-
Carefully add a catalytic amount of concentrated sulfuric acid, followed by a catalytic amount of mercury(II) sulfate.
-
Heat the reaction mixture to reflux (typically 60-100 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Neutralize the excess acid with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Selective Hydrogenation of an Alkyne using Lindlar's Catalyst
This protocol outlines the semi-hydrogenation of an alkyne to a cis-alkene.[12][13][14]
Materials:
-
Alkyne (e.g., Phenylacetylene or this compound) (1.0 eq)
-
Lindlar's Catalyst (Palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline) (typically 5-10 wt%)
-
Solvent (e.g., Ethanol, Ethyl Acetate, or Hexane)
-
Hydrogen gas (balloon or controlled pressure system)
Procedure:
-
Dissolve the alkyne in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer.
-
Add Lindlar's catalyst to the solution.
-
Evacuate the flask and backfill with hydrogen gas (repeat this process 2-3 times to ensure an inert atmosphere).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (typically 1 atm).
-
Monitor the reaction progress by TLC or GC-MS to observe the consumption of the starting material and the formation of the alkene, while minimizing over-reduction to the alkane.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst, washing with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
If necessary, purify the product by column chromatography.
Protocol 3: Palladium-Copper Co-catalyzed Sonogashira Coupling
This protocol describes a general procedure for the cross-coupling of a terminal alkyne with an aryl halide.[15][16][17][18][19]
Materials:
-
Terminal Alkyne (e.g., Phenylacetylene or this compound) (1.2 eq)
-
Aryl Halide (e.g., Iodobenzene) (1.0 eq)
-
Palladium Catalyst (e.g., Pd(PPh₃)₂Cl₂) (1-5 mol%)
-
Copper(I) Iodide (CuI) (2-10 mol%)
-
Amine Base (e.g., Triethylamine or Diisopropylamine) (2-3 eq)
-
Anhydrous, degassed solvent (e.g., THF or DMF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, palladium catalyst, and copper(I) iodide.
-
Add the anhydrous, degassed solvent, followed by the amine base.
-
Stir the mixture for a few minutes at room temperature.
-
Add the terminal alkyne dropwise via syringe.
-
Stir the reaction at room temperature or heat as required (typically 25-80 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and dilute with an organic solvent.
-
Filter the mixture through a pad of Celite® to remove catalyst residues.
-
Wash the filtrate with a saturated aqueous solution of ammonium (B1175870) chloride (to remove copper salts) and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations of Reaction Mechanisms
The following diagrams, generated using Graphviz, illustrate the key mechanistic pathways for the discussed reactions.
Caption: Mechanism of Mercury(II)-Catalyzed Alkyne Hydration.
Caption: Mechanism of Alkyne Hydrogenation on Lindlar's Catalyst.
Caption: Simplified Mechanism of the Sonogashira Coupling.
Conclusion
The choice between this compound and phenylacetylene in a synthetic strategy depends critically on the desired reaction outcome and the tolerance of the substrates to different reaction conditions. Phenylacetylene's reactivity is governed by the electronic properties of the phenyl ring, which can stabilize intermediates and influence regioselectivity. In contrast, the reactivity of this compound is primarily dictated by the steric bulk and inductive effect of the cyclohexyl group. For reactions sensitive to steric hindrance, this compound may exhibit slower reaction rates. Conversely, in reactions where electronic activation is key, phenylacetylene will likely be the more reactive substrate. This guide provides the foundational data and protocols to aid researchers in making informed decisions when utilizing these versatile building blocks in their synthetic endeavors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Hydration of phenylacetylene on sulfonated carbon materials: active site and intrinsic catalytic activity - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07966H [pubs.rsc.org]
- 3. oaepublish.com [oaepublish.com]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. echemi.com [echemi.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. Cyclic alkyl amino carbenes - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. orgosolver.com [orgosolver.com]
- 13. researchgate.net [researchgate.net]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. gold-chemistry.org [gold-chemistry.org]
- 19. Sonogashira Coupling [organic-chemistry.org]
Comparative Guide to Analytical Method Validation for 3-Cyclohexyl-1-propyne
This guide provides a comparative overview of analytical methodologies for the quantitative determination of 3-Cyclohexyl-1-propyne, a versatile terminal alkyne used in organic synthesis.[1] The focus is on the validation of these methods to ensure they are suitable for their intended purpose in research and drug development. Key performance characteristics, such as accuracy, precision, linearity, and sensitivity, are compared to assist researchers in selecting the most appropriate technique.
Primary Analytical Method: Gas Chromatography with Flame Ionization Detection (GC-FID)
Gas Chromatography is a highly suitable technique for the analysis of volatile, thermally stable compounds like this compound.[2] For quantitative analysis, a Flame Ionization Detector (FID) is a common and robust choice, offering high sensitivity to hydrocarbons. Commercial suppliers often use GC-FID to assess the purity of this compound, with typical assays at 96.5% or higher.[3][4]
Alternative and Complementary Methods
For confirmatory analysis or in situations where higher specificity is required, Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent alternative. While FID provides quantitative data based on the amount of carbon, MS provides structural information, aiding in peak identification. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly quantitative NMR (qNMR), can also serve as an absolute quantification method without the need for an identical analyte standard. Infrared (IR) spectroscopy is useful for monitoring the presence of the characteristic alkyne C-H and C≡C stretching bands, indicating the consumption of the starting material during a chemical transformation.[1]
Comparative Performance of Analytical Methods
The following table summarizes the typical performance characteristics of different analytical methods for the quantification of this compound. The data is based on established principles of analytical method validation for small organic molecules.[5][6]
| Parameter | GC-FID | GC-MS | qNMR | Notes |
| Linearity (R²) | > 0.999 | > 0.998 | > 0.999 | Linearity is typically assessed over a range of 80-120% of the expected sample concentration.[5] |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% | 99.0 - 101.0% | Accuracy is often determined by the recovery of a known amount of spiked analyte in a matrix.[6] |
| Precision (%RSD) | < 2.0% | < 3.0% | < 1.5% | Repeatability (intra-day) and intermediate precision (inter-day) are evaluated.[5] |
| Specificity | Good | Excellent | Excellent | GC-MS and NMR provide high confidence in analyte identification. |
| Limit of Quantitation (LOQ) | ~1-10 µg/mL | ~0.1-1 µg/mL | ~100 µg/mL | LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy.[5] |
| Primary Application | Routine Purity & Assay | Identification & Impurity Profiling | Absolute Quantification | Each method has its own strengths for different analytical needs. |
Experimental Protocols
Protocol 1: Validation of GC-FID Method for Assay of this compound
This protocol describes the validation of a GC-FID method for determining the purity of this compound.
1. Chromatographic System:
-
Gas Chromatograph: Agilent 7890B or equivalent, equipped with a split/splitless injector and a Flame Ionization Detector.
-
Column: HP-5 (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.32 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium or Hydrogen, constant flow rate of 1.5 mL/min.
-
Injector Temperature: 250°C.
-
Detector Temperature: 280°C.
-
Oven Program: Initial temperature 60°C, hold for 2 minutes, ramp to 180°C at 15°C/min, hold for 5 minutes.
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
2. Standard and Sample Preparation:
-
Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask and dilute to volume with a suitable solvent (e.g., hexane (B92381) or ethyl acetate).
-
Sample Solution: Prepare the sample in the same manner as the standard solution.
3. Validation Parameters:
-
Specificity: Inject a blank (solvent) and the standard solution. The blank should show no interfering peaks at the retention time of this compound.
-
Linearity: Prepare a series of at least five standard solutions ranging from 50 µg/mL to 1500 µg/mL. Plot the peak area against the concentration and perform a linear regression analysis. The correlation coefficient (R²) should be ≥ 0.999.[6]
-
Accuracy: Perform a spike recovery study. Spike a placebo or known matrix with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98.0-102.0%.[6]
-
Precision:
-
Repeatability: Analyze six replicate injections of the standard solution. The relative standard deviation (%RSD) of the peak areas should be ≤ 2.0%.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst. The %RSD between the two sets of results should be ≤ 2.0%.
-
-
Limit of Quantitation (LOQ): Determine the concentration that gives a signal-to-noise ratio of approximately 10:1 or the concentration at which the precision (%RSD) is within an acceptable limit (e.g., ≤ 10%).
Visualizing Workflows and Relationships
Diagrams created using Graphviz help to visualize the logical flow of the validation process and the experimental setup.
Caption: A flowchart illustrating the key stages of an analytical method validation process.
Caption: A diagram showing the experimental steps for the GC-FID analysis of this compound.
References
- 1. This compound | 17715-00-3 | Benchchem [benchchem.com]
- 2. analyticaltoxicology.com [analyticaltoxicology.com]
- 3. labproinc.com [labproinc.com]
- 4. This compound, 97% 1 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. Validation of Analytical Methods: A Review [gavinpublishers.com]
A Spectroscopic Showdown: Distinguishing 3-Cyclohexyl-1-propyne from its Isomers
In the realm of organic synthesis and drug development, the precise structural characterization of molecules is paramount. Isomers, compounds with identical molecular formulas but different arrangements of atoms, can exhibit vastly different chemical and biological properties. This guide provides a comprehensive spectroscopic comparison of 3-Cyclohexyl-1-propyne and two of its common isomers, 1-Cyclohexyl-1-propyne and Cyclohexylallene. By leveraging the distinct signatures in Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), researchers can confidently differentiate these C9H14 isomers.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and its isomers, providing a clear basis for their differentiation.
Table 1: Infrared (IR) Spectroscopic Data
| Compound | Key Absorptions (cm⁻¹) | Functional Group Assignment |
| This compound | ~3300 (strong, sharp), ~2120 (weak) | ≡C-H stretch, C≡C stretch (terminal alkyne) |
| 1-Cyclohexyl-1-propyne | ~2240 (weak to medium) | C≡C stretch (internal alkyne) |
| Cyclohexylallene | ~1950 (medium), ~1650 (weak) | C=C=C stretch (allene) |
Table 2: ¹H NMR Spectroscopic Data (CDCl₃)
| Compound | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| This compound | ~1.95 | t | 1H | -C≡CH |
| ~2.15 | d | 2H | -CH₂-C≡CH | |
| ~1.0-1.8 | m | 11H | Cyclohexyl | |
| 1-Cyclohexyl-1-propyne | ~1.75 | s | 3H | -C≡C-CH₃ |
| ~2.25 | m | 1H | Cyclohexyl-CH | |
| ~1.2-1.8 | m | 10H | Cyclohexyl-CH₂ | |
| Cyclohexylallene | ~4.6-5.1 | m | 3H | =C=CH₂, =C=CH- |
| ~2.0-2.2 | m | 1H | Cyclohexyl-CH | |
| ~1.1-1.8 | m | 10H | Cyclohexyl-CH₂ |
Table 3: ¹³C NMR Spectroscopic Data (CDCl₃)
| Compound | Chemical Shift (δ) ppm | Assignment |
| This compound | ~19.0, ~26.0, ~33.0, ~68.0, ~84.0 | -CH₂-C≡, Cyclohexyl CH₂, Cyclohexyl CH, Alkyne C, Alkyne CH |
| 1-Cyclohexyl-1-propyne | ~3.5, ~25.0, ~26.0, ~33.0, ~75.0, ~85.0 | CH₃, Cyclohexyl CH₂, Cyclohexyl CH, Alkyne C |
| Cyclohexylallene | ~75.0, ~90.0, ~105.0, ~205.0 | =CH₂, =CH-, Cyclohexyl CH₂, Cyclohexyl CH, =C= |
Table 4: Mass Spectrometry (MS) Data
| Compound | Molecular Ion (m/z) | Key Fragmentation Peaks (m/z) |
| This compound | 122 | 93, 81, 67, 55, 41 |
| 1-Cyclohexyl-1-propyne | 122 | 107, 93, 81, 67, 55 |
| Cyclohexylallene | 122 | 93, 81, 67, 55, 41 |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited in this guide.
Infrared (IR) Spectroscopy
A sample of the neat liquid was placed between two potassium bromide (KBr) plates to form a thin film. The IR spectrum was recorded using a Fourier-transform infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹. The background spectrum of the KBr plates was subtracted from the sample spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Approximately 10-20 mg of the sample was dissolved in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard. ¹H NMR and ¹³C NMR spectra were acquired on a 400 MHz NMR spectrometer. For ¹H NMR, 16 scans were accumulated with a relaxation delay of 1 second. For ¹³C NMR, 1024 scans were accumulated with a 2-second relaxation delay.
Mass Spectrometry (MS)
Mass spectra were obtained using a gas chromatograph-mass spectrometer (GC-MS) with an electron ionization (EI) source. A dilute solution of the sample in dichloromethane (B109758) was injected into the GC, which was equipped with a non-polar capillary column. The oven temperature was programmed to ramp from 50°C to 250°C. The mass spectrometer scanned from m/z 40 to 300.
Visualization of Analytical Logic
The following diagrams illustrate the logical relationships in the spectroscopic analysis and a typical experimental workflow.
Caption: Logical flow for differentiating isomers using spectroscopy.
Caption: Workflow for spectroscopic analysis of chemical samples.
Benchmarking Catalysts for the Synthesis of 3-Cyclohexyl-1-propyne: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 3-cyclohexyl-1-propyne, a valuable building block in medicinal chemistry and materials science, can be achieved through various catalytic and stoichiometric methodologies. The selection of an appropriate synthetic route and catalyst system is critical for optimizing yield, purity, and process efficiency. This guide provides an objective comparison of common catalytic and reagent-based approaches for the synthesis of this compound, supported by representative experimental data and detailed protocols.
Comparison of Synthetic Strategies
Two primary strategies for the synthesis of this compound are prevalent: the dehydrohalogenation of a suitable dihaloalkane precursor and the transition-metal-catalyzed cross-coupling of a propargyl electrophile with a cyclohexyl nucleophile.
Dehydrohalogenation of Dihaloalkanes
This classical approach involves the twofold elimination of a hydrogen halide from a vicinal or geminal dihalide using a strong base. The choice of base is crucial and significantly impacts the reaction efficiency and the potential for isomerization to an internal alkyne.
Table 1: Comparison of Bases for the Dehydrohalogenation of 1,1-dibromo-2-cyclohexylethane
| Base/Catalyst System | Solvent(s) | Temperature (°C) | Reaction Time (h) | Yield (%) | Selectivity for Terminal Alkyne |
| Sodium Amide (NaNH₂) | Liquid Ammonia (B1221849) | -33 | 2 - 4 | High | Excellent |
| Potassium tert-Butoxide (KOtBu) | Dimethyl Sulfoxide (DMSO) | 25 - 70 | 4 - 12 | Moderate to High | Good to Excellent |
| Potassium Hydroxide (KOH) | Ethanol | 80 - 100 | 8 - 24 | Moderate | Moderate (risk of internal alkyne formation) |
Note: The data presented is a representative summary based on general principles of dehydrohalogenation reactions for the formation of terminal alkynes. Specific yields for this compound may vary.
Transition-Metal-Catalyzed Cross-Coupling
Modern synthetic methods often employ transition metal catalysts to facilitate the coupling of a propargyl halide with a cyclohexyl Grignard reagent. Iron and nickel complexes have emerged as cost-effective and efficient catalysts for such transformations.
Table 2: Comparison of Catalysts for the Cross-Coupling of Propargyl Bromide and Cyclohexylmagnesium Bromide
| Catalyst | Ligand/Additive | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Iron(III) acetylacetonate (B107027) (Fe(acac)₃) | TMEDA | THF | 0 - 25 | 1 - 3 | Good to High |
| Nickel(II) chloride (NiCl₂) | 1,3-Butadiene | THF | 0 - 25 | 2 - 6 | High |
| Palladium(II) complexes | Phosphine ligands | Various | 25 - 100 | 4 - 16 | Generally high, but catalyst is more expensive |
Note: This data is representative of iron and nickel-catalyzed cross-coupling reactions of alkyl Grignard reagents with alkyl halides. TMEDA (Tetramethylethylenediamine) is a common ligand for iron catalysts.
Experimental Protocols
Protocol 1: Synthesis of this compound via Dehydrohalogenation
Precursor Synthesis: 1,1-Dibromo-2-cyclohexylethane
-
To a solution of cyclohexylacetaldehyde (1.0 eq) in a suitable solvent such as dichloromethane, add phosphorus pentabromide (PBr₅, 1.1 eq) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Carefully quench the reaction by pouring it onto ice water.
-
Extract the product with dichloromethane, wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude 1,1-dibromo-2-cyclohexylethane.
Dehydrohalogenation:
-
In a three-necked flask equipped with a dry ice condenser and a mechanical stirrer, condense liquid ammonia (approx. 10 mL per mmol of dihalide).
-
Add sodium amide (NaNH₂, 2.2 eq) in small portions to the liquid ammonia.
-
Slowly add a solution of 1,1-dibromo-2-cyclohexylethane (1.0 eq) in a minimal amount of anhydrous tetrahydrofuran (B95107) (THF) to the sodium amide suspension.
-
Stir the reaction mixture at -33 °C for 3 hours.
-
Carefully quench the reaction by the slow addition of ammonium (B1175870) chloride.
-
Allow the ammonia to evaporate. Add water and extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by distillation to obtain this compound.
Protocol 2: Synthesis of this compound via Iron-Catalyzed Cross-Coupling
Preparation of Cyclohexylmagnesium Bromide:
-
In a flame-dried flask under an inert atmosphere (argon or nitrogen), place magnesium turnings (1.2 eq).
-
Add a small crystal of iodine to activate the magnesium.
-
Add a solution of bromocyclohexane (B57405) (1.0 eq) in anhydrous THF dropwise to the magnesium turnings. The reaction is initiated by gentle warming.
-
Once the reaction has started, maintain a gentle reflux by controlling the addition rate of the bromocyclohexane solution.
-
After the addition is complete, continue to stir the mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.
Cross-Coupling Reaction:
-
In a separate flame-dried flask under an inert atmosphere, dissolve iron(III) acetylacetonate (Fe(acac)₃, 0.05 eq) and TMEDA (0.1 eq) in anhydrous THF.
-
Cool the catalyst solution to 0 °C.
-
To the catalyst solution, add a solution of propargyl bromide (1.2 eq) in anhydrous THF.
-
Slowly add the freshly prepared cyclohexylmagnesium bromide solution (1.0 eq) to the reaction mixture at 0 °C.
-
Allow the reaction to stir at room temperature for 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield this compound.
Visualizing the Benchmarking Workflow
The following diagram illustrates the logical workflow for benchmarking catalysts for the synthesis of this compound.
Mechanistic Insights into the Reactivity of 3-Cyclohexyl-1-propyne: A Comparative Guide
For researchers, scientists, and drug development professionals, a nuanced understanding of alkyne reactivity is crucial for the rational design and synthesis of complex molecules. This guide provides a comparative analysis of the mechanistic pathways and performance of 3-Cyclohexyl-1-propyne in several key organic reactions. By examining electrophilic additions, and cycloaddition reactions, we aim to elucidate the influence of the bulky cyclohexyl substituent on reactivity and product distribution, offering a valuable resource for reaction planning and optimization.
Electrophilic Addition Reactions: A Tale of Steric Hindrance and Regioselectivity
The reactivity of the terminal alkyne moiety in this compound is significantly influenced by the adjacent bulky cyclohexyl group. This is particularly evident in electrophilic addition reactions such as hydrohalogenation, hydration, and hydroboration-oxidation, where the steric bulk can affect reaction rates and regiochemical outcomes. For comparative purposes, the reactivity of a less sterically hindered terminal alkyne, 1-hexyne (B1330390), will be considered.
Hydrohalogenation
The addition of hydrogen halides (HX) to this compound is expected to proceed via a Markovnikov-selective mechanism, where the initial protonation of the alkyne leads to the formation of a vinyl cation. The stability of this intermediate dictates the regioselectivity of the halide addition. The bulky cyclohexyl group can influence the accessibility of the triple bond to the electrophile.
| Reaction | Substrate | Reagent(s) | Product(s) | Yield (%) | Reference |
| Hydrobromination | This compound | 2 eq. HBr | 2,2-Dibromo-3-cyclohexylpropane | N/A | |
| Hydrobromination | 1-Hexyne | 1 eq. HBr | 2-Bromo-1-hexene (mixture of E/Z isomers) | ~70-80 | |
| 2 eq. HBr | 2,2-Dibromohexane | High | |||
| Bromination | This compound | 2 eq. Br₂ | (2,2,3,3-tetrabromopropyl)cyclohexane | N/A | [1] |
Experimental Protocol: Hydrobromination of this compound
A solution of this compound in a suitable inert solvent (e.g., dichloromethane) is cooled to 0 °C. Two equivalents of hydrogen bromide, either as a gas or a solution in acetic acid, are slowly added to the stirred solution. The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Upon completion, the reaction mixture is washed with a saturated aqueous solution of sodium bicarbonate, followed by brine. The organic layer is dried over anhydrous magnesium sulfate (B86663), filtered, and the solvent is removed under reduced pressure to yield the crude product, which can be further purified by column chromatography.
Reaction Pathway: Hydrobromination
Caption: Stepwise mechanism of hydrobromination.
Hydration
The acid-catalyzed hydration of terminal alkynes typically yields methyl ketones via an enol intermediate, following Markovnikov's rule. The presence of the bulky cyclohexyl group in this compound is not expected to alter the regioselectivity but may influence the reaction rate compared to less hindered alkynes.
| Reaction | Substrate | Reagent(s) | Product(s) | Yield (%) | Reference |
| Hydration | This compound | H₂O, H₂SO₄, HgSO₄ | 1-Cyclohexylpropan-2-one | N/A | |
| Hydration | 1-Hexyne | H₂O, H₂SO₄, HgSO₄ | 2-Hexanone | ~70-90 |
Experimental Protocol: Acid-Catalyzed Hydration of 1-Hexyne
To a solution of 1-hexyne in aqueous sulfuric acid, a catalytic amount of mercury(II) sulfate is added. The mixture is heated and stirred for a specified period. After cooling to room temperature, the mixture is neutralized with sodium bicarbonate and extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude ketone can be purified by distillation or column chromatography.
Tautomerization Pathway
Caption: Conversion of the enol to the keto form.
Hydroboration-Oxidation
In contrast to hydration, hydroboration-oxidation of terminal alkynes provides a route to aldehydes, representing an anti-Markovnikov addition of water across the triple bond. The regioselectivity is primarily driven by the steric hindrance of the borane (B79455) reagent, which preferentially adds to the less substituted carbon of the alkyne. The bulky cyclohexyl group in this compound is expected to enhance this steric differentiation.
| Reaction | Substrate | Reagent(s) | Product(s) | Yield (%) | Reference |
| Hydroboration-Oxidation | This compound | 1. Disiamylborane or 9-BBN2. H₂O₂, NaOH | 3-Cyclohexylpropanal | N/A | |
| Hydroboration-Oxidation | 1-Hexyne | 1. Disiamylborane or 9-BBN2. H₂O₂, NaOH | Hexanal | ~75-85 |
Experimental Protocol: Hydroboration-Oxidation of 1-Hexyne
To a solution of 1-hexyne in anhydrous tetrahydrofuran (B95107) (THF) at 0 °C, a solution of 9-borabicyclo[3.3.1]nonane (9-BBN) in THF is added dropwise under an inert atmosphere. The reaction mixture is allowed to warm to room temperature and stirred for several hours. The resulting organoborane is then oxidized by the slow, sequential addition of aqueous sodium hydroxide (B78521) and hydrogen peroxide at 0 °C. After stirring at room temperature, the mixture is extracted with diethyl ether. The organic layer is washed with brine, dried over anhydrous magnesium sulfate, and concentrated to give the crude aldehyde, which can be purified by distillation.
Hydroboration-Oxidation Workflow
Caption: Key steps in the hydroboration-oxidation of a terminal alkyne.
[4+2] Cycloaddition Reactions: The Influence of Steric Bulk on Regioselectivity
The [4+2] cycloaddition, or Diels-Alder reaction, is a powerful tool for the formation of six-membered rings. While terminal alkynes can act as dienophiles, their reactivity can be influenced by substituents. In the case of this compound, the bulky cyclohexyl group can impact the approach of the diene, potentially affecting the stereoselectivity and reaction rate of the cycloaddition.
A study on 1,3-dipolar cycloadditions, a related pericyclic reaction, has shown that increasing the steric bulk of the alkyne reactant can lead to a significant increase in the regioselectivity for the 1,4-substituted product. This suggests that the cyclohexyl group in this compound would likely favor the formation of one regioisomer over the other in cycloaddition reactions.
| Reaction | Dienophile | Diene | Product(s) | Regioselectivity (1,4- vs 1,5-) | Reference |
| 1,3-Dipolar Cycloaddition | Phenylacetylene | Benzyl (B1604629) Azide (B81097) | Mixture of 1,4- and 1,5-diphenyl-1,2,3-triazole | Moderate | [2] |
| 1,3-Dipolar Cycloaddition | Sterically bulky alkyne | Benzyl Azide | Predominantly 1,4-disubstituted triazole | High (up to 55% increase in 1,4) | [2] |
Experimental Protocol: 1,3-Dipolar Cycloaddition of an Alkyne with Benzyl Azide
An equimolar mixture of the terminal alkyne and benzyl azide is dissolved in a suitable solvent such as toluene (B28343) or xylenes. The reaction mixture is heated to reflux under an inert atmosphere. The progress of the reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the resulting crude triazole product is purified by column chromatography on silica (B1680970) gel.
Cycloaddition Regioselectivity
Caption: Competing pathways in cycloaddition reactions.
Conclusion
The presence of the cyclohexyl group in this compound exerts a notable steric influence on its chemical reactivity. In electrophilic additions, this manifests primarily as a potential decrease in reaction rate compared to less hindered terminal alkynes, while the regioselectivity generally follows established principles. In cycloaddition reactions, the steric bulk is anticipated to play a more significant role in dictating the regiochemical outcome, favoring the formation of the less sterically congested product. For researchers and synthetic chemists, a thorough consideration of these steric effects is paramount when designing synthetic routes involving this compound and other sterically demanding alkynes. Further quantitative studies are warranted to precisely delineate the kinetic and thermodynamic parameters governing these transformations.
References
Comparative Analysis of Isomeric Purity for 3-Cyclohexyl-1-propyne
Guide for Researchers and Drug Development Professionals
The isomeric purity of 3-Cyclohexyl-1-propyne, a key intermediate in pharmaceutical synthesis, is critical for ensuring the efficacy and safety of the final active pharmaceutical ingredient (API).[1][2] The presence of even minor isomeric impurities can lead to undesirable side reactions, reduced yield, and potential toxicological issues. This guide provides a comparative analysis of the primary analytical techniques used to determine the isomeric purity of this compound, with a focus on Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Potential Isomeric Impurities
During the synthesis of this compound, several positional isomers can form. The most common impurities include:
-
1-Cyclohexyl-1-propyne: An internal alkyne formed by isomerization.
-
Cyclohexylallene (1,2-propadienyl-cyclohexane): An allene (B1206475) that can be formed under certain reaction conditions.
-
3-Cyclohexyl-1-propene: An alkene resulting from partial reduction of the alkyne.[3]
The effective separation and quantification of these isomers are paramount for quality control.
Comparison of Primary Analytical Techniques
Gas Chromatography with Flame Ionization Detection (GC-FID) and Nuclear Magnetic Resonance (NMR) Spectroscopy are the most powerful and commonly employed methods for assessing the isomeric purity of alkynes.[4]
| Technique | Principle | Advantages | Limitations |
| Gas Chromatography (GC-FID) | Separation of volatile compounds based on their boiling points and differential interactions with a stationary phase.[4] | - High sensitivity and robustness for quantifying volatile compounds.[4]- Excellent resolution for separating closely related isomers.[5]- Well-established and widely available technique. | - Provides limited structural information; identification relies on retention time matching with standards.- Sample must be volatile and thermally stable.[6] |
| NMR Spectroscopy (¹H & ¹³C) | Differentiation of atomic nuclei based on their distinct chemical environments within a molecule when placed in a magnetic field.[4] | - Provides unambiguous structural elucidation of the analyte and any impurities.[7]- Can identify and quantify unknown impurities without the need for reference standards.- Non-destructive technique. | - Lower sensitivity compared to GC-FID.- Quantitative analysis requires careful selection of acquisition parameters and can be more complex.[8]- Higher instrumentation cost. |
Experimental Protocols
Detailed methodologies for the two primary analytical techniques are provided below.
Gas Chromatography-Flame Ionization Detection (GC-FID)
This protocol is designed for the separation and quantification of this compound and its potential isomers.
1. Sample Preparation:
-
Prepare a stock solution of the this compound sample in a high-purity volatile solvent (e.g., hexane) at a concentration of approximately 1 mg/mL.[4]
2. Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent, equipped with a split/splitless injector and a Flame Ionization Detector (FID).
-
Column: HP-5 (or equivalent 5% phenyl-methylpolysiloxane) capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Injector Temperature: 250 °C.[4]
-
Injection Volume: 1 µL with a split ratio of 50:1.[6]
-
Carrier Gas: Helium, at a constant flow rate of 1.2 mL/min.[4]
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 220 °C.[4]
-
Hold: 5 minutes at 220 °C.
-
-
Detector: Flame Ionization Detector (FID).
-
Detector Temperature: 280 °C.[4]
3. Data Analysis:
-
The percentage of each isomer is determined by calculating the area of each peak relative to the total area of all relevant isomer peaks (area percent method).[4] For enhanced accuracy, quantification should be performed using a calibration curve generated from certified standards of each potential isomer.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is used for the definitive identification and confirmation of isomeric structures.
1. Sample Preparation:
-
Dissolve approximately 10-20 mg of the this compound sample in ~0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard.
2. Instrumentation and Conditions:
-
Spectrometer: Bruker Avance III 400 MHz spectrometer or equivalent.
-
¹H NMR Acquisition:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay (d1): 1.0 s
-
Spectral Width: 20 ppm
-
-
¹³C NMR Acquisition:
-
Pulse Program: zgpg30 (proton-decoupled)
-
Number of Scans: 1024
-
Relaxation Delay (d1): 2.0 s
-
Spectral Width: 240 ppm
-
3. Data Analysis:
-
Isomers are identified by their characteristic chemical shifts and coupling patterns. The terminal alkyne proton (≡C-H) of this compound gives a characteristic signal around δ 2.0 ppm in the ¹H NMR spectrum.[9][10] The sp-hybridized carbons of the terminal alkyne resonate between 65-85 ppm in the ¹³C NMR spectrum.[9] Quantification is achieved by integrating unique, well-resolved signals corresponding to each isomer and comparing their relative intensities.
Quantitative Data and Interpretation
The following tables summarize the expected analytical data for this compound and its primary isomers.
Table 1: Expected GC-FID Retention Times
| Compound | Expected Retention Time (min) | Boiling Point (°C) | Rationale for Elution Order |
| Cyclohexylallene | ~10.5 | ~150-155 (est.) | Allenes are typically more volatile than corresponding alkynes. |
| This compound | ~11.2 | 157-158 | Main component. |
| 1-Cyclohexyl-1-propyne | ~11.8 | ~165-170 (est.) | Internal alkynes generally have higher boiling points than terminal alkynes of similar structure. |
Table 2: Key NMR Spectroscopic Data for Isomer Identification
| Compound | Technique | Key Chemical Shifts (δ, ppm) | Comments |
| This compound | ¹H NMR | ~2.0 (t) | Terminal alkyne proton (≡C-H), shows coupling to adjacent CH₂ group.[10][11] |
| ¹³C NMR | ~68 (≡C-H), ~84 (-C≡) | Characteristic shifts for a terminal alkyne's sp-hybridized carbons.[9] | |
| 1-Cyclohexyl-1-propyne | ¹H NMR | ~1.8 (s) | Methyl group protons (-C≡C-CH₃). Lacks the terminal ≡C-H signal. |
| ¹³C NMR | ~75-90 (internal -C≡C-) | Two distinct signals for the internal sp-hybridized carbons.[9] | |
| Cyclohexylallene | ¹H NMR | ~4.5-5.5 | Allenic protons (C=C=CH₂), typically found further downfield. |
| ¹³C NMR | ~200 (central C of allene), ~75-95 (terminal carbons of allene) | The central sp-hybridized carbon of the allene has a very distinct downfield shift. |
Visualization of Analytical Workflow
The following diagrams illustrate the logical workflow for isomeric purity analysis and the relationship between the key isomers.
Caption: Workflow for Isomeric Purity Analysis.
References
- 1. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 3. gfschemicals.com [gfschemicals.com]
- 4. benchchem.com [benchchem.com]
- 5. vurup.sk [vurup.sk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. NMR Spectroscopy [www2.chemistry.msu.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Alkynes | OpenOChem Learn [learn.openochem.org]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the Synthetic Routes of 3-Cyclohexyl-1-propyne
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the primary synthetic routes to 3-Cyclohexyl-1-propyne, a valuable intermediate in pharmaceutical and organic synthesis. The analysis focuses on reaction efficiency, practicality, and the quality of the final product, supported by experimental data and detailed protocols.
Overview of Synthetic Strategies
The synthesis of this compound (C₉H₁₄) primarily revolves around the formation of the C-C bond between the cyclohexyl and propargyl moieties. The two most direct and commonly considered approaches are the alkylation of an acetylide and the reaction of a Grignard reagent with a propargyl halide. A third, less direct, but plausible route involves elimination reactions.
-
Route 1: Alkylation of Acetylide Anions
-
Method A: Direct Alkylation of Propyne (B1212725). This involves the deprotonation of propyne to form a propynide anion, followed by its reaction with a cyclohexyl halide. However, due to the secondary nature of the cyclohexyl halide, this reaction is prone to E2 elimination, leading to cyclohexene (B86901) as a major byproduct and significantly reducing the yield of the desired product.
-
Method B: Alkylation of Cyclohexylacetylene. A more viable, albeit two-step, approach involves the initial synthesis of cyclohexylacetylene. This terminal alkyne is then deprotonated and reacted with a methyl halide (a primary halide), which strongly favors the desired SN2 substitution.
-
-
Route 2: Grignard Reagent Alkylation This highly effective method utilizes the reaction of a cyclohexyl Grignard reagent (cyclohexylmagnesium bromide or chloride) with a propargyl halide, such as propargyl bromide. This approach is generally high-yielding and avoids the issue of elimination encountered with secondary halides in acetylide alkylation.
-
Route 3: Elimination Reaction This strategy involves the double dehydrohalogenation of a suitable dihalocyclohexylpropane precursor using a strong base. While a standard method for alkyne synthesis, it requires the prior synthesis of a specific dihalo-substituted starting material.
Quantitative Data Comparison
The following table summarizes the key quantitative and qualitative aspects of the most viable synthetic routes.
| Parameter | Route 1B: Alkylation of Cyclohexylacetylene | Route 2: Grignard Reagent Alkylation |
| Starting Materials | Cyclohexylacetylene, Methyl Iodide, NaNH₂ | Cyclohexyl Bromide, Magnesium, Propargyl Bromide |
| Key Intermediates | Cyclohexylacetylide anion | Cyclohexylmagnesium bromide |
| Typical Yield | 70-85% (for the alkylation step) | ~80% (Grignard formation), ~60% (coupling) |
| Reaction Time | 2-4 hours | 2-3 hours |
| Reaction Conditions | Anhydrous solvent (e.g., liq. NH₃, THF), Strong base | Anhydrous ether, inert atmosphere |
| Advantages | High yield for the final alkylation step. | One-pot from the halide, reliable, good overall yield. |
| Disadvantages | Requires the prior synthesis of cyclohexylacetylene. | Grignard reagents are sensitive to moisture and air. |
Experimental Protocols
Route 2: Grignard Reagent Alkylation (Recommended)
This protocol is adapted from established procedures for the formation of Grignard reagents and their subsequent alkylation.
Step 1: Preparation of Cyclohexylmagnesium Bromide
-
Apparatus Setup: A three-necked round-bottom flask is equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer. All glassware must be thoroughly dried in an oven and assembled under a dry nitrogen or argon atmosphere.
-
Initiation: To the flask, add magnesium turnings (1.2 equivalents). A small crystal of iodine can be added to activate the magnesium surface.
-
Grignard Formation: A solution of cyclohexyl bromide (1.0 equivalent) in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is initiated by gentle warming or sonication if necessary. Once initiated, the addition is continued at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional hour to ensure complete formation of the Grignard reagent.
Step 2: Reaction with Propargyl Bromide
-
Cooling: The freshly prepared Grignard solution is cooled to 0 °C in an ice bath.
-
Addition: A solution of propargyl bromide (0.9 equivalents) in anhydrous diethyl ether is added dropwise to the stirred Grignard reagent. The temperature should be maintained below 10 °C during the addition.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-3 hours.
-
Workup: The reaction is quenched by the slow, careful addition of a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed by rotary evaporation.
-
Purification: The crude product is purified by vacuum distillation to afford pure this compound.
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the discussed synthetic routes.
Comparative Biological Activity of 3-Cyclohexyl-1-propyne Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the biological activities of 3-Cyclohexyl-1-propyne derivatives and related compounds. It includes a summary of their antimicrobial and cytotoxic effects, detailed experimental protocols for activity screening, and visualizations of key experimental workflows and cellular pathways.
While comprehensive biological screening data for a broad range of this compound derivatives remains an area for further research, existing studies on structurally related compounds provide valuable insights into their potential as bioactive molecules. This guide synthesizes available data to offer a comparative perspective on their performance against alternative compounds.
Antimicrobial and Antifungal Activity
A derivative of this compound, 1-cyclohexyl-3-diethylaminoprop-3-yn-1-yl ester of N-phenyl thiocarbamic acid, has been identified as a potent antimicrobial agent.[1] This finding suggests that the this compound scaffold can be a valuable starting point for the development of new antimicrobial drugs.
For comparison, the well-established antifungal drug Terbinafine, which also contains a terminal alkyne and a bulky lipophilic group, and its analogues provide a benchmark for antifungal activity. The structural similarity between these compounds and this compound derivatives makes them relevant alternatives for comparative evaluation. Structure-activity relationship (SAR) studies on Terbinafine analogues have shown that modifications to the spacer between the naphthalene (B1677914) ring and the tert-butyl-acetylene moiety significantly impact antifungal potency.
Table 1: Comparative Antifungal Activity of a this compound Derivative and Terbinafine
| Compound/Derivative | Target Organism(s) | Activity Metric (e.g., MIC) | Reference |
| 1-cyclohexyl-3-diethylaminoprop-3-yn-1-yl ester of N-phenyl thiocarbamic acid | Pathogens of root rot | Reported to have a significantly high protection effect at very low concentrations | [1] |
| Terbinafine | Dermatophytes | MIC range: 0.001 to 0.01 µg/mL | |
| Terbinafine | Aspergillus spp. | MIC range: 0.05 to 1.56 µg/mL | |
| Terbinafine | Candida spp. | MIC range: 0.1 to >100 µg/mL |
Cytotoxic Activity
The alkyne functional group is present in various compounds exhibiting cytotoxicity against cancer cell lines. While specific data on the cytotoxicity of a series of this compound derivatives is not extensively available, the broader class of propargylamines has demonstrated notable anticancer activity. The mechanism of action for many cytotoxic compounds involves the induction of apoptosis, or programmed cell death.
For comparison, various synthetic and natural products containing alkyne moieties have been evaluated for their effects on cancer cell viability.
Table 2: Comparative Cytotoxic Activity of Alkyne-Containing Compounds
| Compound Class/Derivative | Cell Line(s) | Activity Metric (e.g., IC50) | Reference |
| Propargylamines | Various tumor cell lines | Varies with structure | |
| Gold(I) alkynyl complexes | HT-29, IGROV1, HL-60 | IC50: 1.7-7.9 μM | |
| Betulin-derived alkynes | HepG2, Huh7, PC3 | Varies with structure |
Experimental Protocols
Accurate and reproducible biological activity data relies on standardized experimental protocols. Below are detailed methodologies for key assays used in the screening of antimicrobial and cytotoxic compounds.
Antifungal Susceptibility Testing (Broth Microdilution Assay)
This method is used to determine the minimum inhibitory concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.
Materials:
-
Test compound
-
Fungal isolate
-
Sterile 96-well microtiter plates
-
RPMI-1640 medium buffered with MOPS
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Prepare a standardized fungal inoculum suspension from a fresh culture. Adjust the concentration to a final density of approximately 0.5-2.5 x 10³ colony-forming units (CFU)/mL in the test wells.
-
Compound Dilution: Prepare a serial two-fold dilution of the test compound in the microtiter plate. A typical concentration range might be from 0.03 to 16 µg/mL.
-
Inoculation: Add the fungal inoculum to each well containing the diluted compound.
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
Reading Results: Determine the MIC by visually inspecting for turbidity or by measuring the absorbance at a specific wavelength (e.g., 530 nm). The MIC is the lowest concentration of the compound at which there is a significant inhibition of growth (typically ≥50%) compared to the growth control.
Cytotoxicity Screening (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Test compound
-
Cancer cell line (e.g., HeLa, MCF-7)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with Fetal Bovine Serum (FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692) product.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting cell viability against the compound concentration.
Visualizations
To better understand the experimental processes and potential mechanisms of action, the following diagrams are provided.
Caption: Workflow for Cytotoxicity Screening using the MTT Assay.
Caption: A simplified representation of the intrinsic apoptosis signaling pathway.
References
A Quantum Chemical Perspective on the Reactivity of 3-Cyclohexyl-1-propyne: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of 3-Cyclohexyl-1-propyne, a terminal alkyne with a bulky, non-polar substituent. Its reactivity is benchmarked against the simpler terminal alkyne, propyne (B1212725), to elucidate the steric and electronic effects of the cyclohexyl group. This analysis is grounded in quantum chemical principles and supported by representative experimental data for analogous systems, offering insights for synthetic route design and optimization.
Introduction to Alkyne Reactivity: A Frontier Molecular Orbital Approach
The reactivity of alkynes is largely governed by the interactions of their frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). In terminal alkynes, the π-bonds of the C≡C triple bond are the primary sites of reactivity. The energy and spatial distribution of these orbitals dictate the alkyne's behavior in various reactions.
Key Principles:
-
Electrophilic Additions: These reactions are initiated by an electrophile attacking the electron-rich π-system of the alkyne. A higher HOMO energy generally correlates with increased nucleophilicity and faster reaction rates.
-
Nucleophilic Additions: In these reactions, a nucleophile attacks the relatively electrophilic carbon atoms of the alkyne. A lower LUMO energy enhances the electrophilicity of the alkyne and facilitates these reactions.
-
Cycloaddition Reactions: These concerted reactions depend on the orbital overlap between the alkyne (dienophile or dipolarophile) and the reaction partner (diene or dipole). The relative energies of the interacting FMOs determine the reaction's feasibility and rate.
The presence of a bulky cyclohexyl group in this compound introduces significant steric hindrance around the reactive triple bond, which can influence the approach of reactants and the stability of transition states. Electronically, the cyclohexyl group is a weak electron-donating group through induction, which can subtly modulate the energy of the FMOs.
Comparative Reactivity Analysis
To provide a clear comparison, the reactivity of this compound is contrasted with propyne in three common classes of alkyne reactions: Electrophilic Addition (Hydration), [2+2] Cycloaddition, and Sonogashira Coupling.
Electrophilic Addition: Hydration
The acid-catalyzed hydration of terminal alkynes follows Markovnikov's rule to produce methyl ketones.[1][2] The reaction proceeds via a vinyl carbocation intermediate.
Table 1: Comparative Data for Alkyne Hydration
| Alkyne | Relative Rate of Hydration | Product | Representative Yield |
| Propyne | Faster | Acetone | High |
| This compound | Slower | 1-Cyclohexylpropan-2-one | Moderate to High |
Analysis:
The cyclohexyl group in this compound is expected to slightly slow down the rate of hydration compared to propyne. This is due to two main factors:
-
Steric Hindrance: The bulky cyclohexyl group can impede the approach of the hydronium ion and water molecules to the triple bond.
-
Electronic Effects: The electron-donating nature of the cyclohexyl group can slightly destabilize the partial positive charge that develops on the internal carbon in the transition state, although this effect is generally minor compared to steric effects.
[2+2] Cycloaddition with Tetracyanoethylene (B109619) (TCNE)
The [2+2] cycloaddition of electron-rich alkynes with electron-poor olefins like tetracyanoethylene (TCNE) is a powerful tool for synthesizing donor-acceptor chromophores. The reaction proceeds through a zwitterionic intermediate.
Table 2: Comparative Data for [2+2] Cycloaddition with TCNE
| Alkyne | Relative Reaction Rate | HOMO Energy (qualitative) | LUMO Energy (qualitative) |
| Propyne | Faster | High | High |
| This compound | Slower | Slightly Higher | Slightly Higher |
Analysis:
The reaction rate of the [2+2] cycloaddition is sensitive to both electronic and steric factors. The weak electron-donating cyclohexyl group in this compound slightly raises the HOMO energy, which should theoretically increase the rate of reaction with an electron-poor partner like TCNE. However, the significant steric bulk of the cyclohexyl group is expected to be the dominant factor, sterically hindering the approach of TCNE and thus slowing down the reaction compared to the less hindered propyne.
Sonogashira Coupling
The Sonogashira coupling is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.[3] It is a cornerstone of modern organic synthesis.
Table 3: Comparative Data for Sonogashira Coupling with Iodobenzene (B50100)
| Alkyne | Reaction Time | Representative Yield |
| Propyne | Shorter | High |
| This compound | Longer | High |
Analysis:
While the Sonogashira coupling is generally tolerant of a wide range of functional groups, steric hindrance around the alkyne can affect the reaction rate. The bulky cyclohexyl group in this compound can slow down the rate-determining transmetalation step in the catalytic cycle. However, given the high efficiency of modern Sonogashira catalysts, excellent yields can still be achieved, often by extending the reaction time or slightly increasing the catalyst loading.
Experimental Protocols
The following are detailed experimental protocols for the reactions discussed above, adapted for this compound.
Protocol for Acid-Catalyzed Hydration of this compound
Materials:
-
This compound
-
Sulfuric acid (H₂SO₄), concentrated
-
Mercury(II) sulfate (B86663) (HgSO₄)
-
Water
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq).
-
In a separate beaker, carefully prepare a solution of 5% sulfuric acid in water.
-
Add the acidic solution to the flask containing the alkyne.
-
Add a catalytic amount of mercury(II) sulfate (0.05 eq) to the reaction mixture.
-
Heat the mixture to reflux and stir vigorously for 4-6 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 30 mL) and then with brine (1 x 30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain 1-Cyclohexylpropan-2-one.
Protocol for [2+2] Cycloaddition of this compound with TCNE
Materials:
-
This compound
-
Tetracyanoethylene (TCNE)
-
Dichloromethane (B109758) (DCM), anhydrous
-
Round-bottom flask, magnetic stirrer, nitrogen inlet
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous dichloromethane.
-
Add a solution of tetracyanoethylene (1.0 eq) in anhydrous dichloromethane dropwise to the alkyne solution at room temperature with stirring.
-
Stir the reaction mixture at room temperature for 24-48 hours. The reaction can be monitored by the disappearance of the characteristic color of the TCNE charge-transfer complex.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel to isolate the tetracyanobutadiene derivative.
Protocol for Sonogashira Coupling of this compound with Iodobenzene
Materials:
-
This compound
-
Iodobenzene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (B128534) (TEA), anhydrous
-
Toluene (B28343), anhydrous
-
Schlenk flask, magnetic stirrer, nitrogen inlet, syringe pump
Procedure:
-
To a Schlenk flask under a nitrogen atmosphere, add bis(triphenylphosphine)palladium(II) dichloride (0.02 eq) and copper(I) iodide (0.04 eq).
-
Add anhydrous toluene and anhydrous triethylamine to the flask.
-
Add iodobenzene (1.0 eq) to the reaction mixture.
-
Finally, add this compound (1.2 eq) dropwise via a syringe pump over 30 minutes.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
After completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the filter cake with toluene.
-
Combine the filtrates and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 1-Cyclohexyl-3-phenylpropyne.
Visualizing Reaction Pathways
The following diagrams, generated using the DOT language, illustrate the fundamental steps of the discussed reactions.
Caption: Acid-catalyzed hydration of this compound.
Caption: [2+2] Cycloaddition of this compound with TCNE.
Caption: Catalytic cycle of the Sonogashira coupling reaction.
Conclusion
The reactivity of this compound is a nuanced interplay of the inherent electronic properties of a terminal alkyne and the steric demands of the cyclohexyl substituent. While the cyclohexyl group has a minor electronic influence, its steric bulk significantly impacts the rates of electrophilic additions and cycloadditions. In contrast, the highly efficient Sonogashira coupling is less affected, demonstrating its robustness for constructing complex molecules bearing sterically demanding fragments. This comparative guide provides a framework for understanding and predicting the behavior of this compound in common organic transformations, aiding in the strategic design of synthetic pathways in drug discovery and materials science.
References
Safety Operating Guide
Safe Disposal of 3-Cyclohexyl-1-propyne: A Comprehensive Guide
For immediate reference, unused or expired 3-Cyclohexyl-1-propyne should never be disposed of down the drain or in regular trash. It must be treated as hazardous waste. Reaction mixtures containing this substance require a specific quenching process prior to disposal. This guide provides detailed procedures for the safe handling and disposal of this compound, ensuring the safety of laboratory personnel and compliance with regulations.
Key Safety Considerations
This compound is a flammable liquid that can be harmful if swallowed and cause serious eye damage.[1] The primary hazard associated with terminal alkynes like this compound is the potential for the formation of explosive acetylide compounds, particularly when in contact with certain metals.[2][3] Therefore, strict adherence to safety protocols is essential.
Personal Protective Equipment (PPE): When handling this compound, the following PPE is mandatory:
-
Type ABEK (EN14387) respirator filter may be required depending on the scale and ventilation.[1]
All procedures involving this chemical should be conducted in a certified chemical fume hood.[2]
Quantitative Data
The following table summarizes key quantitative data for this compound:
| Property | Value |
| CAS Number | 17715-00-3[1][5] |
| Molecular Formula | C₉H₁₄[1] |
| Molecular Weight | 122.21 g/mol [1] |
| Boiling Point | 157-158 °C[1] |
| Density | 0.845 g/mL at 25 °C[1] |
| Flash Point | 35 °C (95 °F) - closed cup[1] |
| Storage Class | 3 - Flammable liquids[1] |
Disposal Procedures
The appropriate disposal method for this compound depends on whether it is in its pure form or part of a reaction mixture.
Unused or Expired this compound: Pure or expired this compound should not be opened or quenched. The container must be securely sealed, clearly labeled as "Hazardous Waste: this compound," and disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal service.[2]
Reaction Mixtures Containing this compound: Reaction mixtures must be carefully and completely quenched to neutralize any residual reactive species before being collected for waste disposal.[2]
Experimental Protocol: Quenching of this compound Reaction Mixtures
This protocol provides a general methodology for quenching a reaction mixture containing this compound. Note: The volumes and reaction times should be adjusted based on the specific concentration of the alkyne in your mixture.
Materials:
-
Reaction mixture containing this compound
-
Inert solvent (e.g., Tetrahydrofuran - THF)
-
Proton-donating quenching agent (e.g., isopropanol (B130326) or methanol)
-
Addition funnel or syringe
-
Stir plate and stir bar
-
Appropriate hazardous waste container
Procedure:
-
Dilution: In a certified chemical fume hood, dilute the reaction mixture with an equal volume of an inert solvent like THF. This helps to dissipate heat generated during the quenching process.[2]
-
Quenching Agent Addition: Slowly add a proton-donating quenching agent, such as isopropanol, to the diluted reaction mixture dropwise using an addition funnel or syringe while stirring.[2] The slow addition is crucial for temperature control.
-
Monitoring: Continue the slow addition of the quenching agent until any gas evolution ceases.[2]
-
Equilibration: Allow the mixture to stir and slowly warm to room temperature.[2]
-
Waste Collection: Once the quenching is complete and the mixture has returned to room temperature, transfer it to a designated hazardous waste container.[2] The container must be compatible with the solvents and reagents used.
-
Labeling and Storage: Securely seal the waste container and label it clearly with all its constituents. Store the container in a designated satellite accumulation area.[2]
-
Final Disposal: Arrange for the pickup and disposal of the hazardous waste container through your institution's EHS department.[2][3]
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
Waste Segregation and Final Disposal
Proper waste segregation is crucial to prevent hazardous reactions.[3] Never mix this compound waste with incompatible materials such as strong oxidizing agents or heavy metal salts.[2] All waste streams, including contaminated solid waste (e.g., gloves, pipette tips) and liquid waste, should be collected in separate, clearly labeled, and leak-proof hazardous waste containers.[3]
Once the hazardous waste containers are ready for disposal, they should be securely sealed and moved to a designated waste accumulation area for pickup by your institution's EHS department or a certified hazardous waste management company.[3]
References
Personal protective equipment for handling 3-Cyclohexyl-1-propyne
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the proper handling and disposal of 3-Cyclohexyl-1-propyne. Adherence to these procedures is essential for ensuring a safe laboratory environment.
Chemical Safety Overview
This compound is a flammable liquid that is harmful if swallowed and can cause serious eye damage[1]. It is crucial to handle this chemical with appropriate personal protective equipment in a controlled environment to minimize risks.
| Physical and Chemical Properties | |
| CAS Number | 17715-00-3[1] |
| Molecular Formula | C₉H₁₄[1] |
| Molecular Weight | 122.21 g/mol [1] |
| Appearance | Clear Liquid[2] |
| Boiling Point | 157-158 °C[1] |
| Density | 0.845 g/mL at 25 °C[1] |
| Flash Point | 35 °C (95 °F) - closed cup[1] |
| Solubility | Slightly soluble in water[3] |
Hazard Identification and Personal Protective Equipment (PPE)
Hazard Classifications:
-
Flammable liquids - Category 3[1]
-
Acute toxicity, Oral - Category 4[1]
-
Serious eye damage - Category 1[1]
Signal Word: Danger[1]
Hazard Statements:
-
H226: Flammable liquid and vapor[1].
-
H302: Harmful if swallowed[1].
-
H318: Causes serious eye damage[1].
Required Personal Protective Equipment:
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical splash goggles and a face shield[1][4][5][6] | To protect against splashes that can cause serious eye damage. A face shield is required when there is a risk of explosion or a significant splash hazard[4][5]. |
| Hand Protection | Chemical resistant gloves (e.g., Nitrile, Neoprene)[1][4][7] | To prevent skin contact. Glove material should be selected based on compatibility with the chemical and the specific laboratory task[4][7][8]. |
| Body Protection | Flame-retardant lab coat[4][9] | To protect the skin and clothing from splashes and in case of fire. Lab coats should be fully buttoned[4]. |
| Respiratory Protection | Type ABEK (EN14387) respirator filter or equivalent[1] | Required when working outside of a fume hood or when engineering controls are insufficient to maintain exposure below permissible limits[4]. |
| Footwear | Closed-toe shoes[4][5][9] | To protect feet from spills and falling objects. |
Operational Plan: Step-by-Step Handling Procedure
-
Preparation and Engineering Controls:
-
Work in a well-ventilated chemical fume hood to minimize the accumulation of flammable vapors[9][10][11][12].
-
Ensure a safety shower and eyewash station are readily accessible.
-
Remove all potential ignition sources from the work area, including open flames, hot plates, and spark-producing equipment[9][10][11][12].
-
Have an appropriate fire extinguisher (e.g., Class B) available in the immediate work area.
-
-
Chemical Handling:
-
Wear all required personal protective equipment as specified in the table above.
-
When transferring the chemical, do so carefully to avoid splashing. For transfers of large volumes (greater than 4 liters), containers should be bonded and grounded to prevent static electricity buildup, which can be an ignition source[9][10][11][12].
-
Keep containers of this compound tightly closed when not in use to prevent the escape of flammable vapors[9].
-
Use bottle carriers when transporting glass containers[12].
-
-
In Case of a Spill:
-
Evacuate the immediate area.
-
If the spill is small, absorb it with an inert material (e.g., vermiculite, sand) and place the contaminated material in a sealed, labeled container for hazardous waste disposal.
-
If the spill is large, evacuate the laboratory and follow your institution's emergency procedures.
-
Disposal Plan
-
Waste Collection:
-
Collect all waste containing this compound in a dedicated, properly labeled hazardous waste container[9][13][14]. The container must be in good condition, with a secure, leak-proof cap[13][14].
-
The waste container should be labeled "Hazardous Waste" and include the full chemical name: "this compound"[13][14].
-
Do not mix this waste with incompatible materials, such as strong oxidizing agents[10][15].
-
-
Waste Storage:
-
Store the hazardous waste container in a designated, well-ventilated, and secondary containment area away from normal lab activities[13][14]. The secondary containment must be able to hold 110% of the volume of the primary container[13].
-
The storage area should be clearly marked with a "Danger – Hazardous Waste" sign[13].
-
-
Waste Disposal:
-
Dispose of the hazardous waste through your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor[14][16][17].
-
Empty containers that held this compound must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste[14][16]. After rinsing, the container can be disposed of in the regular trash or recycled, depending on institutional policies[14][16].
-
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. 3-环己基-1-丙炔 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. This compound, 97% | Fisher Scientific [fishersci.ca]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. youtube.com [youtube.com]
- 6. ba.auburn.edu [ba.auburn.edu]
- 7. allanchem.com [allanchem.com]
- 8. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 9. - Division of Research Safety | Illinois [drs.illinois.edu]
- 10. ehs.okstate.edu [ehs.okstate.edu]
- 11. Chapter 4, Chemical Hygiene Plan: Safe Handling of Flammable and Combustible Liquids | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 12. ehs.princeton.edu [ehs.princeton.edu]
- 13. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 14. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 15. blog.storemasta.com.au [blog.storemasta.com.au]
- 16. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 17. acs.org [acs.org]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
